molecular formula C5H8N2 B1297502 1-Ethylpyrazole CAS No. 2817-71-2

1-Ethylpyrazole

Cat. No.: B1297502
CAS No.: 2817-71-2
M. Wt: 96.13 g/mol
InChI Key: FLNMQGISZVYIIK-UHFFFAOYSA-N
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Description

1-Ethylpyrazole is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-7-5-3-4-6-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNMQGISZVYIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333310
Record name 1-ethylpyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2817-71-2
Record name 1-ethylpyrazole
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Record name 1-Ethylpyrazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and underlying mechanisms for the preparation of 1-ethylpyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details two principal strategies: the cyclocondensation reaction involving ethylhydrazine and a 1,3-dicarbonyl equivalent, and the direct N-alkylation of the pyrazole ring.

Pathway 1: Cyclocondensation of Ethylhydrazine with a Malondialdehyde Equivalent

The classical and most fundamental approach to forming the N-substituted pyrazole ring is the Knorr pyrazole synthesis and its variations. This pathway involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. For the synthesis of this compound, this translates to the condensation of ethylhydrazine with malondialdehyde or, more commonly, a stable synthetic equivalent such as 1,1,3,3-tetraalkoxypropane.

Reaction Mechanism

The reaction proceeds through an acid-catalyzed mechanism. The malondialdehyde equivalent is first hydrolyzed in situ to generate the reactive 1,3-dicarbonyl species. Ethylhydrazine then acts as a dinucleophile, leading to a sequence of condensation, cyclization, and dehydration steps to yield the aromatic this compound ring.

The mechanism involves the initial nucleophilic attack of one nitrogen atom of ethylhydrazine on a carbonyl group, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group forms a heterocyclic intermediate, which then undergoes a final dehydration step to yield the stable, aromatic this compound.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 1,1,3,3-Tetraethoxypropane I1 In situ formation of Malondialdehyde R1->I1 Hydrolysis R2 Ethylhydrazine (H₂N-NH-Et) I2 Initial Condensation (Hydrazone formation) R2->I2 Nucleophilic Attack R3 Acid (H⁺) R3->I1 Hydrolysis I1->I2 Nucleophilic Attack I3 Intramolecular Cyclization I2->I3 I4 Dehydration/ Aromatization I3->I4 P1 This compound I4->P1

Caption: Knorr-type synthesis pathway for this compound.

Experimental Protocol: Synthesis from 1,1,3,3-Tetraethoxypropane and Ethylhydrazine

This protocol is adapted from established procedures for pyrazole synthesis.[1]

Materials:

  • 1,1,3,3-Tetraethoxypropane

  • Ethylhydrazine (or its oxalate/hydrochloride salt)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • A reaction vessel is charged with ethylhydrazine (1.0 eq) dissolved in a mixture of water and ethanol.

  • The solution is acidified by the slow addition of concentrated HCl (approx. 2.0 eq if starting from free base) while cooling in an ice bath.

  • 1,1,3,3-Tetraethoxypropane (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 20 °C.

  • After the addition is complete, the reaction mixture is heated to reflux (approx. 80-90 °C) for 2-4 hours.

  • The mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and carefully neutralized with a saturated solution of NaHCO₃ or a solution of NaOH until the pH is ~8.

  • The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed by rotary evaporation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Pathway 2: N-Alkylation of Pyrazole

A more direct and often higher-yielding approach is the N-alkylation of the unsubstituted pyrazole ring. This method involves reacting pyrazole, a weak acid, with an ethylating agent, typically in the presence of a base.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic substitution mechanism (SN2). A base is used to deprotonate the N-H of the pyrazole ring, forming the pyrazolate anion. This anion is a potent nucleophile that subsequently attacks the electrophilic ethyl group of the alkylating agent, displacing the leaving group and forming the N-C bond. Because pyrazole is a symmetric molecule, alkylation can occur at either nitrogen atom, leading to the same this compound product.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 Pyrazole I1 Deprotonation R1->I1 R2 Base (e.g., K₂CO₃, NaH) R2->I1 R3 Ethylating Agent (Et-X, X=I, Br, OSO₂OEt) I3 Nucleophilic Attack (Sₙ2) R3->I3 I2 Pyrazolate Anion (Nucleophile) I1->I2 I2->I3 P1 This compound I3->P1

Caption: N-Alkylation pathway for the synthesis of this compound.

Experimental Protocol: Synthesis from Pyrazole and an Ethylating Agent

This protocol is a generalized procedure based on common N-alkylation methods for heterocyclic compounds.

Materials:

  • Pyrazole

  • Ethyl iodide (EtI), Bromoethane (EtBr), or Diethyl sulfate ((EtO)₂SO₂)

  • Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water (H₂O)

  • Ethyl acetate or Diethyl ether for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq) in DMF or acetonitrile, pyrazole (1.0 eq) is added at room temperature.

  • The mixture is stirred for 30-60 minutes to facilitate the formation of the pyrazolate salt.

  • The ethylating agent (e.g., ethyl iodide, 1.2 eq) is added dropwise to the suspension.

  • The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for 4-12 hours, with reaction progress monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is diluted with water and extracted three times with ethyl acetate or diethyl ether.

  • The combined organic layers are washed sequentially with water and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to afford pure this compound.

Data Summary

The following tables summarize the typical reagents and conditions for the synthesis of this compound. Yields are representative for these types of reactions but may vary based on specific conditions and scale.

Table 1: Reagents and Conditions for Cyclocondensation Pathway

ParameterValue
1,3-Dicarbonyl Source 1,1,3,3-Tetraethoxypropane
Hydrazine Source Ethylhydrazine or Ethylhydrazine oxalate
Catalyst HCl or H₂SO₄
Solvent Ethanol/Water
Temperature 80-90 °C (Reflux)
Reaction Time 2-4 hours
Typical Yield 60-85%

Table 2: Reagents and Conditions for N-Alkylation Pathway

ParameterValue
Ethylating Agent Ethyl iodide, Bromoethane, Diethyl sulfate
Base K₂CO₃, NaH, KOH
Solvent DMF, Acetonitrile
Temperature 60-80 °C
Reaction Time 4-12 hours
Typical Yield 75-95%

References

A Technical Guide to the Physicochemical Properties of 1-Ethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethylpyrazole (CAS No: 2817-71-2). The information herein is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and workflow visualizations to support laboratory and developmental applications.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₅H₈N₂[1][2]
Molecular Weight 96.13 g/mol [1][2]
Boiling Point 137 °C (at atmospheric pressure)[1]
Density 0.9537 g/cm³ (at 20°C)
Refractive Index (n_D) 1.4670 - 1.4710 (at 20°C)
Appearance Colorless to light yellow liquid
Table 2: Chemical and Thermodynamic Properties
PropertyValueReference
pKa 2.27 ± 0.10 (Predicted)
LogP (Predicted) -0.1
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]
Kovats Retention Index 809 (Standard non-polar column)[3]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation. Handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[3]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Experimental Protocols & Workflows

Detailed methodologies for determining the key physicochemical properties of liquid compounds like this compound are provided below. These protocols are standard laboratory procedures and can be adapted as necessary.

Synthesis of this compound

A common method for the N-alkylation of pyrazole is the reaction with an alkyl halide under basic conditions. The following is a representative protocol.

Methodology:

  • Reaction Setup: To a solution of pyrazole (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

G cluster_synthesis Workflow: Synthesis of this compound A 1. Dissolve Pyrazole in Acetonitrile B 2. Add K₂CO₃ (Base) A->B C 3. Add Ethyl Iodide (Alkylating Agent) B->C D 4. Heat and Monitor Reaction (TLC/GC) C->D E 5. Cool and Filter to Remove Salts D->E F 6. Evaporate Solvent (Rotary Evaporator) E->F G 7. Purify by Fractional Distillation F->G H Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Methodology:

  • Sample Preparation: Fill a small test tube (e.g., a fusion tube) with 1-2 mL of this compound.

  • Capillary Tube: Take a capillary tube and seal one end using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Clamp the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) so that the heat is transferred uniformly.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Measurement: Stop heating when a continuous and rapid stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube as the apparatus cools.[4]

G cluster_boiling_point Workflow: Boiling Point Determination A 1. Place Sample in Fusion Tube B 2. Insert Inverted Sealed Capillary Tube A->B C 3. Attach to Thermometer and Place in Thiele Tube B->C D 4. Heat Gently and Observe Bubble Stream C->D E 5. Remove Heat When Bubbles are Continuous D->E F 6. Record Temperature When Liquid Enters Capillary E->F G Boiling Point F->G

Caption: Workflow for boiling point determination via the Thiele tube method.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or by direct mass and volume measurements.

Methodology (Mass by Volume):

  • Mass of Cylinder: Accurately weigh a clean, dry graduated cylinder on an analytical balance and record the mass.

  • Add Sample: Add a known volume of this compound (e.g., 5.0 mL) to the graduated cylinder.

  • Mass of Cylinder and Sample: Reweigh the graduated cylinder containing the liquid and record the new mass.

  • Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

  • Density Calculation: Divide the mass of the liquid by the volume added to determine the density (ρ = m/V). For higher precision, repeat the measurement several times and average the results.

G cluster_density Workflow: Density Determination A 1. Weigh Empty Graduated Cylinder (m1) B 2. Add Known Volume of Liquid (V) A->B C 3. Weigh Cylinder with Liquid (m2) B->C D 4. Calculate Mass of Liquid (m = m2 - m1) C->D E 5. Calculate Density (ρ = m/V) D->E F Density E->F G cluster_refractive_index Workflow: Refractive Index Measurement A 1. Calibrate Refractometer with Standard B 2. Apply 2-3 Drops of Sample to Prism A->B C 3. Close Prism and Illuminate B->C D 4. Adjust Handwheel to Center Boundary Line C->D E 5. Read Refractive Index and Temperature D->E F Refractive Index E->F

References

1-Ethylpyrazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Applications of 1-Ethylpyrazole (CAS Number: 2817-71-2)

Abstract

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities with significant pharmacological activities. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications in drug discovery and development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, with a focus on practical experimental details and the underlying chemical principles.

Core Properties of this compound

This compound is a stable, flammable liquid with a distinct chemical structure that makes it a versatile intermediate in organic synthesis. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2817-71-2[2]
Molecular Formula C5H8N2[2]
Molecular Weight 96.13 g/mol [2]
IUPAC Name This compound[2]
Appearance Flammable liquid and vapor[2]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common and versatile approaches.[3]

General Synthesis Pathway: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the reaction of a hydrazine with a β-dicarbonyl compound. For the synthesis of this compound, ethylhydrazine is reacted with a suitable three-carbon dicarbonyl equivalent. A generalized workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product ethylhydrazine Ethylhydrazine condensation Cyclocondensation ethylhydrazine->condensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., Malondialdehyde precursor) dicarbonyl->condensation ethylpyrazole This compound condensation->ethylpyrazole

Caption: Generalized workflow for the synthesis of this compound via cyclocondensation.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Ethylhydrazine oxalate

  • 1,1,3,3-Tetramethoxypropane (a precursor to malondialdehyde)

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Brine solution

Procedure:

  • Preparation of Ethylhydrazine: To a solution of ethylhydrazine oxalate in water, add a solution of sodium hydroxide at 0 °C to liberate the free ethylhydrazine base.

  • Hydrolysis of Dicarbonyl Precursor: Acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane will generate malondialdehyde in situ.

  • Cyclocondensation: The aqueous solution of ethylhydrazine is slowly added to the malondialdehyde solution. The reaction mixture is stirred at room temperature for 12-18 hours.

  • Extraction: The reaction mixture is extracted with dichloromethane.

  • Work-up: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities are attributed to the pyrazole ring's ability to engage in various non-covalent interactions with biological targets. Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[4][5]

Role as a Pharmacophore

This compound serves as a key starting material for the synthesis of more complex, substituted pyrazoles. The ethyl group at the N1 position can influence the pharmacokinetic properties of the final compound, such as its metabolic stability and lipophilicity. The pyrazole ring itself can act as a bioisostere for other aromatic systems, offering advantages in terms of synthetic accessibility and patentability.

Pyrazole Derivatives in Signaling Pathways: A Case Study

While specific signaling pathway data for this compound is not extensively documented, the broader class of pyrazole derivatives has been shown to modulate key cellular signaling pathways implicated in diseases such as cancer. For instance, a novel pyrazole-based derivative, referred to as P3C, has demonstrated potent cytotoxicity in triple-negative breast cancer cells. The proposed mechanism of action involves the induction of reactive oxygen species (ROS), leading to the activation of both intrinsic and extrinsic apoptotic pathways. Furthermore, P3C was found to inactivate the p38MAPK/STAT3 and ERK1/2/CREB signaling pathways.

G cluster_drug Drug Action cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome P3C Pyrazole Derivative (P3C) ROS ROS Accumulation P3C->ROS induces Microtubule Microtubule Disruption P3C->Microtubule causes p38_STAT3 p38MAPK/STAT3 Pathway P3C->p38_STAT3 inactivates ERK_CREB ERK1/2/CREB Pathway P3C->ERK_CREB inactivates JNK_NFkB JNK/NF-kB Pathway P3C->JNK_NFkB activates Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest p38_STAT3->Apoptosis ERK_CREB->Apoptosis JNK_NFkB->Apoptosis

Caption: Proposed signaling pathways affected by a cytotoxic pyrazole derivative (P3C).

Experimental Protocols for Biological Evaluation

The biological activity of novel compounds derived from this compound can be assessed using a variety of in vitro assays. A general workflow for the preliminary screening of such compounds for anticancer activity is outlined below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (synthesized from this compound) for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis seed Seed Cancer Cells treat Treat with Compound seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Formazan Formation mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest for drug discovery and development. The pyrazole scaffold continues to be a privileged structure in the design of novel therapeutic agents, and this compound provides a readily accessible entry point for the exploration of this important chemical space. This guide has provided an overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and scientists working in this area.

References

An In-depth Technical Guide on the Solubility of 1-Ethylpyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethylpyrazole in various organic solvents. Due to its nature as a liquid at standard conditions, quantitative solubility data is often less relevant than its miscibility. This guide will address both the expected miscibility and the underlying chemical principles governing its solubility. Furthermore, it details a standard experimental protocol for determining miscibility and outlines a typical synthesis workflow for this compound.

Core Concepts: Understanding the Solubility of this compound

This compound (C₅H₈N₂) is a heterocyclic aromatic organic compound. Its solubility in organic solvents is primarily dictated by the principle of "like dissolves like." The molecule possesses a polar pyrazole ring containing two nitrogen atoms capable of hydrogen bonding, and a nonpolar ethyl group. This amphiphilic nature influences its interaction with different types of solvents.

Qualitative Solubility Assessment:

Based on its molecular structure, this compound is expected to be readily miscible with a wide range of common organic solvents. The pyrazole ring contributes to its polarity, allowing for favorable interactions with polar solvents, while the ethyl group provides nonpolar character, facilitating dissolution in nonpolar solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassificationSolvent ExamplesExpected Solubility/Miscibility of this compound
Polar Protic Methanol, EthanolMiscible
Polar Aprotic Acetone, DichloromethaneMiscible
Nonpolar Aromatic TolueneMiscible
Nonpolar Aliphatic HexaneLikely Miscible, may show a miscibility gap at certain concentrations/temperatures

Experimental Protocol: Determination of Miscibility

Given that this compound is a liquid, determining its miscibility with various organic solvents is a key experimental parameter.

Objective: To determine if this compound is miscible with a selection of organic solvents at a given temperature.

Materials:

  • This compound (high purity)

  • Organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane) of analytical grade

  • Graduated cylinders or pipettes

  • Vortex mixer

  • Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

  • Preparation: Ensure all glassware is clean and dry to avoid any contamination.

  • Mixing: In a series of clean, labeled test tubes, mix this compound and the chosen organic solvent in various ratios (e.g., 1:9, 1:1, 9:1 by volume).

  • Equilibration: Vigorously mix the contents of each test tube using a vortex mixer for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the mixtures to stand undisturbed at a controlled temperature (e.g., 25°C) for at least 30 minutes.

  • Analysis: Visually inspect each mixture for the presence of a single, homogeneous phase or the formation of two distinct layers.

    • Miscible: The mixture will appear as a single, clear liquid phase.

    • Immiscible or Partially Miscible: The mixture will separate into two distinct layers, indicating a miscibility gap.

  • Documentation: Record the observations for each solvent and ratio.

Synthesis of this compound: A Typical Experimental Workflow

The synthesis of this compound can be achieved through various methods, with a common approach being the alkylation of pyrazole. The following diagram illustrates a generalized workflow for such a synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Pyrazole Pyrazole Reaction_Vessel Reaction Vessel Pyrazole->Reaction_Vessel 1. Add Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Reaction_Vessel 3. Add Base Base (e.g., Sodium Hydride) Base->Reaction_Vessel 2. Add Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Vessel Quenching Quenching (e.g., with Water) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., with MgSO4) Extraction->Drying Filtration Filtration Drying->Filtration Distillation Distillation Filtration->Distillation Crude Product Product This compound Distillation->Product Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce due to its liquid state and high miscibility, this guide provides a robust framework for understanding its solubility behavior. Based on its chemical structure, this compound is expected to be miscible with a wide array of common organic solvents. The provided experimental protocol for miscibility determination and the synthesis workflow offer practical guidance for researchers and professionals in the field. This understanding is crucial for its application in chemical synthesis, drug development, and various research endeavors.

Spectroscopic Profile of 1-Ethylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the heterocyclic compound 1-Ethylpyrazole. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and development settings. This document details predicted spectral data based on structurally similar compounds, outlines comprehensive experimental protocols for acquiring such data, and illustrates key procedural workflows.

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following data tables summarize the expected chemical shifts and absorption frequencies. These predictions are derived from the analysis of closely related analogs, primarily 1-methylpyrazole and 1-propylpyrazole, and an understanding of the electronic effects of the N-ethyl substituent on the pyrazole ring.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group and the three protons on the pyrazole ring. The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-37.5 - 7.7Doublet1.5 - 2.5
H-46.2 - 6.4Triplet2.0 - 3.0
H-57.3 - 7.5Doublet2.0 - 3.0
N-CH₂4.1 - 4.3Quartet~7.3
N-CH₂-CH₃1.4 - 1.6Triplet~7.3

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the alkyl substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3138 - 140
C-4105 - 107
C-5128 - 130
N-CH₂45 - 48
N-CH₂-CH₃15 - 17

Solvent: CDCl₃, Reference: TMS (0 ppm)

IR Spectral Data (Predicted)

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The key features will be the C-H stretching of the aromatic pyrazole ring and the alkyl ethyl group, as well as C=N and C=C stretching vibrations within the ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3150Medium
Aliphatic C-H Stretch2850 - 3000Medium-Strong
C=N Stretch1550 - 1600Medium
C=C Stretch (pyrazole ring)1450 - 1500Medium-Strong
C-N Stretch1250 - 1350Medium
C-H Bend (in-plane and out-of-plane)750 - 1000Strong

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR and IR spectra for a liquid sample such as this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pipette or syringe

  • Vortex mixer (optional)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.

  • Transfer to NMR Tube: Using a pipette or syringe, carefully transfer the solution into the NMR tube. The liquid height should be around 4-5 cm.

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) to remove any fingerprints or contaminants.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the assembly into the NMR spectrometer's autosampler or magnet.

  • Spectrometer Operations:

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to achieve sharp, symmetrical peaks.

    • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (e.g., TMS at 0.00 ppm). For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

FT-IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Materials:

  • This compound sample (a few drops)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After the measurement, thoroughly clean the ATR crystal using a lint-free wipe and a suitable solvent to remove all traces of the sample.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental and analytical processes involved in the spectroscopic characterization of this compound.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy nmr_prep Sample Preparation (Dissolve in CDCl3) nmr_acq Data Acquisition (Lock, Shim, Tune) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phase, Baseline) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Chemical Shift, Coupling) nmr_proc->nmr_analysis ir_bkg Acquire Background ir_sample Apply Sample to ATR ir_bkg->ir_sample ir_acq Acquire Spectrum ir_sample->ir_acq ir_analysis Spectral Analysis (Peak Assignment) ir_acq->ir_analysis

Figure 1: Experimental workflows for NMR and IR spectroscopy.

logical_relationship compound This compound Structure nmr_data NMR Data (1H & 13C) compound->nmr_data yields ir_data IR Data compound->ir_data yields proton_env Proton Environments (Ring vs. Ethyl) nmr_data->proton_env reveals carbon_backbone Carbon Skeleton nmr_data->carbon_backbone reveals functional_groups Functional Groups (C-H, C=N, C=C) ir_data->functional_groups identifies struct_confirm Structure Confirmation proton_env->struct_confirm corroborate carbon_backbone->struct_confirm corroborate functional_groups->struct_confirm corroborate

Figure 2: Logical relationship for structural elucidation.

An In-depth Technical Guide to 1-Ethylpyrazole: Theoretical vs. Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethylpyrazole, a heterocyclic organic compound. It presents a comparative analysis of its theoretical and experimental physicochemical properties, details common experimental protocols for its synthesis and characterization, and discusses its general reactivity and the biological significance of the broader pyrazole class. This document aims to serve as a foundational resource for professionals engaged in chemical research and drug development, offering structured data and methodologies to support further investigation and application of this compound.

Introduction to this compound

This compound (CAS No: 2817-71-2) is a substituted aromatic heterocycle belonging to the pyrazole family.[1] The core pyrazole structure is a five-membered ring containing two adjacent nitrogen atoms.[2][3] The "1-Ethyl" designation indicates an ethyl group substitution on one of the nitrogen atoms. Pyrazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] Understanding the fundamental properties of specific derivatives like this compound is crucial for designing new therapeutic agents and functional materials.

Chemical Structure:

  • Molecular Formula: C₅H₈N₂[5][6]

  • IUPAC Name: this compound[1]

  • SMILES: CCN1C=CC=N1[1]

Physicochemical Properties: A Comparative Analysis

A key aspect of chemical research involves correlating theoretical predictions with experimental findings. Computational models provide valuable insights into molecular properties, while experimental data provide real-world validation. The following table summarizes and compares the known experimental properties of this compound with its computationally derived values.

PropertyExperimental ValueTheoretical / Computed ValueReference
Molecular Weight 96.13 g/mol 96.13 g/mol [5][6]
Boiling Point 137 °CNot Available[5][7]
Density 0.9537 g/cm³Not Available[5]
Refractive Index 1.4670 to 1.4710Not Available[5]
pKa (Conjugate Acid) 2.27 ± 0.10Not Available[5]
Kovats Retention Index 809 (Standard non-polar)Not Available[1]
XLogP3-AA Not Available-0.1[1]
Exact Mass Not Available96.068748264 Da[1]
Topological Polar Surface Area Not Available17.8 Ų[1]
Hydrogen Bond Donor Count Not Available0[1]
Hydrogen Bond Acceptor Count Not Available2[1]
Rotatable Bond Count Not Available1[1]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific, detailed spectra for this compound are not fully available in the provided search results, the expected characteristics can be inferred from data on pyrazole and its derivatives.[1][8][9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet) and the three protons on the pyrazole ring, which would appear as distinct singlets or doublets in the aromatic region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal five unique signals corresponding to the five carbon atoms in the molecule (two from the ethyl group and three from the pyrazole ring).[1][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic peaks for C-H stretching (both aromatic and aliphatic), C=C and C=N stretching within the pyrazole ring, and C-N stretching vibrations.[10]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (96.13).[11]

Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted pyrazoles can be achieved through various methods. A common and effective approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine, followed by N-alkylation. A more direct route for N-ethylation involves the reaction of pyrazole with an ethylating agent.

Protocol: N-Alkylation of Pyrazole

  • Reaction Setup: To a solution of pyrazole (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), dropwise (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G reagents Pyrazole + Ethyl Iodide + K2CO3 (Base) reaction Reaction Mixture (Stirring, 60-80°C) reagents->reaction Combine & Heat solvent Acetonitrile (Solvent) solvent->reaction workup Aqueous Work-up (Filtration, Extraction) reaction->workup Cool & Process purification Column Chromatography workup->purification Isolate Crude product Pure this compound purification->product Isolate Pure

Caption: General workflow for the synthesis of this compound.
Characterization Protocol

  • Purity Assessment: Analyze the purity of the synthesized product using TLC and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Structural Confirmation:

    • Record ¹H and ¹³C NMR spectra in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure.

    • Obtain an IR spectrum to identify characteristic functional group vibrations.

    • Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • Physical Property Measurement:

    • Determine the boiling point using standard distillation apparatus.

    • Measure the density using a pycnometer.

    • Measure the refractive index using a refractometer.

G start Synthesized Crude Product purity Purity Check (TLC, GC-MS) start->purity structure Structural Analysis purity->structure If Pure nmr NMR (1H, 13C) structure->nmr ir IR Spectroscopy structure->ir ms HRMS structure->ms physical Physical Properties (BP, Density, nD) nmr->physical ir->physical ms->physical final Characterized This compound physical->final

Caption: Experimental workflow for characterization.

Reactivity and Biological Significance

Chemical Reactivity

The pyrazole ring is aromatic and thus relatively stable. However, it can undergo various chemical reactions. The reactivity of vinylpyrazoles, for instance, is noted to be different from that of enamines, and they exhibit good shelf stability without spontaneous polymerization.[12] The nitrogen atoms in the ring can act as bases or nucleophiles, and the carbon atoms can be susceptible to electrophilic substitution, although they are generally less reactive than those in pyrrole or furan. The presence of the N-ethyl group influences the regioselectivity of these reactions.

Biological Activity of Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[4] These include, but are not limited to:

  • Anti-inflammatory: Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[2]

  • Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[2]

  • Anticancer: Certain pyrazoles act as inhibitors of cell proliferation and can induce apoptosis in cancer cells.[4]

  • Neuroprotective: Some derivatives have been investigated for their ability to protect neurons from damage.[2]

The specific biological profile of this compound itself is not extensively detailed in the provided literature, but its structural similarity to these active compounds suggests it could be a valuable building block or a candidate for biological screening.

Conclusion

This compound is a well-defined chemical entity with established experimental properties that align with theoretical predictions for a molecule of its structure. Its synthesis is achievable through standard organic chemistry methodologies, and its characterization relies on a suite of common spectroscopic techniques. As a member of the biologically significant pyrazole family, this compound holds potential as a scaffold or intermediate in the development of new pharmaceuticals and functional materials, warranting further investigation into its specific reactivity and bioactivity.

References

An In-depth Technical Guide to 1-Ethylpyrazole: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpyrazole, a simple N-alkylated derivative of the pyrazole heterocyclic ring system, has emerged as a versatile building block in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its applications. Particular attention is given to its role as a ligand in catalysis and its potential in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of pyrazole-based compounds.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development. The pioneering work of Ludwig Knorr in 1883, which described the synthesis of a substituted pyrazole, laid the foundation for over a century of research into this versatile class of compounds. The introduction of substituents at the N1 position of the pyrazole ring, such as an ethyl group to form this compound, significantly influences the molecule's physicochemical properties and biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules, offering a stable and reactive platform for further functionalization.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of pyrazole chemistry. While the first synthesis of a substituted pyrazole is attributed to Knorr in 1883, the specific discovery of this compound is less definitively documented in a single seminal publication. Its emergence is a result of the systematic investigation of N-alkylation reactions on the pyrazole ring, a fundamental transformation in heterocyclic chemistry.

The N-alkylation of pyrazoles, including the introduction of an ethyl group, became a common practice as chemists sought to modify the properties of the pyrazole core for various applications. These early investigations were driven by the desire to create new dyes, pharmaceuticals, and other fine chemicals. Today, the synthesis of this compound is a routine procedure, often accomplished through the direct alkylation of pyrazole with an ethylating agent.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₈N₂[1]
Molecular Weight 96.13 g/mol [1]
CAS Number 2817-71-2[1]
Boiling Point 137 °C (lit.)[2]
Density 0.9537 g/mL[2]
Refractive Index 1.4670 to 1.4710[2]
pKa 2.27 ± 0.10 (Predicted)[2]
Appearance Colorless to light yellow clear liquid[2]
Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following table summarizes key spectroscopic data.

SpectroscopyDataReference
¹H NMR (CDCl₃) δ 7.45 (d, J = 2.3 Hz, 1H), 6.87 (d, J = 2.3 Hz, 1H), 4.28 (q, J = 7.3 Hz, 2H), 1.53 (t, J = 7.3 Hz, 3H)[3]
¹³C NMR (CDCl₃) δ 142.6, 130.3, 109.6, 48.2, 15.6[3]
Mass Spectrum (EI) m/z: 96 (M+), 81, 68, 54Predicted

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common and straightforward approach is the direct N-alkylation of pyrazole.

Synthesis of this compound via N-Alkylation of Pyrazole

This protocol describes the synthesis of this compound by the reaction of pyrazole with an ethylating agent, such as iodoethane, in the presence of a base.

Workflow for the N-Alkylation of Pyrazole:

G reagents Pyrazole, Iodoethane, Base (e.g., NaH) reaction Reaction at 0 °C to RT reagents->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Materials:

  • Pyrazole

  • Iodoethane (or other ethylating agent like ethyl bromide)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent

  • Diethyl ether or other extraction solvent

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of pyrazole (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Iodoethane (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched by the slow addition of water and then extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford this compound.

Applications of this compound

This compound is a valuable building block in several areas of chemical science, owing to its unique combination of stability, reactivity, and steric/electronic properties.

Medicinal Chemistry

The pyrazole scaffold is a common feature in many biologically active molecules. The N-ethyl group can modulate the lipophilicity and metabolic stability of a compound, making this compound an attractive starting material for the synthesis of novel drug candidates. While specific drugs containing the this compound moiety are not widely marketed, the pyrazole core is present in numerous approved pharmaceuticals. The exploration of this compound derivatives in drug discovery programs is an active area of research, with studies investigating their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Logical Relationship in Drug Discovery:

G start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Cross-Coupling) start->synthesis derivatives Library of This compound Derivatives synthesis->derivatives screening Biological Screening (e.g., Enzyme Assays) derivatives->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

A simplified workflow for the use of this compound in drug discovery.
Agrochemicals

Similar to its role in medicinal chemistry, this compound serves as a precursor for the synthesis of new agrochemicals. The pyrazole ring is found in a number of commercial herbicides, fungicides, and insecticides. The introduction of an N-ethyl group can influence the compound's spectrum of activity, environmental persistence, and selectivity.

Ligand in Catalysis

The nitrogen atoms of the pyrazole ring can coordinate to metal centers, making pyrazole derivatives useful as ligands in coordination chemistry and catalysis. This compound can act as a monodentate ligand, and its derivatives can be incorporated into multidentate ligand frameworks. These ligands can be used to modulate the reactivity and selectivity of metal catalysts in a variety of organic transformations, including cross-coupling reactions and polymerization.

Conclusion

This compound, a seemingly simple N-alkylated heterocycle, is a compound of significant interest to researchers in both academic and industrial settings. Its straightforward synthesis, coupled with the versatile reactivity of the pyrazole ring, makes it a valuable building block for the creation of complex and functionally diverse molecules. While its full potential in medicinal chemistry and materials science is still being explored, the foundational knowledge of its synthesis, properties, and current applications provides a strong basis for future innovation. This technical guide serves as a comprehensive resource to aid in these endeavors.

References

Potential Research Areas for 1-Ethylpyrazole: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpyrazole, a simple N-substituted pyrazole, represents a foundational scaffold with significant untapped potential in medicinal chemistry and agrochemical research. While the broader class of pyrazole derivatives has yielded numerous successful drugs and agricultural products, this compound itself remains a relatively underexplored entity. This technical guide outlines promising research avenues for this compound, leveraging the known biological activities of the pyrazole core. We present a comprehensive overview of potential therapeutic targets, propose experimental protocols for screening and validation, and visualize key signaling pathways that may be modulated by this compound. This document aims to serve as a catalyst for further investigation into the unique properties and applications of this compound.

Introduction

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and synthetic tractability have led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) feature the pyrazole core, highlighting its clinical significance.[4]

This compound (CAS 2817-71-2) is a simple derivative that serves as a versatile building block in the synthesis of more complex molecules.[5] While it is utilized in the production of pharmaceuticals and agrochemicals, its intrinsic biological activity has not been extensively characterized.[5] This guide explores potential research directions for this compound, drawing parallels from the well-established bioactivities of the pyrazole class of compounds.

Potential Therapeutic and Agrochemical Research Areas

Based on the known activities of pyrazole derivatives, several key areas warrant investigation for this compound:

  • Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7] Research could focus on evaluating this compound as a COX-1/COX-2 inhibitor.

  • Anticancer Activity: Numerous pyrazole-containing compounds have demonstrated potent anticancer effects by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[8][9] Potential targets for this compound could include protein kinases (e.g., CDKs, EGFR, VEGFR) and apoptosis-regulating proteins.[9][10]

  • Antifungal Activity: The pyrazole scaffold is present in several commercial fungicides.[5] this compound could be screened for its efficacy against a panel of agronomically important fungal pathogens.

  • Neuroprotective Effects: Some pyrazole derivatives have shown promise in models of neurodegenerative diseases.[3] Investigating the potential of this compound to modulate pathways involved in neuronal survival and inflammation in the central nervous system could be a fruitful area of research.

  • Coordination Chemistry: The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. The resulting metal complexes can possess unique catalytic or biological properties.

Quantitative Data on Pyrazole Derivatives (Illustrative)

Table 1: Illustrative Anticancer Activity of Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine DerivativesMCF7 (Breast)17.12[9]
Pyrazole Benzothiazole HybridsHT29 (Colon)3.17[9]
1,3,5-Trisubstituted PyrazolesK-562 (Leukemia)0.04[3]

Table 2: Illustrative Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassTargetIC50 (nM)Reference
N-Aryl-pyrazole DerivativesCOX-219.87[6]
Pyrazole SulfonamidesCOX-210[2]
Pyrazole-Thiazole Hybrids5-LOX80[11]

Table 3: Illustrative Antifungal Activity of Pyrazole Derivatives

Compound ClassFungal SpeciesEC50 (µg/mL)Reference
Pyrazole CarboxamidesRhizoctonia solani0.37[12]
Pyrazole AnaloguesAspergillus niger1.0[13]

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound Derivatives

This protocol is adapted from the classical Knorr pyrazole synthesis.[14]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethylhydrazine

  • Ethanol or acetic acid (solvent)

  • Reflux condenser and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add ethylhydrazine (1-1.2 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[15][16][17][18]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Assay (COX Inhibition)

This protocol assesses the ability of a compound to inhibit COX enzymes.[6]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the COX enzyme, heme, and a buffer in a 96-well plate.

  • Add various concentrations of this compound or a known COX inhibitor (e.g., Celecoxib) to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and measure the production of prostaglandin H2 (PGH2) using a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the percentage of COX inhibition and determine the IC50 value.

Antifungal Susceptibility Testing (Agar Dilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.[19][20][21]

Materials:

  • Fungal isolates (e.g., Aspergillus niger, Fusarium graminearum)

  • RPMI-1640 agar medium

  • This compound stock solution

  • Petri dishes

  • Incubator

Procedure:

  • Prepare a series of agar plates containing two-fold dilutions of this compound.

  • Prepare a standardized inoculum of the fungal spores.

  • Spot the fungal inoculum onto the surface of the agar plates.

  • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Potential Signaling Pathway Interactions

Based on the known mechanisms of action of pyrazole derivatives, this compound could potentially modulate several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Pyrazole derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades, releasing Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (e.g., COX-2, TNF-α) Pro-inflammatory Genes (e.g., COX-2, TNF-α) NF-κB (p65/p50)->Pro-inflammatory Genes (e.g., COX-2, TNF-α) Binds to DNA, activating transcription This compound This compound This compound->IKK Complex Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. Several pyrazole-based kinase inhibitors target components of this pathway.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) Bind to Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Activates Raf (e.g., B-Raf) Raf (e.g., B-Raf) Ras->Raf (e.g., B-Raf) Activates MEK MEK Raf (e.g., B-Raf)->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors (e.g., c-Myc, AP-1) Activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors (e.g., c-Myc, AP-1)->Cell Proliferation & Survival Promotes This compound Derivative This compound Derivative This compound Derivative->Raf (e.g., B-Raf) Potential Inhibition Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bcl-2 Bcl-2 Bax/Bak Bax/Bak Bcl-2->Bax/Bak Inhibits Bax/Bak->Mitochondrion Forms pores in Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates This compound Derivative (Intrinsic) This compound Derivative This compound Derivative (Intrinsic)->Bcl-2 Inhibits Death Receptors (e.g., Fas, TRAIL) Death Receptors (e.g., Fas, TRAIL) Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TRAIL)->Caspase-8 Activates Caspase-8->Caspase-3 Activates This compound Derivative (Extrinsic) This compound Derivative This compound Derivative (Extrinsic)->Death Receptors (e.g., Fas, TRAIL) May sensitize Apoptosis Apoptosis Caspase-3->Apoptosis Executes

References

1-Ethylpyrazole reactivity with electrophiles and nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 1-Ethylpyrazole with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a five-membered heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals.[1][2] Its reactivity is characterized by a nucleophilic aromatic system, making it prone to electrophilic substitution, while its interaction with nucleophiles is more nuanced, often requiring activation or deprotonation. This guide provides a comprehensive overview of the reactivity of this compound, detailing its reactions with both electrophiles and nucleophiles, supported by quantitative data, experimental protocols, and logical diagrams to elucidate key concepts.

Core Reactivity of the this compound Ring

The pyrazole ring is an electron-rich aromatic system.[3] The presence of two adjacent nitrogen atoms significantly influences the electron distribution. The N1 nitrogen is pyrrole-like, with its lone pair contributing to the aromatic sextet, while the N2 nitrogen is pyridine-like, with its lone pair located in an sp² orbital in the plane of the ring, making it a nucleophilic site.[4][5]

In this compound, the N1 position is substituted, which prevents tautomerization and directs the regioselectivity of its reactions.[6] The electronic properties dictate that the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack.[3][7] Conversely, the C3 and C5 positions are more electron-deficient and considered electrophilic sites.[4]

Caption: Electronic character and reactive sites of this compound.

Reactivity with Electrophiles: Electrophilic Aromatic Substitution

This compound readily undergoes electrophilic aromatic substitution, with a strong preference for the C4 position.[3][7] This high regioselectivity simplifies synthetic procedures and purification.

Caption: General mechanism for electrophilic substitution on this compound.

Halogenation

Halogenation of this compound at the C4 position can be achieved using various reagents. N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively.[8][9]

Table 1: Summary of Halogenation Reactions on N-Alkylpyrazoles

Halogenation Type Reagent Product Yield Reference
Iodination N-Iodosuccinimide (NIS) 1-Ethyl-4-iodo-5-methyl-1H-pyrazole 95% [3]
Iodination I₂ / HIO₃ 1-Ethyl-4-iodo-5-methyl-1H-pyrazole 85-90% [3]
Bromination N-Bromosuccinimide (NBS) 4-Bromo-1-phenyl-3,5-dimethyl-1H-pyrazole Exclusive product [8]

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-3-aryl-1H-pyrazol-5-amines | Moderate to excellent |[9] |

Nitration and Sulfonation

Nitration is typically performed with a mixture of nitric acid and sulfuric acid, yielding the 4-nitro derivative.[10] Sulfonation occurs with fuming sulfuric acid, also at the C4 position.[10]

Acylation and Formylation

Friedel-Crafts acylation can introduce an acyl group at the C4 position. The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method to introduce a formyl group, yielding 1-ethyl-1H-pyrazole-4-carbaldehyde.[10][11]

Reactivity with Nucleophiles

The electron-rich pyrazole ring is generally resistant to direct nucleophilic aromatic substitution (SNAr).[12] Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which is not the case for unsubstituted this compound. The primary mode of reactivity with nucleophiles involves deprotonation of a C-H bond, a process known as metalation.

Metalation and C-H Functionalization

Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can deprotonate the pyrazole ring. While the C5 proton is generally the most acidic on an N-substituted pyrazole, regioselectivity can be influenced by directing groups or reaction conditions. Halogenated 1-ethylpyrazoles are particularly useful substrates for this type of chemistry. A halogen-metal exchange, for instance using n-BuLi on 4-bromo-1-ethylpyrazole, generates a potent C4-lithiated nucleophile.[13][14] This intermediate can then be trapped with a wide variety of electrophiles to install functional groups at the C4 position.[13][14][15]

Caption: Metalation-electrophile trapping pathway for C4 functionalization.

Applications in Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][16][17] The ability to selectively functionalize the this compound core at the C4 position via electrophilic substitution, followed by further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on the resulting halides, makes it an invaluable tool for constructing complex molecular architectures in drug discovery programs.[3][18]

Experimental Protocols

Protocol: Electrophilic Iodination of 1-Ethyl-5-methyl-1H-pyrazole using NIS

This protocol is adapted from a guide on the iodination of a substituted this compound and illustrates a general method for C4-halogenation.[3]

Objective: To synthesize 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

Materials:

  • 1-Ethyl-5-methyl-1H-pyrazole (1.0 eq.)

  • N-Iodosuccinimide (NIS) (1.05 eq.)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • Dissolve 1-ethyl-5-methyl-1H-pyrazole in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product using NMR and Mass Spectrometry.[3]

G cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification & Analysis A 1. Dissolve 1-ethyl-5-methyl-1H-pyrazole in acetonitrile B 2. Add N-Iodosuccinimide (NIS) A->B C 3. Stir at room temperature (Monitor by TLC) B->C D 4. Quench with Na₂S₂O₃ (aq) C->D E 5. Neutralize with NaHCO₃ (aq) D->E F 6. Extract with CH₂Cl₂ E->F G 7. Wash with brine & Dry (MgSO₄) F->G H 8. Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of a 4-iodo-1-ethylpyrazole derivative.

Conclusion

This compound exhibits well-defined and predictable reactivity, dominated by highly regioselective electrophilic substitution at the C4 position. While resistant to direct nucleophilic attack, its derivatives can be effectively functionalized through metalation and subsequent reaction with electrophiles. This reliable reactivity profile, coupled with the biological significance of the pyrazole core, establishes this compound as a cornerstone building block for professionals in chemical synthesis and drug discovery.

References

Quantum Chemical Calculations for 1-Ethylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations for Pyrazole Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and spectroscopic properties of heterocyclic compounds like 1-Ethylpyrazole. These computational methods allow for the prediction of various molecular parameters that are often difficult or costly to determine experimentally. For pyrazole derivatives, these calculations have been successfully employed to understand their reactivity, stability, and potential as pharmacological agents.

Computational Methodology

The following section details a typical computational protocol for the quantum chemical analysis of this compound, based on methods widely applied to similar pyrazole-containing molecules.

Geometry Optimization

The first step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods.

Protocol:

  • Initial Structure: A 3D model of this compound is constructed using molecular modeling software.

  • Computational Method: The geometry is optimized using a hybrid DFT functional, such as B3LYP or HSEH1PBE.

  • Basis Set: A Pople-style basis set, commonly 6-311++G(d,p), is employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Solvation Model: To simulate a more realistic biological environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be applied, with water or another relevant solvent.

  • Verification: The optimized structure is confirmed to be a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Vibrational Analysis

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Frequency Calculation: Using the same DFT functional and basis set as for the geometry optimization, the vibrational frequencies and their corresponding intensities are calculated.

  • Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

  • Visualization: The vibrational modes can be visualized to aid in the assignment of the calculated frequencies to specific molecular motions.

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.

Protocol:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated. A smaller gap generally indicates higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the molecule. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.

Predicted Data for this compound

While specific calculated data for this compound is not available, the following tables present the types of quantitative data that would be obtained from the aforementioned computational protocols. The values provided are hypothetical and for illustrative purposes, based on typical ranges observed for similar pyrazole derivatives.

Optimized Geometric Parameters

The following table structure is recommended for presenting the key bond lengths and bond angles of this compound.

ParameterAtom 1Atom 2Atom 3Calculated Value (Å or °)
Bond Lengths
N1N21.35
N2C31.33
C3C41.39
C4C51.37
C5N11.34
N1C6 (Ethyl)1.48
C6C7 (Ethyl)1.54
Bond Angles
C5N1N2110.0
N1N2C3105.0
N2C3C4110.0
C3C4C5105.0
C4C5N1110.0
Calculated Vibrational Frequencies

A selection of predicted vibrational frequencies and their assignments for this compound would be presented as follows.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
C-H stretch (pyrazole)31503024Aromatic C-H stretching
C-H stretch (ethyl)29802861Aliphatic C-H stretching
C=N stretch15801517Pyrazole ring stretching
C=C stretch15201459Pyrazole ring stretching
N-N stretch11001056Pyrazole ring stretching
C-H in-plane bend10501008Ring and ethyl bending
C-H out-of-plane bend850816Ring and ethyl bending
Electronic Properties

Key electronic properties of this compound derived from quantum chemical calculations are summarized below.

PropertyCalculated Value (eV)
HOMO Energy -6.5
LUMO Energy -0.2
HOMO-LUMO Gap 6.3

Visualizations

Visual representations are essential for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key concepts.

computational_workflow start Initial 3D Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop analysis Data Analysis and Interpretation freq_calc->analysis electronic_prop->analysis

Computational workflow for this compound.

homo_lumo_diagram cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE)

HOMO-LUMO energy gap diagram.

mep_diagram molecule This compound Electron Density Surface red_region Electron-deficient regions (Positive Potential - Electrophilic) molecule->red_region Identifies blue_region Electron-rich regions (Negative Potential - Nucleophilic) molecule->blue_region Identifies

Molecular Electrostatic Potential (MEP) concept.

Conclusion

This technical guide outlines the standard procedures for conducting quantum chemical calculations on this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the geometric, vibrational, and electronic properties of this molecule. The predicted data, including optimized geometries, vibrational spectra, HOMO-LUMO energies, and molecular electrostatic potential maps, are instrumental in understanding the reactivity and potential applications of this compound in fields such as drug design and materials science. While specific data for this compound requires dedicated computational studies, the methodologies and data presentation formats provided herein offer a robust framework for such investigations.

Methodological & Application

The Strategic Application of 1-Ethylpyrazole in Pharmaceutical Synthesis: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] Among its many derivatives, 1-ethylpyrazole serves as a versatile building block for the synthesis of complex pharmaceutical intermediates. Its N-ethyl substitution can enhance metabolic stability and modulate lipophilicity, crucial parameters in drug design. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of key pharmaceutical scaffolds, specifically focusing on precursors for kinase inhibitors and phosphodiesterase 5 (PDE5) inhibitor analogues.

Application Note I: Synthesis of Kinase Inhibitor Precursors via Suzuki-Miyaura Cross-Coupling

The pyrazole core is a well-established pharmacophore in the design of protein kinase inhibitors, where it often acts as a hinge-binder, mimicking the adenine ring of ATP.[3] The strategic functionalization of the pyrazole ring, particularly at the C4 position, with various aryl and heteroaryl moieties is a cornerstone of modern kinase inhibitor development.[4] The use of 1-ethyl-4-iodo-5-methyl-1H-pyrazole as a key intermediate allows for the efficient introduction of this diversity through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole with a generic arylboronic acid.

Materials:

  • 1-Ethyl-4-iodo-5-methyl-1H-pyrazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (or other suitable solvent systems like DME/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 1-ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.5 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1-ethyl-5-methyl-1H-pyrazole.[1][5]

Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Base (eq)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O906-1275-90
Pd(OAc)₂/SPhos (2)K₃PO₄ (2.0)Toluene/H₂O1004-880-95
PdCl₂(dppf) (3)Cs₂CO₃ (2.0)DME/H₂O858-1670-88

Yields are estimates and highly dependent on the specific arylboronic acid used.

Diagrams

experimental_workflow_suzuki start Combine Reactants: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole, Arylboronic acid, Base, Catalyst purge Purge with Inert Gas start->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat and Stir (80-100°C, 6-12h) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product 4-Aryl-1-ethyl-5-methyl-1H-pyrazole purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

kinase_signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Pyrazole-based Kinase Inhibitor inhibitor->raf experimental_workflow_sonogashira start Combine Reactants: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole, Catalysts (Pd/Cu), Base in Solvent inert Maintain Inert Atmosphere start->inert add_alkyne Add Terminal Alkyne inert->add_alkyne heat Heat and Stir (50-80°C) add_alkyne->heat monitor Monitor by TLC heat->monitor filter Filter through Celite monitor->filter workup Aqueous Workup and Extraction filter->workup purify Column Chromatography workup->purify product 4-Alkynyl-1-ethyl-5-methyl-1H-pyrazole purify->product pde5_pathway no Nitric Oxide (NO) gc Guanylate Cyclase no->gc gtp GTP cgmp cGMP gtp->cgmp activated by Guanylate Cyclase gmp GMP cgmp->gmp degradation relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation pde5 PDE5 inhibitor Pyrazole-based PDE5 Inhibitor inhibitor->pde5 Inhibits

References

Application Notes and Protocols for 1-Ethylpyrazole Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of agrochemical research.[1][2][3] Their versatile chemical structures allow for a wide range of substitutions, leading to the development of potent fungicides, insecticides, and herbicides.[1][4] This document provides detailed application notes on the various uses of this compound derivatives in agriculture, summarizes key quantitative data, and offers standardized protocols for their synthesis and biological evaluation.

Application Notes

This compound Derivatives as Fungicides

A prominent application of this compound derivatives is in the development of fungicides, particularly those belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[5] These compounds effectively control a broad spectrum of phytopathogenic fungi.[6][7]

  • Mechanism of Action: this compound carboxamides, a key subgroup, function by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[5] This disruption of the electron transport chain leads to a cessation of ATP production, ultimately causing fungal cell death. The difluoromethyl group at the 3-position of the pyrazole ring is a crucial feature in many modern SDHI fungicides.[5]

  • Spectrum of Activity: These derivatives have shown excellent efficacy against various fungal pathogens, including Rhizoctonia solani, Alternaria porri, Marssonina coronaria, and Cercospora petroselini.[6][7] Specific derivatives have also demonstrated high activity against Pythium aphanidermatum and Botrytis cinerea.[5]

  • Structure-Activity Relationship (SAR): The biological activity of these fungicides is highly dependent on the nature of the substituents on the pyrazole ring and the amide moiety. For instance, the introduction of specific substituted aniline groups can significantly enhance antifungal activity.[5]

This compound Derivatives as Insecticides

Phenylpyrazole insecticides, which can include an ethyl group on the pyrazole nitrogen, are a major class of broad-spectrum insecticides.[8]

  • Mechanism of Action: These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[8][9][10] By blocking these channels, they prevent the influx of chloride ions, leading to hyperexcitation, convulsions, and eventual death of the insect. This mode of action provides selectivity towards insects over mammals.[8][11]

  • Spectrum of Activity: Phenylpyrazole insecticides are effective against a wide range of pests, including those from the orders Lepidoptera, Thysanoptera, and piercing-sucking insects like aphids.[12] Fipronil is a well-known example of a phenylpyrazole insecticide.[8][10]

  • Resistance Management: The development of insecticides with this mode of action was partly in response to growing resistance to other chemical classes.[8]

This compound Derivatives as Herbicides

Certain this compound derivatives have also been investigated for their herbicidal properties, targeting key enzymes in plants.[13]

  • Mechanism of Action: Depending on their specific structure, these derivatives can inhibit various plant enzymes. Some are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[3][14]

  • Structure-Activity Relationship (SAR): The herbicidal activity and mode of action are dictated by the substitution pattern on the pyrazole and the attached phenyl ring. For example, the presence of a phenylpyridine moiety has been explored for developing new herbicides.[16][17]

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives from various studies.

Table 1: Fungicidal Activity of this compound Carboxamide Derivatives

Compound ReferenceTarget FungiEC50 (µg/mL)Source
7ai (Isoxazolol pyrazole carboxylate)Rhizoctonia solani0.37[6][7][18]
9mPythium aphanidermatum- (Higher activity than boscalid)[5]
9mRhizoctonia solani- (Higher activity than boscalid)[5]
5c (Strobilurin analogue)Rhizoctonia solani<0.1 (98.94% inhibition)[19][20]
7a (Strobilurin analogue)Rhizoctonia solani<0.1 (83.40% inhibition)[19][20]
1vFusarium graminearum0.0530 µM[21]
8jAlternaria solani3.06[22]
7Cucumber Downy Mildew1.22[23]

Table 2: Herbicidal Activity of this compound Derivatives

Compound ReferenceTarget WeedActivityApplication RateSource
6aDigitaria sanguinalis50-60% inhibition150 g a.i./hm² (post-emergence)[15]
6cAbutilon theophrasti50-60% inhibition150 g a.i./hm² (post-emergence)[15]
3-1Dactylis glomerataEC50: 62.42 µg/mL-[24]
3-7Dactylis glomerataEC50: 59.41 µg/mL-[24]
7bAmaranthus retroflexusED50: 13.1958 g a.i./hm²-[14]
7fAmaranthus retroflexusED50: 12.5696 g a.i./hm²-[14]

Experimental Protocols

Protocol 1: General Synthesis of this compound-4-Carboxamides

This protocol describes a general method for the synthesis of this compound-4-carboxamides, which are potent fungicides.

Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-4-carboxylate

  • React ethyl 2-ethoxymethyleneacetoacetate with ethylhydrazine.

  • The reaction is typically carried out in a suitable solvent like ethanol.

  • The mixture is refluxed for several hours.

  • The solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography, to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Step 2: Saponification to 1-Ethyl-1H-pyrazole-4-carboxylic Acid

  • Dissolve the ethyl 1-ethyl-1H-pyrazole-4-carboxylate from the previous step in an ethanolic solution of sodium hydroxide.

  • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 1-ethyl-1H-pyrazole-4-carboxylic acid.

Step 3: Synthesis of 1-Ethyl-1H-pyrazole-4-carbonyl Chloride

  • Suspend the 1-ethyl-1H-pyrazole-4-carboxylic acid in a suitable solvent such as toluene.

  • Add thionyl chloride dropwise to the suspension at room temperature.

  • Reflux the mixture for 2-4 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-ethyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Step 4: Amide Formation to Yield Target this compound-4-carboxamides

  • Dissolve the desired substituted aniline in a suitable solvent (e.g., dichloromethane or THF) along with a base such as triethylamine or pyridine.

  • Add the crude 1-ethyl-1H-pyrazole-4-carbonyl chloride dropwise to the solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final this compound-4-carboxamide derivative.[6]

Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This protocol is used to evaluate the antifungal activity of synthesized this compound derivatives.[6][7]

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a high concentration (e.g., 10,000 µg/mL). Prepare a series of dilutions from the stock solution.

  • Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) medium and sterilize it. While the medium is still molten, add the appropriate amount of the test compound solution to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent only.

  • Inoculation: Once the agar has solidified, place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the fungal growth in the control plate has almost covered the entire plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) can be calculated by probit analysis of the inhibition data at different concentrations.[6]

Visualizations

Fungicide_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound Carboxamide (SDHI) Inhibitor->ComplexII Inhibition

Caption: Mode of action of this compound carboxamide fungicides as SDHIs.

Insecticide_Mode_of_Action cluster_Synapse Insect Neuron Synapse Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA releases Postsynaptic Postsynaptic Neuron GABA_Receptor GABA-gated Cl- Channel GABA_Receptor->Postsynaptic Hyperpolarization (Inhibition) Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx GABA->GABA_Receptor binds Cl_ion Inhibitor 1-Ethyl (Phenyl)pyrazole Insecticide Inhibitor->GABA_Receptor Blocks Channel Hyperexcitation Hyperexcitation & Convulsions Inhibitor->Hyperexcitation

Caption: Mechanism of this compound insecticides on GABA-gated chloride channels.

Experimental_Workflow start Start: Synthesis Design synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification bioassay Biological Activity Screening (e.g., Antifungal Assay) purification->bioassay data_analysis Data Analysis (Inhibition %, EC50) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Compound Optimization sar->lead_opt lead_opt->synthesis Iterative Refinement end End: Agrochemical Candidate lead_opt->end

Caption: General workflow for the development of this compound agrochemicals.

References

Application Note: A Detailed Protocol for the N-alkylation of Pyrazole using Ethyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development. They are integral scaffolds in numerous pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The N-alkylation of the pyrazole ring is a fundamental and widely employed synthetic strategy to modulate the physicochemical and pharmacological profiles of these molecules. This protocol provides a detailed, step-by-step experimental procedure for the N-alkylation of pyrazole using ethyl iodide, a common method for synthesizing 1-ethylpyrazole. The procedure outlined below employs sodium hydride for deprotonation, followed by quenching, extraction, and purification steps to yield the desired N-alkylated product.

Reaction Scheme

The overall reaction involves the deprotonation of the pyrazole nitrogen atom by a strong base, creating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic ethyl group of ethyl iodide in an SN2 reaction to form the N-alkylated product, this compound.

Figure 1: General reaction scheme for the N-alkylation of pyrazole with ethyl iodide.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

3.1 Materials and Reagents

  • Pyrazole

  • Ethyl Iodide (EtI)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography eluent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

3.2 Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyrazole (1.0 equivalent). Dissolve the pyrazole in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred solution in small portions. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[1]

  • Alkylation: Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[1] After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[1]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous Na₂SO₄.[1]

  • Concentration: Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure this compound.[1][2]

Data Presentation

The choice of base, solvent, and temperature can significantly influence the outcome of the N-alkylation reaction. The following table summarizes typical conditions and expected yields for the N-alkylation of pyrazoles, based on literature precedents for similar reactions.

EntryPyrazole SubstrateAlkylating AgentBase (equiv.)SolventTemperatureTime (h)Yield (%)
1PyrazoleEthyl IodideNaH (1.1)DMF0°C to RT12~85-95
2PyrazoleEthyl IodideCs₂CO₃ (1.5)DMFRT8~80-90
34-ChloropyrazoleEthyl IodideK₂CO₃ (2.0)MeCNReflux6~75-85
43-MethylpyrazoleEthyl IodideNaH (1.1)THF0°C to RT16~70-80*

Note: Yields are estimates based on typical N-alkylation reactions of pyrazoles and may vary. For unsymmetrical pyrazoles like 3-methylpyrazole, a mixture of regioisomers (1,3- and 1,5-isomers) may be formed.[3]

Visualization

The following diagram illustrates the experimental workflow for the N-alkylation of pyrazole.

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification Start Dissolve Pyrazole in Anhydrous DMF Add_Base Add NaH at 0°C Start->Add_Base Deprotonation Stir for 30 min (Deprotonation) Add_Base->Deprotonation Add_EtI Add Ethyl Iodide at 0°C Deprotonation->Add_EtI Proceed to Alkylation Warm_Stir Warm to RT Stir for 2-16h Add_EtI->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Quench Quench with NH4Cl at 0°C Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine Dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Silica Gel Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the N-alkylation of pyrazole.

References

Application Notes and Protocols for the Synthesis of 1-Ethylpyrazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of ionic liquids (ILs) derived from 1-ethylpyrazole. The information is intended for researchers in academia and industry, including those in drug development, who are interested in the unique properties of pyrazolium-based ionic liquids.

Introduction

Ionic liquids are a class of salts with melting points below 100°C, often existing as liquids at room temperature.[1] They possess a unique combination of properties, including negligible vapor pressure, high thermal stability, and excellent solvation capabilities for a wide range of compounds.[2][3] The properties of an ionic liquid can be fine-tuned by modifying the structure of its constituent cation and anion.[4][5] Pyrazolium-based ionic liquids are a subset of this class that have garnered interest due to the distinct electronic and structural characteristics of the pyrazolium ring. While less common than their imidazolium counterparts, pyrazolium ILs offer potential advantages in areas such as electrochemistry and catalysis.[4] This document focuses on the synthesis of ionic liquids from this compound, providing generalized protocols and highlighting their potential applications.

Synthesis of 1-Ethylpyrazolium-Based Ionic Liquids

The synthesis of 1-ethylpyrazolium ionic liquids typically follows a two-step process:

  • Quaternization: The nitrogen at the 2-position of the this compound ring is alkylated to form a 1-ethyl-2-alkylpyrazolium cation. This is a type of Menshutkin reaction.[6]

  • Anion Exchange (Metathesis): The initial halide anion from the quaternization step is exchanged for a different anion to impart specific properties to the ionic liquid.[6]

The following sections provide detailed, generalized experimental protocols for these steps.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-2-methylpyrazolium Iodide

This protocol describes the quaternization of this compound with methyl iodide to form the precursor salt, 1-ethyl-2-methylpyrazolium iodide.

Materials:

  • This compound (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Acetonitrile (or other suitable solvent)

  • Diethyl ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in acetonitrile.

  • Slowly add methyl iodide to the solution at room temperature.

  • Heat the reaction mixture to a gentle reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, filter the solid product. If no solid forms, remove the solvent under reduced pressure to obtain the crude product.

  • Wash the crude product with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield 1-ethyl-2-methylpyrazolium iodide.

Protocol 2: Anion Exchange to Synthesize 1-Ethyl-2-methylpyrazolium Tetrafluoroborate

This protocol details the exchange of the iodide anion for the tetrafluoroborate anion.

Materials:

  • 1-Ethyl-2-methylpyrazolium iodide (1.0 eq)

  • Silver tetrafluoroborate (1.0 eq)

  • Dichloromethane (or other suitable solvent)

Procedure:

  • Dissolve 1-ethyl-2-methylpyrazolium iodide in dichloromethane in a flask protected from light.

  • In a separate flask, dissolve silver tetrafluoroborate in a minimal amount of the same solvent.

  • Slowly add the silver tetrafluoroborate solution to the pyrazolium iodide solution with vigorous stirring. A precipitate of silver iodide will form immediately.

  • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

  • Filter the mixture to remove the silver iodide precipitate.

  • Wash the precipitate with a small amount of dichloromethane to recover any dissolved product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dry the resulting product under vacuum to obtain 1-ethyl-2-methylpyrazolium tetrafluoroborate.

Physicochemical Properties

The physicochemical properties of 1-ethylpyrazolium ionic liquids are dependent on the nature of the anion and the alkyl substituent at the 2-position. While data for 1-ethylpyrazolium salts are not widely available, the following table presents representative data for analogous 1-alkylpyrazolium ionic liquids to provide an indication of their properties.

CationAnionMelting Point (°C)Decomposition Temp. (°C)Viscosity (mPa·s at 25°C)Conductivity (mS/cm at 25°C)
1-Butyl-2-methylpyrazoliumDicyanamide< 25> 20030.2Not Reported
1-Butyl-2-methylpyrazoliumBis(trifluoromethanesulfonyl)imide< 25> 30045.1Not Reported
1-Butyl-2,3,5-trimethylpyrazoliumDicyanamide< 25> 20068.5Not Reported
1-Butyl-2,3,5-trimethylpyrazoliumBis(trifluoromethanesulfonyl)imide< 25> 30089.3Not Reported

Note: Data is illustrative and sourced from studies on similar pyrazolium-based ionic liquids.[4]

Applications in Research and Drug Development

While the application of 1-ethylpyrazolium ionic liquids is an emerging area, the broader class of pyrazolium and other nitrogen-containing heterocyclic ILs have shown promise in several fields.

  • Green Solvents in Organic Synthesis: Due to their low volatility and high thermal stability, ionic liquids are considered environmentally benign alternatives to traditional organic solvents.[3][7][8] They can act as both the solvent and catalyst in various organic reactions.[8]

  • Drug Delivery and Formulation: Ionic liquids can enhance the solubility and permeability of poorly water-soluble active pharmaceutical ingredients (APIs).[5] The formation of API-ionic liquids, where the drug molecule itself is part of the cation or anion, is a novel strategy to overcome solubility and polymorphism issues.[5]

  • Electrochemical Applications: The ionic nature and wide electrochemical window of some ionic liquids make them suitable as electrolytes in batteries, capacitors, and other electrochemical devices.[9]

  • Catalysis: The tunable nature of ionic liquids allows for their design as catalysts for a variety of chemical transformations.[8]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_quaternization Step 1: Quaternization cluster_anion_exchange Step 2: Anion Exchange Start This compound + Alkyl Halide (e.g., CH3I) Reaction1 Dissolve in Solvent (e.g., Acetonitrile) Start->Reaction1 Heating Reflux for 24-48h Reaction1->Heating Workup1 Cool & Remove Solvent Heating->Workup1 Washing1 Wash with Diethyl Ether Workup1->Washing1 Product1 1-Ethyl-2-alkylpyrazolium Halide Washing1->Product1 Start2 Pyrazolium Halide + Metal Salt (e.g., AgBF4) Product1->Start2 Proceed to Anion Exchange Reaction2 Dissolve in Solvent (e.g., Dichloromethane) Start2->Reaction2 Stirring Stir at RT for 12-24h Reaction2->Stirring Filtration Filter to Remove Precipitate (e.g., AgI) Stirring->Filtration Workup2 Remove Solvent from Filtrate Filtration->Workup2 Product2 1-Ethyl-2-alkylpyrazolium IL Workup2->Product2

Caption: General workflow for the two-step synthesis of 1-ethylpyrazolium ionic liquids.

Logical Relationship of IL Properties and Applications

IL_Properties_Applications cluster_properties Physicochemical Properties cluster_applications Potential Applications Solubility Tunable Solubility GreenChem Green Chemistry/ Synthesis Solubility->GreenChem DrugDelivery Drug Delivery & Formulation Solubility->DrugDelivery Catalysis Catalysis Solubility->Catalysis Volatility Low Vapor Pressure Volatility->GreenChem Stability High Thermal & Electrochemical Stability Stability->GreenChem Electrochem Electrochemistry/ Batteries Stability->Electrochem Conductivity Ionic Conductivity Conductivity->Electrochem

Caption: Relationship between key properties of ionic liquids and their applications.

References

Application of 1-Ethylpyrazole in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The performance of a DSSC is intricately linked to its core components: the photoanode, the sensitizing dye, the electrolyte, and the counter electrode. The electrolyte, in particular, plays a crucial role in regenerating the oxidized dye and transporting charge between the electrodes. The addition of specific chemical compounds to the electrolyte can significantly influence the photovoltaic performance of the cell.

This document provides detailed application notes and protocols for the use of 1-Ethylpyrazole as an electrolyte additive in dye-sensitized solar cells. While direct research on this compound in this specific application is limited, this document extrapolates from studies on analogous N-alkylated pyrazole derivatives to provide a comprehensive guide for researchers. The primary function of N-alkylated pyrazoles as electrolyte additives is to favorably modify the interface between the photoanode and the electrolyte, leading to improved cell performance.

Principle of Action

N-alkylated pyrazoles, including this compound, are nitrogen-containing heterocyclic compounds that can act as Lewis bases. When introduced into the DSSC electrolyte, they are believed to adsorb onto the surface of the titanium dioxide (TiO₂) photoanode. This adsorption has two primary effects:

  • Conduction Band Edge Shift: The lone pair of electrons on the nitrogen atoms of the pyrazole ring can interact with the TiO₂ surface, causing a negative shift in the conduction band edge of the TiO₂. This shift increases the potential difference between the TiO₂ Fermi level and the redox potential of the electrolyte, resulting in a higher open-circuit voltage (V_oc).

  • Suppression of Charge Recombination: The adsorbed pyrazole molecules can form a blocking layer on the TiO₂ surface. This layer physically hinders the approach of triiodide ions (I₃⁻) from the electrolyte to the TiO₂ surface, thereby suppressing the recombination of injected electrons with the oxidized species in the electrolyte. This reduction in charge recombination also contributes to an increase in V_oc and can improve the fill factor (FF).

It is important to note that the addition of pyrazole derivatives can sometimes lead to a slight decrease in the short-circuit current density (J_sc). This is potentially due to a partial blockage of TiO₂ pores, which may slightly impede dye regeneration or electron injection efficiency. However, the significant gains in V_oc often outweigh the minor losses in J_sc, leading to an overall enhancement in the power conversion efficiency (PCE).

Quantitative Data Summary

The following table summarizes the expected photovoltaic performance of a standard N719 dye-sensitized solar cell with and without the addition of an N-alkylated pyrazole derivative to the electrolyte. The data is based on general trends observed for pyrazole derivatives and serves as a comparative baseline.

Electrolyte CompositionOpen-Circuit Voltage (V_oc) (V)Short-Circuit Current Density (J_sc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)
Standard Electrolyte (without additive)~ 0.70~ 15.0~ 0.65~ 6.83
Standard Electrolyte + this compound (projected)> 0.75< 15.0> 0.65> 7.00

Note: The values for the electrolyte with this compound are projections based on the performance of similar pyrazole derivatives. Actual performance may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed protocols for the fabrication of a dye-sensitized solar cell and the preparation of an electrolyte containing this compound.

Protocol 1: Fabrication of TiO₂ Photoanode
  • Substrate Cleaning: Begin by cleaning fluorine-doped tin oxide (FTO) coated glass substrates. Sonicate the substrates sequentially in a detergent solution, deionized water, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • TiO₂ Paste Deposition: Apply a layer of commercial TiO₂ paste (e.g., P25) onto the conductive side of the FTO glass using the doctor-blade technique. The active area is typically defined by adhesive tape.

  • Sintering: Dry the TiO₂-coated substrate at 125 °C for 5 minutes to remove organic solvents. Subsequently, sinter the substrate in a furnace at 500 °C for 30 minutes to ensure good particle necking and adhesion to the FTO.

  • TiCl₄ Treatment (Optional but Recommended): After cooling to room temperature, immerse the sintered TiO₂ film in a 40 mM aqueous solution of TiCl₄ at 70 °C for 30 minutes. This treatment improves the necking between TiO₂ particles and enhances electron transport. Rinse the film with deionized water and ethanol and anneal again at 500 °C for 30 minutes.

  • Dye Sensitization: While the photoanode is still warm (~80 °C), immerse it in a 0.3 mM solution of N719 dye in a 1:1 (v/v) mixture of acetonitrile and tert-butanol. Keep the photoanode in the dye solution for 24 hours in a dark, sealed container. After sensitization, rinse the photoanode with ethanol to remove any excess dye and dry it.

Protocol 2: Preparation of the Electrolyte
  • Standard Electrolyte Preparation: Prepare a standard liquid electrolyte by dissolving 0.05 M iodine (I₂) and 0.5 M lithium iodide (LiI) in acetonitrile.

  • This compound Additive Preparation: To the standard electrolyte, add this compound to a final concentration of 0.5 M.

  • Co-additive (Optional): For further performance enhancement, 4-tert-butylpyridine (TBP) can be added as a co-additive to a final concentration of 0.5 M.

  • Dissolution: Stir the solution in a dark, sealed vial until all components are completely dissolved.

Protocol 3: Counter Electrode Preparation
  • Substrate Cleaning: Clean an FTO-coated glass substrate as described in Protocol 1.

  • Platinum Deposition: Deposit a thin layer of platinum (Pt) onto the conductive side of the FTO glass. This can be achieved by spreading a drop of H₂PtCl₆ solution (2 mg Pt in 1 ml ethanol) and then heating the substrate at 400 °C for 15 minutes.

Protocol 4: DSSC Assembly and Characterization
  • Assembly: Place a 25 µm thick thermoplastic sealant (e.g., Surlyn) between the dye-sensitized photoanode and the Pt-coated counter electrode. Heat the assembly at 100 °C under pressure to seal the cell, leaving two small holes for electrolyte filling.

  • Electrolyte Injection: Inject the prepared electrolyte (with or without this compound) into the cell through one of the holes using a syringe. The electrolyte will fill the space between the electrodes via capillary action.

  • Sealing: Seal the two holes with a small piece of Surlyn and a soldering iron.

  • Characterization: Measure the photovoltaic performance of the assembled DSSC using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). Record the current-voltage (I-V) curve to determine the V_oc, J_sc, FF, and PCE.

Visualizations

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_electrolyte Electrolyte Preparation cluster_counterelectrode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization p1 FTO Cleaning p2 TiO₂ Paste Deposition p1->p2 p3 Sintering p2->p3 p4 TiCl₄ Treatment p3->p4 p5 Dye Sensitization p4->p5 a1 Assemble Electrodes with Sealant p5->a1 e1 Prepare Standard Electrolyte (I₂/LiI) e2 Add this compound e1->e2 a2 Inject Electrolyte e2->a2 c1 FTO Cleaning c2 Pt Deposition c1->c2 c2->a1 a1->a2 a3 Seal Cell a2->a3 a4 Photovoltaic Testing a3->a4

Caption: Experimental workflow for the fabrication and testing of a DSSC with a this compound-containing electrolyte.

Mechanism_of_Action cluster_dssc DSSC Components cluster_additive Additive Interaction cluster_effects Performance Effects tio2 TiO₂ Photoanode dye Sensitizer Dye tio2->dye Supports electrolyte Electrolyte (I⁻/I₃⁻) dye->electrolyte Regeneration ep This compound ep->tio2 Adsorption voc Increased Voc ep->voc recombination Suppressed Recombination ep->recombination pce Enhanced PCE voc->pce recombination->pce

Caption: Proposed mechanism of this compound in enhancing DSSC performance.

Application Notes and Protocols: 1-Ethylpyrazole as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-ethylpyrazole as a foundational building block for the synthesis of a variety of functional materials. The inherent chemical properties of the pyrazole ring, combined with the N-ethyl substitution, offer a stable and versatile scaffold for the development of advanced polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. This document outlines key functionalization strategies, detailed experimental protocols, and characterization data for pivotal this compound derivatives.

Strategic Functionalization of this compound

The chemical versatility of this compound is unlocked through targeted functionalization at the C4 position, which is electronically favorable for electrophilic substitution. The introduction of various functional groups at this position transforms the simple heterocycle into a valuable monomer or ligand for material synthesis. The primary functionalization routes discussed herein are:

  • Formylation: Introduction of a carbaldehyde group via the Vilsmeier-Haack reaction. This aldehyde is a versatile intermediate for further transformations.

  • Carboxylation: Oxidation of the 4-formyl group to a carboxylic acid, creating a key functional group for polymerization and as a linker in MOFs.

  • Amination: Introduction of an amino group, typically through nitration followed by reduction, to provide a nucleophilic site for further derivatization.

  • Vinylation: Creation of a vinyl group at the C4 position, enabling polymerization and other alkene-based transformations.

These functionalization pathways provide a toolbox of this compound-based building blocks with tailored reactivity for specific applications.

Physicochemical Properties of this compound and Key Derivatives

A summary of the key physicochemical properties of this compound and its functionalized derivatives is presented below. This data is essential for reaction planning and material characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
This compoundC₅H₈N₂96.13Colorless liquid137
1-Ethyl-1H-pyrazole-4-carbaldehydeC₆H₈N₂O124.14--
1-Ethyl-1H-pyrazole-4-carboxylic acidC₆H₈N₂O₂140.14--
4-Amino-1-ethyl-1H-pyrazoleC₅H₉N₃111.15--

Experimental Protocols

The following sections provide detailed experimental protocols for the key functionalization reactions of this compound.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrazoles[1][2][3].

Protocol:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq.) to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq.) to the cooled Vilsmeier reagent dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours[2].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-pyrazole-4-carbaldehyde[4].

Characterization Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde:

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 8.01 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrazole-H), 4.18 (q, 2H, CH₂), 1.48 (t, 3H, CH₃). [Data is inferred from similar structures and general knowledge of pyrazole NMR.]

The oxidation of the aldehyde group to a carboxylic acid is a standard transformation that provides a crucial building block for polymers and MOFs[5].

Protocol:

  • Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄, 1.5 eq.) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate disappears.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate to pH 2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethyl-1H-pyrazole-4-carboxylic acid.

The synthesis of 4-aminopyrazoles is often achieved through the nitration of the pyrazole ring followed by reduction of the nitro group[6][7].

Protocol:

Step 1: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole

  • To a mixture of fuming nitric acid and sulfuric acid at 0 °C, slowly add this compound (1.0 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-ethyl-4-nitro-1H-pyrazole.

Step 2: Reduction to 4-Amino-1-ethyl-1H-pyrazole

  • Dissolve 1-ethyl-4-nitro-1H-pyrazole (1.0 eq.) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-amino-1-ethyl-1H-pyrazole.

The introduction of a vinyl group can be accomplished via a Wittig reaction on the corresponding aldehyde or through a Heck reaction on a halo-substituted pyrazole[8][9].

Protocol (via Wittig Reaction):

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 eq.) dropwise to generate the ylide (a deep yellow or orange color should appear).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-4-vinyl-1H-pyrazole.

Visualization of Synthesis Workflows

The following diagrams illustrate the key functionalization pathways starting from this compound.

Functionalization_of_1_Ethylpyrazole start This compound formyl 1-Ethyl-1H-pyrazole- 4-carbaldehyde start->formyl Vilsmeier-Haack (POCl₃, DMF) nitro 1-Ethyl-4-nitro- 1H-pyrazole start->nitro Nitration (HNO₃, H₂SO₄) carboxyl 1-Ethyl-1H-pyrazole- 4-carboxylic acid formyl->carboxyl Oxidation (KMnO₄) vinyl 1-Ethyl-4-vinyl- 1H-pyrazole formyl->vinyl Wittig Reaction amino 4-Amino-1-ethyl- 1H-pyrazole nitro->amino Reduction (H₂, Pd/C)

Caption: Functionalization pathways of this compound.

Applications in Functional Material Synthesis

The functionalized this compound derivatives serve as versatile building blocks for a range of advanced materials.

1-Ethyl-4-vinylpyrazole can be polymerized or copolymerized through standard radical polymerization techniques to create pyrazole-containing polymers. These polymers have potential applications in areas such as gas separation membranes, proton exchange membranes, and as metal-coordinating materials.

General Protocol for Radical Polymerization of 1-Ethyl-4-vinylpyrazole:

  • Dissolve 1-ethyl-4-vinylpyrazole (1.0 eq.) in an appropriate solvent (e.g., toluene, DMF).

  • Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.1-1 mol%).

  • Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere for 12-24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

  • Filter and dry the polymer under vacuum.

Polymerization_Workflow monomer 1-Ethyl-4-vinylpyrazole polymer Poly(1-ethyl-4-vinylpyrazole) monomer->polymer Polymerization (Heat, Solvent) initiator Radical Initiator (e.g., AIBN) initiator->polymer

Caption: Polymerization of 1-ethyl-4-vinylpyrazole.

This compound-4-carboxylic acid is an excellent candidate as an organic linker for the synthesis of MOFs. The pyrazole nitrogen atoms and the carboxylate group can coordinate to metal ions, forming porous, crystalline frameworks with potential applications in gas storage, catalysis, and sensing.

General Protocol for MOF Synthesis:

  • Dissolve a metal salt (e.g., zinc nitrate, copper acetate) and this compound-4-carboxylic acid in a suitable solvent or solvent mixture (e.g., DMF, ethanol).

  • Place the solution in a sealed reaction vessel (e.g., a Teflon-lined autoclave).

  • Heat the vessel in an oven at a temperature between 80 °C and 150 °C for 24-72 hours.

  • Cool the vessel to room temperature.

  • Collect the crystalline product by filtration, wash with fresh solvent, and dry.

MOF_Synthesis_Workflow linker This compound- 4-carboxylic acid mof Pyrazole-based MOF linker->mof Solvothermal Synthesis metal Metal Salt (e.g., Zn(NO₃)₂) metal->mof

Caption: Synthesis of a MOF using a this compound-based linker.

4-Amino-1-ethyl-1H-pyrazole is a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The amino group can be readily derivatized to introduce a wide range of functionalities, making it a key building block in drug discovery programs. For example, it can be used in the synthesis of kinase inhibitors and other targeted therapeutics.

The strategic functionalization of this compound opens up a vast chemical space for the design and synthesis of novel functional materials. The protocols and data provided in these application notes serve as a starting point for researchers to explore the potential of this versatile heterocyclic building block.

References

Application Notes and Protocols for the Analytical Detection of 1-Ethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrazole is a heterocyclic organic compound that serves as a key building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for quality control, pharmacokinetic studies, and regulatory compliance. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. This method is suitable for the quantitative analysis of this compound in complex mixtures.

Experimental Protocol

a) Sample Preparation (General Protocol)

  • Sample Dissolution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting a stock solution of this compound in dichloromethane.

b) GC-MS Instrumental Parameters

  • Instrumentation: Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

    • Injector Temperature: 250 °C.[1]

    • Injection Volume: 1 µL.[1]

    • Injection Mode: Split (e.g., 20:1 ratio).[1]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.[1]

      • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.[1]

      • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[1]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • Ionization Mode: Electron Ionization (EI).[1]

    • Electron Energy: 70 eV.[1]

    • Mass Range: m/z 40-300.[1]

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

Data Presentation

Quantitative data for the analysis of this compound should be summarized as shown in the example table below. Method validation should be performed to determine linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL

Note: The values presented in this table are examples and should be determined experimentally for each specific application.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Methanol/Dichloromethane Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a general Reverse-Phase HPLC (RP-HPLC) method suitable for the determination of this compound. This method is advantageous for less volatile samples or when derivatization is not desirable.

Experimental Protocol

a) Sample Preparation (For Biological Fluids)

For the analysis of this compound in biological fluids such as plasma or urine, sample preparation is critical to remove interfering substances.[2][3][4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3][5]

  • Protein Precipitation (Simple & Fast):

    • To 100 µL of plasma, add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and inject it into the HPLC system.

  • Solid-Phase Extraction (SPE) (Higher Selectivity):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

b) HPLC Instrumental Parameters

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.[6]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., 20:80 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 25 ± 2°C.[6]

    • Injection Volume: 5.0 µL.[6]

    • Detection Wavelength: Determined by UV-Vis scan (expected in the 200-240 nm range).[7]

Data Presentation

Similar to the GC-MS method, quantitative data for the HPLC analysis of this compound should be tabulated after method validation.

ParameterExample Result
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.998[6]
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%
Limit of Detection (LOD) 4 µg/mL[6]
Limit of Quantitation (LOQ) 15 µg/mL[6]

Note: The values presented in this table are based on a similar pyrazoline derivative and should be experimentally determined for this compound.[6]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation (Biological Fluid) cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (Protein Precipitation or SPE) Sample->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection HPLC Injection Evap_Recon->Injection Separation Isocratic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound analysis by HPLC.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of this compound in pure samples or simple mixtures where interfering substances do not absorb in the same wavelength range. The UV absorption spectrum of pyrazole shows a π → π* transition in the 200-240 nm range.[7]

Experimental Protocol

a) Sample Preparation

  • Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

b) Instrumental Parameters

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Record the UV spectrum of a this compound standard solution from 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λmax).

    • Set the instrument to measure the absorbance at the determined λmax.

    • Measure the absorbance of the blank (solvent), followed by the calibration standards and the unknown sample.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the unknown sample from the calibration curve.

Data Presentation
ParameterExample Result
λmax ~210 nm
Linearity Range Dependent on molar absorptivity
Correlation Coefficient (r²) > 0.995

Logical Relationship: Method Selection

Method_Selection Start Start: Need to analyze This compound Matrix What is the sample matrix? Start->Matrix Purity Is the sample relatively pure? Matrix->Purity Simple Volatility Is the analyte volatile? Matrix->Volatility Complex Purity->Volatility No UVVis Use UV-Vis Spectrophotometry Purity->UVVis Yes GCMS Use GC-MS Volatility->GCMS Yes HPLC Use HPLC Volatility->HPLC No

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-Ethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrazole is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its industrial-scale production requires robust, efficient, and cost-effective synthetic methodologies. The most common and direct route to this compound is the N-alkylation of pyrazole. This document provides detailed protocols for two scalable methods for the synthesis of this compound: Phase-Transfer Catalyzed (PTC) ethylation and classical direct ethylation. The PTC method is often preferred for industrial applications due to its typically higher yields, milder reaction conditions, and operational simplicity.

These protocols are intended to serve as a comprehensive guide for researchers and process chemists involved in the scale-up and manufacturing of this compound.

Synthesis Protocols

Two primary methods for the industrial-scale synthesis of this compound are detailed below.

Protocol 1: Phase-Transfer Catalyzed (PTC) N-Ethylation of Pyrazole

This protocol describes a highly efficient method for the synthesis of this compound utilizing a phase-transfer catalyst, which facilitates the reaction between the pyrazole salt and the ethylating agent in a biphasic system.

Experimental Protocol:

  • Reactor Setup: A clean, dry, jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel is charged with pyrazole and a suitable organic solvent (e.g., toluene or xylene).

  • Base Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the reactor.

  • Catalyst Addition: A phase-transfer catalyst, for example, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), is added to the biphasic mixture.

  • Ethylating Agent Addition: The ethylating agent, typically ethyl bromide or diethyl sulfate, is added dropwise to the stirred mixture via the addition funnel. The addition rate is controlled to maintain the desired reaction temperature.

  • Reaction: The reaction mixture is heated to the target temperature and stirred vigorously for a specified duration until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC or HPLC).

  • Work-up and Phase Separation: After cooling to room temperature, the organic layer is separated from the aqueous layer.

  • Washing: The organic layer is washed with water to remove any remaining inorganic salts and base.

  • Solvent Removal: The solvent is removed from the organic layer by distillation under reduced pressure.

  • Purification: The crude this compound is purified by fractional distillation under vacuum to yield the final product of high purity.

Protocol 2: Classical Direct N-Ethylation of Pyrazole

This protocol outlines the traditional method for the N-ethylation of pyrazole, which involves the use of a strong base to deprotonate the pyrazole followed by reaction with an ethylating agent in a suitable solvent.

Experimental Protocol:

  • Reactor Setup: A clean, dry, jacketed reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel is charged with a solution of pyrazole in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

  • Base Addition: A strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is carefully added to the reactor in portions.

  • Ethylating Agent Addition: The ethylating agent, such as ethyl iodide or ethyl bromide, is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred at a specific temperature for a set period until the reaction is complete, as determined by in-process controls.

  • Quenching: The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: The combined organic extracts are washed with water and brine to remove residual salts and solvent.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic protocols and the quality control specifications for the final product.

Table 1: Summary of Reaction Parameters for this compound Synthesis

ParameterProtocol 1: PTC EthylationProtocol 2: Classical Ethylation
Reactants
Pyrazole1.0 eq1.0 eq
Ethylating AgentEthyl Bromide or Diethyl SulfateEthyl Iodide or Ethyl Bromide
BaseSodium Hydroxide or Potassium HydroxideSodium Hydride or Potassium Carbonate
Molar Ratios
Pyrazole : Ethylating Agent1 : 1.1 - 1.51 : 1.1 - 1.3
Pyrazole : Base1 : 1.5 - 3.01 : 1.2 - 2.0
Catalyst
TypeTetrabutylammonium Bromide (TBAB)Not Applicable
Loading1 - 5 mol%Not Applicable
Solvent Toluene or Xylene / WaterDMF or Acetonitrile
Reaction Conditions
Temperature50 - 80 °C25 - 80 °C
Reaction Time4 - 12 hours6 - 24 hours
Yield (Typical) 85 - 95%70 - 85%

Table 2: Product Specifications and Quality Control

TestSpecificationAnalytical Method
Appearance Colorless to pale yellow liquidVisual Inspection
Purity (Assay) ≥ 99.0%Gas Chromatography (GC)
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, Mass Spectrometry
Water Content ≤ 0.1%Karl Fischer Titration
Residual Solvents To be defined based on solvent usedHeadspace GC
Boiling Point Approx. 136-138 °C (at atmospheric pressure)Distillation

Mandatory Visualization

G cluster_raw_materials Raw Material Charging cluster_reaction Reaction Stage cluster_workup Work-up and Isolation cluster_purification Purification cluster_final_product Final Product pyrazole Pyrazole reactor Jacketed Reactor pyrazole->reactor solvent1 Solvent (e.g., Toluene) solvent1->reactor base_aq Aqueous Base (e.g., NaOH) base_aq->reactor ptc Phase-Transfer Catalyst ptc->reactor ethylating_agent Ethylating Agent (e.g., Ethyl Bromide) ethylating_agent->reactor separation Phase Separation reactor->separation washing Washing separation->washing solvent_removal Solvent Removal (Distillation) washing->solvent_removal distillation Fractional Vacuum Distillation solvent_removal->distillation qc Quality Control (GC, KF, etc.) distillation->qc final_product This compound (≥99.0%) qc->final_product packaging Packaging and Storage final_product->packaging

Caption: Workflow for the Industrial Synthesis of this compound.

Application Notes and Protocols for Pyrazole-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study for 1-Ethylpyrazole Evaluation

Disclaimer: While this document is structured to guide research on this compound, specific experimental data for this compound as a corrosion inhibitor was not available in the surveyed literature. The following application notes, data, and protocols are based on studies of closely related pyrazole derivatives.[1][2][3][4] This information provides a robust framework for researchers and scientists to design and execute experiments to evaluate the efficacy of this compound.

Application Notes

1.1 Introduction

Pyrazole and its derivatives are a class of heterocyclic organic compounds widely recognized for their potential as effective corrosion inhibitors for various metals, particularly steel in acidic environments.[2][5] Their efficacy is attributed to the presence of nitrogen heteroatoms with lone pairs of electrons and the aromatic pyrazole ring, which can facilitate adsorption onto the metal surface.[6] This document outlines the expected mechanism of action, performance data from analogous compounds, and protocols to assess this compound as a corrosion inhibitor.

1.2 Mechanism of Action

Pyrazole-based inhibitors primarily function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.[2][7] This adsorption process can occur through:

  • Physisorption: Electrostatic interaction between charged inhibitor molecules and the charged metal surface.

  • Chemisorption: Covalent bond formation through electron sharing between the nitrogen atoms in the pyrazole ring and the vacant d-orbitals of the metal (e.g., iron).[8]

The inhibitor molecules displace water molecules from the metal surface, thereby blocking the active sites required for anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[9] Most pyrazole derivatives act as mixed-type inhibitors , meaning they suppress both anodic and cathodic reactions.[1][2][4] The adsorption process typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface.[1][10][11]

1.3 Performance Data (Based on Analogous Pyrazole Derivatives)

The following tables summarize typical performance data for various pyrazole derivatives on mild steel in 1 M HCl, as determined by weight loss and electrochemical methods. These values serve as a benchmark for evaluating this compound.

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor CompoundConcentration (M)Temperature (K)Inhibition Efficiency (IE%)Reference
Pyrazole Derivative (BM-01)1 x 10⁻³29890.4%[1]
Pyrazole Derivative (DPA)1 x 10⁻³30397.0%[5]
Pyrazole Derivative (EMPC)1 x 10⁻³30392.0%[3]
Pyrazole Derivative (DPC-1)4 x 10⁻⁴30384.6%[4]

Table 2: Electrochemical Polarization Parameters

| Inhibitor Compound | Concentration (M) | Ecorr (mV vs Ag/AgCl) | Icorr (µA/cm²) | Inhibition Efficiency (IE%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Blank (1 M HCl) | - | -484 | 1153 | - |[1] | | Pyrazole Derivative (BM-01) | 1 x 10⁻³ | -466 | 111 | 90.4% |[1] | | Blank (1 M HCl) | - | -475 | 551 | - |[6] | | Pyrazole Derivative (BF4) | 1 x 10⁻³ | -461 | 35 | 93.6% |[6] |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Compound | Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Blank (1 M HCl) | - | 45.1 | 85.3 | - |[1] | | Pyrazole Derivative (BM-01) | 1 x 10⁻³ | 452.1 | 42.1 | 90.0% |[1] | | Blank (1 M HCl) | - | 40.7 | 105.4 | - |[6] | | Pyrazole Derivative (BF4) | 1 x 10⁻³ | 794.4 | 45.2 | 94.9% |[6] |

Experimental Protocols

The following are detailed protocols for the standard techniques used to evaluate the performance of a corrosion inhibitor like this compound.

2.1 Protocol for Weight Loss (Gravimetric) Measurement

This method determines the average corrosion rate and inhibition efficiency over a prolonged immersion period.

  • Specimen Preparation:

    • Use mild steel coupons of a known surface area (e.g., 2.5 cm x 2.5 cm x 0.05 cm).[12]

    • Mechanically polish the coupon surfaces with successive grades of emery paper (e.g., 180, 400, 800, 1200 grit).[12]

    • Rinse the coupons thoroughly with double-distilled water, degrease with acetone, and dry completely in a warm air stream.[12]

  • Initial Measurement: Accurately weigh each prepared coupon to four decimal places using a calibrated analytical balance.

  • Immersion:

    • Prepare the corrosive medium (e.g., 1 M HCl).

    • Prepare a series of test solutions by adding various concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M) to the corrosive medium. Include a blank solution with no inhibitor.

    • Immerse one coupon in each test solution for a specified duration (e.g., 6-24 hours) at a constant, controlled temperature (e.g., 298 K).[1][12]

  • Final Measurement:

    • After the immersion period, retrieve the coupons.

    • Carefully remove corrosion products by scrubbing with a soft brush in a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust), rinse with distilled water and acetone, and dry.

    • Reweigh the cleaned, dry coupons.

  • Calculations:

    • Corrosion Rate (CR): CR (g·cm⁻²·h⁻¹) = (W_initial - W_final) / (A * t) where W is the weight in grams, A is the surface area in cm², and t is the immersion time in hours.[1]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100[1]

2.2 Protocol for Electrochemical Measurements

These tests provide rapid results and detailed insights into the corrosion mechanism. A standard three-electrode electrochemical cell is used, containing the mild steel specimen as the working electrode, a platinum counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[7][12]

  • Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described in section 2.1.1.

  • Stabilization: Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.[12][13]

  • Potentiodynamic Polarization (PDP) Measurement:

    • Scan the potential from approximately -250 mV to +250 mV relative to the stable OCP at a slow scan rate (e.g., 0.5 or 1 mV/s).[1][12]

    • Plot the resulting current density (log scale) versus the applied potential to generate Tafel plots.

    • Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[1]

    • Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100[1]

  • Electrochemical Impedance Spectroscopy (EIS) Measurement:

    • At the stable OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV).[12]

    • Sweep the frequency over a wide range (e.g., from 100 kHz down to 10 mHz).[12]

    • The resulting data is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real).

    • Model the data using an appropriate equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct) and double-layer capacitance (Cdl).[13]

    • Calculation of Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100[13]

Visualizations

3.1 Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a standard workflow for assessing the performance of a new corrosion inhibitor.

G prep Specimen & Solution Preparation exp Experimental Measurements prep->exp sub_exp_wl Weight Loss exp->sub_exp_wl sub_exp_pdp Potentiodynamic Polarization (PDP) exp->sub_exp_pdp sub_exp_eis Electrochemical Impedance (EIS) exp->sub_exp_eis analysis Data Analysis conclusion Mechanism & Conclusion analysis->conclusion sub_analysis Calculate IE% Adsorption Isotherms analysis->sub_analysis theory Theoretical Validation theory->conclusion sub_theory DFT / MD Simulations theory->sub_theory sub_surface Surface Analysis (SEM / EDX) conclusion->sub_surface Confirm Layer sub_exp_wl->analysis sub_exp_pdp->analysis sub_exp_eis->analysis

Standard workflow for evaluating corrosion inhibitors.

3.2 Proposed Inhibition Mechanism of this compound

This diagram illustrates the adsorption of this compound onto a metal surface, forming a protective layer that blocks corrosive species.

G cluster_0 Without Inhibitor cluster_1 With Inhibitor metal Metal Surface (e.g., Fe) corrosion_product Corrosion (Anodic/Cathodic Reactions) metal->corrosion_product Leads to inhibitor This compound (in solution) adsorbed_layer Adsorbed Protective Layer inhibitor->adsorbed_layer Adsorbs onto corrosive Corrosive Species (H⁺, Cl⁻) corrosive->metal Attack corrosive->adsorbed_layer Blocked by adsorbed_layer->metal Protects no_corrosion Inhibition of Corrosion adsorbed_layer->no_corrosion Results in

Adsorption mechanism of this compound on a metal surface.

References

Troubleshooting & Optimization

Technical Support Center: 1-Ethylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving reaction yields and overcoming common experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of this compound via the two primary synthetic routes: N-Alkylation of Pyrazole and Knorr Pyrazole Synthesis.

Route 1: N-Alkylation of Pyrazole

This method involves the direct ethylation of the pyrazole ring using an ethylating agent in the presence of a base.

Q1: My N-alkylation reaction is resulting in a very low yield or failing completely. What are the common causes?

A1: Low or no yield in the N-alkylation of pyrazole can stem from several factors. The most critical aspects are the incomplete deprotonation of the pyrazole nitrogen and the reactivity of the ethylating agent.[1]

  • Base Strength: The base must be strong enough to deprotonate the pyrazole's N-H bond, making it nucleophilic. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[1] For less reactive ethylating agents (like ethyl chloride), a stronger base like NaH is often necessary.

  • Anhydrous Conditions: Strong bases like NaH react violently with water. Any moisture in the reagents or solvent can quench the base and the pyrazole anion, halting the reaction. Ensure all glassware, solvents, and reagents are thoroughly dried.[1]

  • Reagent Reactivity: The leaving group on the ethylating agent is crucial. Reactivity follows the trend: I > Br > OTs > Cl. If you are using ethyl chloride with a weak base, the reaction may not proceed. Consider switching to ethyl bromide or ethyl iodide.

  • Solubility: Poor solubility of pyrazole or the base can impede the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to improve the solubility of reactants.[1]

Q2: I am observing the formation of a dialkylated quaternary salt as a byproduct. How can I prevent this?

A2: The formation of a 1,2-diethylpyrazolium salt occurs when the this compound product, which is still nucleophilic, reacts with another molecule of the ethylating agent.

  • Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the ethylating agent, but avoid a large excess.

  • Slow Addition: Add the ethylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation.[2]

  • Lower Temperature: Performing the reaction at a lower temperature can reduce the rate of the second alkylation, which typically requires more energy.[2]

G start Low or No Yield Observed check_base Is the base strong enough? (e.g., NaH vs K₂CO₃) start->check_base check_conditions Are reaction conditions anhydrous? check_base->check_conditions Yes use_stronger_base Action: Use a stronger base (e.g., NaH in THF) check_base->use_stronger_base No check_reagent Is the ethylating agent reactive? (I > Br > Cl) check_conditions->check_reagent Yes dry_reagents Action: Dry solvent/reagents Use inert atmosphere check_conditions->dry_reagents No check_solubility Are reactants soluble? check_reagent->check_solubility Yes change_reagent Action: Use a more reactive agent (e.g., Ethyl Iodide) check_reagent->change_reagent No change_solvent Action: Switch to DMF or DMSO check_solubility->change_solvent No optimize Yield Improved check_solubility->optimize Yes use_stronger_base->optimize dry_reagents->optimize change_reagent->optimize change_solvent->optimize

Troubleshooting workflow for low yield in N-alkylation.
Route 2: Knorr Pyrazole Synthesis

This classic method involves the cyclocondensation of a 1,3-dicarbonyl compound with ethylhydrazine.[3][4][5] To synthesize the parent this compound, malondialdehyde or a synthetic equivalent like 1,1,3,3-tetraethoxypropane is reacted with ethylhydrazine.

Q1: Why is my Knorr synthesis yield consistently low?

A1: Low yields in the Knorr synthesis are often traced back to starting material purity, suboptimal reaction conditions, or incomplete reaction.[6]

  • Purity of Reagents: Hydrazine derivatives can degrade over time. Use freshly opened or purified ethylhydrazine.[6] Similarly, 1,3-dicarbonyl compounds or their acetals should be pure.

  • Reaction Conditions: The reaction is typically acid-catalyzed.[3] The pH, temperature, and reaction time are critical parameters that may require optimization. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[6]

  • Incomplete Cyclization: The reaction may stall at the intermediate hydrazone stage. This can sometimes be overcome by increasing the temperature or extending the reaction time.[3]

Q2: The reaction mixture is turning dark brown/black. Is this normal and how can I get a cleaner product?

A2: Discoloration is a common observation, especially when using hydrazine salts, and is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[6]

  • pH Control: If using a hydrazine salt (e.g., ethylhydrazine oxalate or hydrochloride), the reaction mixture can become acidic, promoting byproduct formation. Adding a mild base can sometimes lead to a cleaner reaction.[6]

  • Purification: Most colored impurities can be removed during workup and purification. Column chromatography is very effective.[7] Alternatively, treating a solution of the crude product with activated charcoal can adsorb colored impurities before filtration and solvent removal.[7]

Q3: I am using an unsymmetrical 1,3-dicarbonyl to make a substituted this compound and I'm getting a mixture of two isomers. How can I improve regioselectivity?

A3: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyls.[6] The outcome depends on which of the two carbonyl carbons the substituted nitrogen of ethylhydrazine attacks first.

  • Solvent Choice: The choice of solvent can have a dramatic effect on regioselectivity. While ethanol is traditional, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly favor the formation of one regioisomer over the other.

G start Mixture of Regioisomers Observed check_solvent Is the solvent ethanol or methanol? start->check_solvent purify Action: Purify mixture via column chromatography start->purify If optimization fails check_temp Is reaction run at high temp? check_solvent->check_temp No switch_solvent Action: Switch to fluorinated alcohol (e.g., TFE or HFIP) check_solvent->switch_solvent Yes check_ph Is pH controlled? check_temp->check_ph No lower_temp Action: Run reaction at lower temp (e.g., room temperature) check_temp->lower_temp Yes adjust_ph Action: Optimize pH with acid catalyst or mild base check_ph->adjust_ph Yes/No outcome Improved Regioselectivity switch_solvent->outcome lower_temp->outcome adjust_ph->outcome

Troubleshooting workflow for regioisomer formation.

Data Presentation

Quantitative data on the direct synthesis of this compound is limited in comparative studies. The following tables present data for the closely related 1-Methylpyrazole and other substituted pyrazoles to illustrate the effects of different reaction parameters.

Table 1: Effect of Base and Solvent on N-Alkylation Yield of 3-Substituted Pyrazoles (Illustrative)

EntryPyrazole SubstrateAlkylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%) of N1-IsomerReference
13-MethylpyrazoleMethyl IodideK₂CO₃ (2.0)DMSORT12~60-70[1]
23-MethylpyrazoleMethyl IodideNaH (1.2)THFRT6~70-80[1]
3PyrazoleDimethyl Carbonate-Neat140870[1]
44-ChloropyrazolePhenethyl TrichloroacetimidateCSA (0.2)1,2-DCE802477[8]

Note: Data is compiled from various sources on substituted pyrazoles and should be considered illustrative for optimizing this compound synthesis.

Table 2: Effect of Solvent on Regioselectivity in Knorr Synthesis of 1-Methyl-5-aryl-3-trifluoromethylpyrazoles

Entry1,3-Diketone SubstituentsHydrazineSolventRegioisomeric Ratio (N1-Me-5-Aryl : N1-Me-3-Aryl)Total Yield (%)Reference
1Aryl, CF₃MethylhydrazineEtOH55 : 4585
2Aryl, CF₃MethylhydrazineTFE85 : 1592
3Aryl, CF₃MethylhydrazineHFIP>98 : 295

Note: This data illustrates the powerful directing effect of fluorinated solvents in controlling regioselectivity. A similar trend would be expected when using ethylhydrazine.

Experimental Protocols

Protocol 1: N-Alkylation of Pyrazole using Ethyl Iodide and K₂CO₃

This protocol is a standard method for the N-alkylation of pyrazole.

Materials:

  • Pyrazole (1.0 eq)

  • Ethyl Iodide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add pyrazole and anhydrous DMF.

  • Stir the solution until the pyrazole is fully dissolved.

  • Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add ethyl iodide dropwise to the stirring suspension via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 30% ethyl acetate/70% hexane mobile phase). The reaction is typically complete within 4-12 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Knorr Synthesis of this compound using 1,1,3,3-Tetraethoxypropane

This protocol outlines the synthesis of this compound from a stable precursor to malondialdehyde.[3]

Materials:

  • Ethylhydrazine (or a salt like ethylhydrazine oxalate, 1.0 eq)

  • 1,1,3,3-Tetraethoxypropane (1.0 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 1,1,3,3-tetraethoxypropane in ethanol.

  • Add a few drops of concentrated hydrochloric acid to catalyze the hydrolysis of the acetal to malondialdehyde in situ.

  • In a separate beaker, prepare a solution of ethylhydrazine in ethanol. If using a salt like ethylhydrazine oxalate, it may first need to be neutralized or used under conditions that liberate the free base.

  • Slowly add the ethylhydrazine solution to the stirring solution of the dicarbonyl precursor.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 1-3 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield crude this compound.

  • The product can be further purified by distillation under reduced pressure or by column chromatography.

References

Technical Support Center: Ethylation of Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the side products encountered during the ethylation of pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the ethylation of an unsymmetrically substituted pyrazole?

A: The most common issue in the ethylation of unsymmetrically substituted pyrazoles is not the formation of a distinct side product, but rather a mixture of two constitutional isomers: the N1-ethylated and N2-ethylated pyrazoles.[1][2][3] The reaction's challenge lies in controlling the regioselectivity to obtain the desired isomer in high yield.[1]

Q2: Why is a mixture of N1-ethyl and N2-ethyl pyrazole isomers typically formed?

A: The formation of an isomeric mixture is a direct consequence of the pyrazole ring's electronic structure. Unsymmetrical pyrazoles exist as a pair of rapidly equilibrating tautomers. This tautomerism, coupled with the similar nucleophilicity and steric accessibility of the two nitrogen atoms (N1 and N2), means that both can act as nucleophiles and attack the ethylating agent, leading to a mixture of products that can be challenging to separate.[2][3][4]

Q3: What key factors influence the regioselectivity (N1 vs. N2) of the ethylation reaction?

A: The ratio of N1 to N2 isomers is highly dependent on a delicate balance of several factors:

  • Steric Effects: The relative bulkiness of substituents at the C3 and C5 positions of the pyrazole ring is a primary determinant. Ethylation generally occurs at the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the ring can alter the relative nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent system can dramatically influence the outcome. For instance, using sodium hydride (NaH) in a polar aprotic solvent like DMF or THF often favors N1 alkylation.[2][5] The use of fluorinated alcohols as solvents has also been shown to significantly improve regioselectivity.

  • Ethylating Agent: The nature and steric bulk of the ethylating agent itself play a crucial role. Highly bulky reagents can enhance selectivity for the less hindered nitrogen.[2][6]

Q4: Besides regioisomers, are there other, less common side products to be aware of?

A: While regioisomers are the main concern, other side products can occasionally form depending on the specific substrate and reaction conditions:

  • Over-Ethylation: If the pyrazole substrate contains other nucleophilic sites (e.g., an exocyclic amine or hydroxyl group), these may also be ethylated.

  • Elimination Products: When using ethyl halides (e.g., ethyl iodide, ethyl bromide), a competing elimination reaction can occur, especially with strong, non-nucleophilic bases, to produce ethene. More relevantly, the intermediate N-(2-haloethyl)pyrazole can undergo dehydrohalogenation to form an N-vinylpyrazole.[7]

  • Solvent-Related Impurities: In some cases, the solvent can participate in side reactions, especially if reactive or not sufficiently anhydrous.

Troubleshooting Guides

Problem: Poor Regioselectivity and/or Difficult Isomer Separation
  • Potential Causes:

    • Substituents at the C3 and C5 positions are of similar size, offering little steric differentiation between the N1 and N2 positions.

    • The chosen base and solvent system does not sufficiently discriminate between the two nitrogen nucleophiles.

    • The ethylating agent is not sterically demanding enough to favor one position over the other.

  • Solutions & Optimization Strategies:

    • Modify the Substrate (If possible): If designing a synthesis from scratch, introduce a bulky substituent at the C3 or C5 position to sterically block the adjacent nitrogen, thereby directing ethylation to the more accessible nitrogen.

    • Optimize the Base and Solvent: The choice of base and solvent can create a specific ionic environment around the pyrazolate anion, influencing the site of attack. A common strategy to favor the N1-isomer is using sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[2][5]

    • Change the Ethylating Agent: Consider using a more sterically hindered ethylating agent if selectivity is poor.

    • Purification: If a mixture is unavoidable, separation by column chromatography is the most common method.[5][8] Differences in the polarity of the two isomers, caused by the differential exposure of the nitrogen lone pairs, can often be exploited for successful separation.

Problem: Low Overall Yield of Ethylated Products
  • Potential Causes:

    • Incomplete deprotonation of the pyrazole NH.

    • The ethylating agent is not reactive enough or is degrading.

    • The reaction temperature is too low, or the reaction time is too short.

    • Moisture in the reaction is quenching the base and/or reacting with the ethylating agent.

  • Solutions & Optimization Strategies:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Pyrazole alkylation reactions, especially those using strong bases like NaH, are sensitive to moisture.

    • Choice of Base: Ensure at least one full equivalent of a sufficiently strong base is used to completely deprotonate the pyrazole.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material and the formation of products to determine the optimal reaction time.

    • Increase Temperature: Gently heating the reaction mixture may improve the rate of reaction, but be cautious as this can sometimes negatively impact regioselectivity.

Data Presentation

The regioselectivity of pyrazole ethylation is highly substrate and condition-dependent. The following table provides a summary of expected outcomes based on controlling factors.

Factor Condition Favored Isomer Rationale Citation
Steric Hindrance Bulky substituent at C3, smaller substituent at C5N1-ethyl isomerThe ethylating agent attacks the less sterically hindered N1 nitrogen.[2]
Bulky substituent at C5, smaller substituent at C3N2-ethyl isomerThe ethylating agent attacks the less sterically hindered N2 nitrogen, which is adjacent to the C3 position.[2]
Base/Solvent System NaH in DMF or THFOften N1-ethyl isomerThe sodium cation coordinates with the more sterically accessible N1 atom of the pyrazolate anion, directing alkylation.[2][5]
K₂CO₃ in MeCNMixture, but can be selective depending on substrateA weaker base/solvent system that can lead to different selectivity profiles compared to NaH/DMF.[1]
Solvent Effects Fluorinated alcohols (e.g., TFE, HFIP)Can be highly selectiveThese solvents can form strong hydrogen bonds, altering the nucleophilicity of the nitrogen atoms and dramatically increasing selectivity.

Experimental Protocols

General Protocol for N-Ethylation of a Substituted Pyrazole

This protocol describes a general procedure for the N1-ethylation of a pyrazole using ethyl iodide and sodium hydride.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Ethyl iodide (EtI) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of the substituted pyrazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

  • Add ethyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.[5]

  • Upon completion, carefully cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[5]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers and other impurities.[5][8]

Visualizations

Ethylation_Pathways pyrazole Substituted Pyrazole reagents + Ethylating Agent (e.g., EtI) + Base (e.g., NaH) intermediate Pyrazolate Anion (Tautomeric Mixture) reagents->intermediate Deprotonation product_N1 N1-Ethyl Pyrazole (Product A) intermediate->product_N1 Attack at N1 product_N2 N2-Ethyl Pyrazole (Product B) intermediate->product_N2 Attack at N2

Caption: Reaction pathways in pyrazole ethylation leading to N1 and N2 isomers.

Experimental_Workflow start Setup Reaction deprotonation 1. Deprotonation (Pyrazole + Base in Solvent) start->deprotonation alkylation 2. Ethylation (Add Ethylating Agent) deprotonation->alkylation monitoring 3. Reaction Monitoring (TLC / LC-MS) alkylation->monitoring quench 4. Workup (Quench, Extract, Dry) monitoring->quench purify 5. Purification (Column Chromatography) quench->purify analyze 6. Analysis (NMR, MS) purify->analyze end Isolated Product(s) analyze->end

Caption: Standard experimental workflow for pyrazole ethylation and purification.

Troubleshooting_Logic start Low Regioselectivity (Isomer Mixture) q_sterics Is C3 or C5 sterically hindered? start->q_sterics a_sterics_yes Ethylation should favor the less hindered N. Consider a bulkier ethylating agent. q_sterics->a_sterics_yes Yes q_conditions Are reaction conditions optimized? q_sterics->q_conditions No / Not enough a_conditions_no Try NaH in anhydrous DMF. Consider fluorinated alcohol as solvent. q_conditions->a_conditions_no No a_purify Optimize purification. (Column Chromatography) q_conditions->a_purify Yes, but still a mixture

Caption: Troubleshooting logic for addressing poor regioselectivity.

References

Knorr Pyrazole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions for the Knorr pyrazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Knorr pyrazole synthesis in a question-and-answer format.

Question 1: Why is my reaction yield low?

Low yields in the Knorr pyrazole synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the full consumption of the limiting reagent.[1][2][3]

  • Suboptimal Temperature: The reaction temperature might be too low. While some reactions proceed at room temperature, others require heating. For instance, the synthesis of certain pyrazolones may require heating at approximately 100°C or even reflux conditions.[1][2][3][4]

  • Improper pH: The Knorr synthesis is typically acid-catalyzed.[1][2][5][6][7] Insufficient acid catalysis can lead to a sluggish reaction. However, excessively acidic conditions can promote side reactions and product degradation. The pH can significantly influence the rate of both hydrazone formation and subsequent cyclization.[8]

  • Purification Losses: Significant amounts of the product may be lost during work-up and purification. Care should be taken during recrystallization, as adding an excess of the solvent can lead to low yields due to the product's solubility.[9]

  • Reactivity of Starting Materials: The steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can affect their reactivity and, consequently, the reaction yield.[1]

Question 2: My reaction has turned a dark yellow/red color and is producing many impurities. What is the cause and how can I fix it?

The development of a dark color and the formation of impurities are common issues, often attributed to the hydrazine starting material.[10]

  • Hydrazine Stability: Hydrazines can be unstable and prone to oxidation, leading to colored byproducts. It is advisable to use fresh, high-quality hydrazine or its salt. If using a hydrazine salt (e.g., phenylhydrazine HCl), adding a mild base like sodium acetate (1 equivalent) can free the hydrazine and lead to a cleaner reaction profile.[10]

  • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidative side reactions.[10] While discoloration may still occur, subsequent purification steps can remove the colored impurities.[10]

  • Purification: The impurities can often be removed by column chromatography on silica gel. A common technique is to load the crude product onto a silica plug, wash away the colored impurities with a non-polar solvent like toluene, and then elute the desired product with a more polar solvent such as ether.[10]

Question 3: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?

The formation of two regioisomeric pyrazole products is a critical consideration when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][11] The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons.[1][11]

The regioselectivity is governed by several factors:

  • Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role.[1] For instance, in the reaction of a β-ketoester, the ketone moiety is generally more reactive towards nucleophiles than the ester group.[9]

  • Reaction pH: The pH of the reaction medium can influence which carbonyl group is more readily protonated and activated for nucleophilic attack.[1][8]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the attack at the more reactive carbonyl group. At higher temperatures, thermodynamic control might prevail, leading to the more stable regioisomer.

To control regioselectivity, careful optimization of reaction conditions such as temperature, solvent, and catalyst is necessary. In some cases, carrying out the reaction in two steps, where the intermediate hydrazone is isolated first, may allow for the synthesis of an isomerically pure product.[12]

Question 4: My product is difficult to crystallize and separates as an oil. What should I do?

Oiling out during crystallization is a common problem. Here are some troubleshooting steps:

  • Inducing Crystallization: After cooling the reaction mixture, if the product separates as an oil, adding a small amount of a suitable solvent (like diethyl ether) and vigorously stirring or scratching the inside of the flask with a glass rod can induce crystallization.[2][4]

  • Solvent Choice: The choice of solvent for precipitation and recrystallization is critical. If the product oils out from one solvent, trying a different solvent system may be beneficial. For example, if adding the entire volume of diethyl ether at once causes oiling, adding it portion-wise while stirring vigorously might promote precipitation.[9]

  • Slow Cooling: Allowing the hot solution to cool down slowly to room temperature before placing it in an ice bath can facilitate the formation of well-defined crystals instead of an oil.[4]

Frequently Asked Questions (FAQs)

What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[1][2][6] The mechanism involves the following key steps:

  • Condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][2][11]

  • Intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[1][2][11]

  • Subsequent dehydration to yield the stable, aromatic pyrazole ring.[1][2][11]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation (+ Hydrazine) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

What are some common substrates for the Knorr pyrazole synthesis?

The reaction is versatile and accommodates a wide range of substrates:

  • 1,3-Dicarbonyl Compounds: These include β-diketones, β-ketoesters, and β-ketoamides.[3]

  • Hydrazines: Unsubstituted hydrazine, as well as alkyl- and aryl-substituted hydrazines, can be used.[5]

What are typical reaction conditions?

The reaction conditions can vary depending on the specific substrates used:

  • Catalyst: An acid catalyst, such as glacial acetic acid or hydrochloric acid, is commonly employed.[1][2]

  • Solvent: Solvents like ethanol, 1-propanol, or even water can be used.[1][3][10] Some syntheses are also performed neat (without a solvent).[4]

  • Temperature: The reaction can be run at room temperature or require heating, sometimes to reflux.[2][3][4][10]

  • Reaction Time: Reaction times can range from a few minutes to several hours.[2][4][13]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.[2][4]

  • Materials:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Diethyl ether

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[2][4]

    • Heat the reaction mixture under reflux for 1 hour.[2][4]

    • Cool the resulting syrup in an ice bath.[2][4]

    • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2][4]

    • Collect the crude product by vacuum filtration and recrystallize from a minimal amount of hot ethanol to obtain the pure product.[4]

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[2][3]

  • Materials:

    • Ethyl benzoylacetate

    • Hydrazine hydrate

    • 1-Propanol

    • Glacial acetic acid

    • Water

  • Procedure:

    • In a suitable reaction vessel, mix ethyl benzoylacetate (1.0 equivalent) and hydrazine hydrate (2.0 equivalents).[2][3][14]

    • Add 1-propanol as a solvent and a few drops of glacial acetic acid as a catalyst.[2][3]

    • Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[1][2][3]

    • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[1][2][3]

    • Once the ketoester is consumed, add water to the hot reaction mixture with stirring.[1][2][3]

    • Turn off the heat and allow the reaction to cool slowly while stirring to facilitate precipitation.[1][3]

    • Collect the product by vacuum filtration, rinse with a small amount of water, and allow it to air dry.[3]

Experimental_Workflow Reactants 1. Mix 1,3-Dicarbonyl and Hydrazine Solvent_Catalyst 2. Add Solvent and Catalyst Reactants->Solvent_Catalyst Heating 3. Heat Reaction (e.g., 100°C) Solvent_Catalyst->Heating Monitoring 4. Monitor by TLC Heating->Monitoring Workup 5. Work-up (e.g., add water) Monitoring->Workup Reaction Complete Isolation 6. Isolate Product (Filtration) Workup->Isolation Purification 7. Purify (Recrystallization) Isolation->Purification

Caption: A general experimental workflow for the Knorr pyrazole synthesis.

Data Presentation

Table 1: Reaction Conditions and Yields for Selected Knorr Pyrazole Syntheses

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemp. (°C)Time (h)Yield (%)
Ethyl acetoacetatePhenylhydrazineNeatNoneReflux1Good
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid100179
AcetylacetonePhenylhydrazineEthanolAcetic acid234-

Note: Yields can vary based on the specific reaction scale and purification methods.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Discoloration Dark Color/ Impurities? Start->Discoloration Yes Regioisomers Mixture of Regioisomers? Start->Regioisomers Yes Increase_Temp Increase Temperature or Reaction Time Incomplete_Reaction->Increase_Temp Check_Catalyst Check Acid Catalyst Concentration Incomplete_Reaction->Check_Catalyst Inert_Atmosphere Use Inert Atmosphere (e.g., N2) Discoloration->Inert_Atmosphere Purify_Hydrazine Use Fresh/Purified Hydrazine Discoloration->Purify_Hydrazine Optimize_Conditions Optimize Temp., Solvent, and Catalyst Regioisomers->Optimize_Conditions Isolate_Intermediate Consider Isolating Hydrazone Intermediate Regioisomers->Isolate_Intermediate

Caption: A troubleshooting guide for common Knorr synthesis issues.

References

Technical Support Center: Optimization of 1-Ethylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of 1-Ethylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the direct N-alkylation of pyrazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. This method is favored for its straightforward procedure and the availability of starting materials. However, careful optimization is required to manage regioselectivity and maximize yield.

Q2: A significant amount of 2-Ethylpyrazole is forming in my reaction. How can I improve the selectivity for the N1-isomer?

A2: The formation of the N2-alkylated isomer is a common challenge due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[1][2] Regioselectivity is influenced by steric hindrance, the choice of base, and the solvent system.[1][2][3] To favor N1-alkylation:

  • Steric Effects : If your pyrazole is substituted, alkylation typically occurs at the less sterically hindered nitrogen.[2]

  • Reaction Conditions : The combination of the base and solvent is critical. Using sodium hydride (NaH) in a non-polar solvent like THF or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile often favors N1-alkylation.[1][2]

Q3: My reaction yield is consistently low. What are the primary factors I should investigate?

A3: Low yields can be attributed to several factors, including incomplete reaction, suboptimal reaction conditions, or competing side reactions.[4][5] Consider the following troubleshooting steps:

  • Reaction Temperature : Ensure the temperature is optimal. While room temperature can work, heating (reflux) may be necessary to drive the reaction to completion.[1][5]

  • Choice of Base : The base must be strong enough to deprotonate the pyrazole effectively. Common choices include NaH, K₂CO₃, and sodium ethoxide. The choice of base can significantly impact the yield.[1]

  • Reaction Time : Monitor the reaction's progress using TLC or GC-MS to ensure it has run to completion.[5]

Q4: What is the best way to purify the final this compound product?

A4: Purification can be challenging if a mixture of N1 and N2 isomers is present, as they often have very close boiling points.

  • Fractional Distillation : If the boiling points of the isomers and any remaining starting materials are sufficiently different, fractional distillation under reduced pressure is an effective method.

  • Column Chromatography : For high purity, silica gel column chromatography is recommended. A solvent system such as a hexane/ethyl acetate gradient can effectively separate the isomers.

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base is not strong enough to deprotonate the pyrazole. 2. Suboptimal Temperature: The reaction is too slow at the current temperature.[5] 3. Poor Solvent Choice: The solvent may not be suitable for the chosen base and reagents.1. Switch to a stronger base like Sodium Hydride (NaH). 2. Increase the reaction temperature. Consider refluxing in a solvent like acetonitrile or DMF.[1] 3. Use an aprotic polar solvent such as DMF or acetonitrile, which are effective for this type of alkylation.[1]
Poor N1/N2 Regioselectivity 1. Reaction Conditions: The combination of solvent and base/counter-ion can influence the site of alkylation.[1][2] 2. Steric Factors: For substituted pyrazoles, steric hindrance dictates the position of attack.[2]1. To favor N1-alkylation, use a base/solvent system like K₂CO₃ in acetonitrile or NaH in DME.[1] The cation size can influence selectivity.[1][3] 2. While not applicable to unsubstituted pyrazole, for derivatives, ensure the desired nitrogen is less sterically encumbered.
Difficult Product Isolation 1. Isomer Co-elution/Co-distillation: The physical properties of this compound and 2-Ethylpyrazole are very similar. 2. Residual Starting Material: Unreacted pyrazole or ethylating agent remains.1. Utilize high-performance column chromatography with a carefully selected eluent system (e.g., gradient of ethyl acetate in hexane). 2. Ensure the reaction goes to completion via monitoring. A basic wash (e.g., with aqueous NaHCO₃) can help remove unreacted acidic pyrazole.
Reaction Does Not Start 1. Inactive Reagents: The base may have degraded (e.g., NaH exposed to moisture), or the ethylating agent may be old. 2. Insufficient Activation Energy: The reaction requires heating to initiate.1. Use freshly opened or properly stored reagents. 2. Gently heat the reaction mixture to the reflux temperature of the chosen solvent.

Data on Optimized Reaction Conditions

Optimizing reaction parameters is key to achieving high yield and selectivity. The following tables summarize the impact of different components on the N-alkylation of pyrazole.

Table 1: Effect of Base and Solvent on N-Alkylation Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)N1/N2 Ratio
1K₂CO₃AcetonitrileReflux12~90%N1 Major
2NaHDME/MeCNRoom Temp8HighHigh N1 Selectivity[1]
3NaHTHFReflux6>90%N1 Major[2]
4DBUAcetonitrileRoom Temp16GoodVaries
5Cs₂CO₃DMF804HighVaries

Note: Yields and ratios are generalized from typical outcomes in the literature. Specific results will vary.

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound with high yield and good regioselectivity.

Materials:

  • Pyrazole

  • Ethyl Iodide (EtI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the pyrazole starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate the pure this compound.

Visualized Workflows and Logic

Diagram 1: General Synthesis Workflow for this compound

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification SM1 Pyrazole Setup Combine Reagents in Flask SM1->Setup SM2 Ethyl Iodide SM2->Setup SM3 K2CO3 (Base) SM3->Setup SM4 Acetonitrile (Solvent) SM4->Setup Reflux Heat to Reflux (12-16h) Setup->Reflux Filter Filter Solids Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Liquid-Liquid Extraction Concentrate->Extract Dry Dry Organic Layer Extract->Dry Chromatography Column Chromatography Dry->Chromatography Final Pure this compound Chromatography->Final

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Yield Cause1 Incomplete Reaction Problem->Cause1 Check TLC/GC-MS Cause2 Poor Regioselectivity Problem->Cause2 Check NMR/GC-MS for Isomers Cause3 Suboptimal Conditions Problem->Cause3 Cause4 Degraded Reagents Problem->Cause4 Sol1a Increase Reaction Time Cause1->Sol1a Sol1b Increase Temperature Cause1->Sol1b Sol2 Change Base/Solvent (e.g., NaH/DME) Cause2->Sol2 Sol3a Switch to Stronger Base (e.g., NaH) Cause3->Sol3a Sol3b Use Aprotic Polar Solvent (e.g., DMF) Cause3->Sol3b Sol4 Use Fresh Reagents Cause4->Sol4

References

Technical Support Center: Purification of 1-Ethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Ethylpyrazole, focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude this compound product?

A1: Based on common synthetic routes, the most likely unreacted starting materials are ethylhydrazine and a 1,3-dicarbonyl compound or its equivalent, such as malondialdehyde or 1,1,3,3-tetramethoxypropane.

Q2: What are the primary methods for purifying this compound?

A2: The most effective methods for purifying this compound are fractional distillation, silica gel column chromatography, and acid-base extraction. The choice of method depends on the specific impurities present and the scale of the purification.

Q3: How can I quickly check the purity of my this compound fractions?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purity of your fractions. A common eluent system for this is a mixture of hexane and ethyl acetate. By co-spotting your crude mixture with the starting materials, you can identify the presence of these impurities.

Q4: I see two product spots on my TLC that are very close together. What could they be?

A4: If you used an unsymmetrical 1,3-dicarbonyl starting material, you may have formed regioisomers of this compound. These isomers have very similar physical properties and can be challenging to separate. Careful column chromatography is typically required for their separation.[1][2]

Troubleshooting Guides

Issue 1: My final product is contaminated with a lower boiling point impurity.

Solution: Fractional distillation is the recommended method for separating this compound from lower boiling point starting materials like ethylhydrazine and malondialdehyde.

Data Presentation: Boiling Points of this compound and Common Starting Materials

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound96.13137
Ethylhydrazine60.10~100-108
Malondialdehyde72.06108
1,1,3,3-Tetramethoxypropane164.20183

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are securely clamped.

  • Charging the Flask: Charge the distillation flask with the crude this compound mixture and a few boiling chips. Do not fill the flask to more than two-thirds of its capacity.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: As the mixture heats, the component with the lowest boiling point will begin to vaporize first. Monitor the temperature at the head of the fractionating column. Collect the fraction that distills over at the boiling point of the starting material impurity (around 100-108 °C).

  • Product Collection: Once the lower boiling point impurity has been removed, the temperature will rise. Change the receiving flask and collect the fraction that distills at the boiling point of this compound (137 °C).

  • Analysis: Analyze the collected fractions by TLC or GC to confirm their purity.

Issue 2: My product is contaminated with a higher boiling point impurity or regioisomers.

Solution: Silica gel column chromatography is the most effective method for separating this compound from non-volatile impurities, higher boiling point starting materials like 1,1,3,3-tetramethoxypropane, and regioisomers.[1][2]

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give your this compound product an Rf value of approximately 0.3-0.4 and show good separation from the impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization: Column Chromatography Workflow

G Workflow for Purification by Column Chromatography cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC TLC Analysis to Determine Eluent Pack Pack Silica Gel Column TLC->Pack Load Load Crude Product Pack->Load Elute Elute Column Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Collect If impure Combine Combine Pure Fractions Analyze->Combine If pure Evaporate Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: A step-by-step workflow for the purification of this compound using silica gel column chromatography.

Issue 3: My product is an oil and difficult to handle, and I suspect both starting materials are present.

Solution: An acid-base extraction can be used to separate the basic this compound from neutral or acidic impurities. The pyrazole is protonated to form a water-soluble salt, which is then extracted into an aqueous layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Acidic Extraction: Add an aqueous solution of a dilute acid (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated this compound will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The this compound will deprotonate and may precipitate out or form an oily layer.

  • Back-Extraction: Extract the neutralized aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether) to recover the purified this compound.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified this compound.

Mandatory Visualization: Acid-Base Extraction Logic

G Logical Flow of Acid-Base Extraction Crude Crude this compound (in Organic Solvent) AddAcid Add Aqueous Acid (e.g., HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Unreacted Starting Materials (Neutral/Acidic) Separate1->Organic1 Aqueous1 Aqueous Layer: Protonated this compound (Water-Soluble Salt) Separate1->Aqueous1 AddBase Neutralize with Base (e.g., NaOH) Aqueous1->AddBase BackExtract Back-Extract with Organic Solvent AddBase->BackExtract Separate2 Separate Layers BackExtract->Separate2 Aqueous2 Aqueous Layer: Inorganic Salts Separate2->Aqueous2 Organic2 Organic Layer: Pure this compound Separate2->Organic2 DryEvap Dry and Evaporate Organic2->DryEvap Product Purified this compound DryEvap->Product

Caption: A diagram illustrating the separation of this compound from impurities based on its basicity.

References

Technical Support Center: Preventing Regioisomer Formation in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of regioisomer formation during the synthesis of substituted pyrazoles.

Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity is the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products.[1] In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. This reaction can result in two different regioisomeric pyrazoles.[2] Controlling which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. Therefore, ensuring the selective synthesis of the desired isomer is essential for efficiency and success in drug discovery and development.[1]

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Q2: What are the main factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction is determined by a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, guiding the nucleophilic attack to the less hindered carbonyl group.[1][3]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[1]

  • Reaction pH: The acidity or basicity of the medium is a critical factor.[1] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1][3] In contrast, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to more common solvents like ethanol.[4]

  • Temperature: The reaction temperature can also be a determining factor in the regiochemical outcome.[3]

Q3: I am getting a mixture of regioisomers. How can I improve the selectivity for my desired product?

A3: If you are observing a mixture of regioisomers, a systematic approach to optimizing the reaction conditions is necessary. The following troubleshooting guide can help you to improve the regioselectivity.

Troubleshooting_Workflow start Mixture of Regioisomers Observed check_bias Assess Steric/Electronic Bias of Substrates start->check_bias strong_bias Strong Bias Present? check_bias->strong_bias Yes weak_bias Weak or No Bias check_bias->weak_bias No modify_conditions Modify Reaction Conditions strong_bias->modify_conditions weak_bias->modify_conditions change_solvent Change Solvent (e.g., to TFE/HFIP) modify_conditions->change_solvent adjust_ph Adjust pH (Acidic vs. Basic) change_solvent->adjust_ph vary_temp Vary Temperature adjust_ph->vary_temp catalyst Introduce a Catalyst (e.g., nano-ZnO) vary_temp->catalyst analyze Analyze Regioisomer Ratio (e.g., by NMR) catalyst->analyze analyze->modify_conditions Needs Improvement end_ok Desired Selectivity Achieved analyze->end_ok Success end_not_ok Re-evaluate Synthetic Strategy analyze->end_not_ok No Improvement

Caption: A logical workflow for troubleshooting the formation of regioisomers.
Q4: Can you provide a general experimental protocol for improving regioselectivity using a fluorinated alcohol solvent?

A4: Yes, the use of fluorinated alcohols as solvents has been shown to be effective in increasing regioselectivity.[4] Here is a general protocol.

Protocol: Regioselective Pyrazole Synthesis in 2,2,2-Trifluoroethanol (TFE)

  • Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

    • Substituted hydrazine (1.1 mmol)

    • 2,2,2-Trifluoroethanol (TFE) (5 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in TFE (5 mL).

    • Add the substituted hydrazine (1.1 mmol) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Q5: How can I accurately determine the ratio of regioisomers in my product mixture?

A5: A combination of spectroscopic techniques is essential for the accurate determination of the regioisomer ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing between regioisomers.

    • ¹H and ¹³C NMR: The different chemical environments of the protons and carbons in the two isomers will result in distinct chemical shifts. Careful integration of the signals corresponding to each isomer in the ¹H NMR spectrum can provide a quantitative ratio.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can be used for unambiguous structure determination. It identifies through-space correlations between protons, for example, between protons on the N-substituent and protons on the pyrazole ring, which confirms their relative positions.

  • Other Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are volatile, GC can separate them, and the relative peak areas can be used to determine the ratio.

    • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating non-volatile isomers, and the peak areas from the chromatogram can be used for quantification.

Table 1: Example Data on the Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1-aryl-4,4,4-trifluoro-1,3-butanedione and methylhydrazine.

EntrySolventTemperature (°C)Regioisomer Ratio (A:B)
1EthanolReflux70:30
2TolueneReflux75:25
3Acetic Acid10085:15
4TFEReflux95:5
5HFIPReflux>99:1

Note: Data is illustrative and based on trends reported in the literature.[4] Ratios are for the 5-aryl vs. 3-aryl pyrazole isomers.

Q6: Are there any specific catalysts that can be used to control regioselectivity?

A6: Yes, in some cases, catalysts can be employed to influence the regiochemical outcome of pyrazole synthesis.

  • Acid/Base Catalysis: As mentioned earlier, the pH of the reaction medium can direct the initial nucleophilic attack.[1] Therefore, the addition of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a base (e.g., pyridine, triethylamine) can be used to favor the formation of one regioisomer.

  • Metal Catalysts: In certain pyrazole syntheses, metal catalysts have been shown to play a role in controlling regioselectivity. For instance, copper(I) has been used in the regioselective synthesis of certain pyrazole derivatives.[5]

  • Nanocatalysts: Some studies have explored the use of nanocatalysts, such as nano-ZnO, which can offer high efficiency and in some cases, improved regioselectivity under environmentally friendly conditions.[2]

It is important to note that the effectiveness of a particular catalyst will be highly dependent on the specific substrates being used. Therefore, screening of different catalysts may be necessary to achieve the desired regioselectivity.

References

stability of 1-Ethylpyrazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Ethylpyrazole under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

Q2: Is this compound expected to be more stable under acidic or basic conditions?

The pyrazole ring contains two adjacent nitrogen atoms. Under acidic conditions, the lone pair of electrons on the nitrogen atom can be protonated. While this may not lead to immediate degradation, it can potentially make the ring more susceptible to nucleophilic attack. In strongly basic conditions, while the pyrazole ring itself is generally stable, prolonged exposure to harsh bases at elevated temperatures could potentially lead to ring-opening or other degradation pathways. Without specific experimental data, it is recommended to maintain near-neutral pH for maximum stability.

Q3: What are the potential degradation pathways for this compound?

Potential degradation pathways for this compound under stress conditions may include:

  • Hydrolysis: Although the pyrazole ring is generally resistant to hydrolysis, extreme pH and high temperatures could potentially lead to ring cleavage.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, which may be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents. This can lead to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV light can sometimes induce degradation of heterocyclic compounds. It is advisable to protect solutions of this compound from light.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Change in solution color (e.g., turning yellow/brown) Oxidation or formation of degradation products.1. Protect from Light: Store the compound and its solutions in amber vials or wrap containers in aluminum foil. 2. Use Degassed Solvents: To minimize dissolved oxygen, sparge solvents with an inert gas (e.g., nitrogen or argon) before use. 3. Analyze for Impurities: Use analytical techniques like HPLC or GC-MS to check for the presence of degradation products.
Precipitation from solution Formation of a less soluble degradation product or change in solubility due to pH shift.1. Verify pH: Ensure the pH of the solution has not shifted unexpectedly. 2. Analyze Precipitate: Isolate and analyze the precipitate (e.g., by NMR, MS) to determine if it is the parent compound or a degradation product. 3. Solubility Check: Confirm the solubility of this compound in the chosen solvent system at the experimental temperature.
Inconsistent experimental results Degradation of this compound during the experiment.1. Perform a Stability Check: Analyze a sample of your this compound stock solution over the time course of your experiment to check for degradation. 2. Control pH: If working in aqueous solutions, use a suitable buffer to maintain a constant pH. 3. Control Temperature: Ensure consistent temperature control throughout your experiments.

Quantitative Data Summary

Condition pH Temperature (°C) Half-life (t½) (days) Major Degradation Products
Acidic 250(Hypothetical: e.g., 15)(Hypothetical: e.g., Pyrazole, Acetaldehyde)
Neutral 750(Hypothetical: e.g., > 100)(Hypothetical: e.g., Not detected)
Basic 1250(Hypothetical: e.g., 45)(Hypothetical: e.g., Ring-opened products)

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for determining the stability of this compound under forced degradation conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phosphate buffer (pH 7.0)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled oven or water bath

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of phosphate buffer (pH 7.0).

  • Control: Mix an aliquot of the stock solution with an equal volume of the initial solvent.

4. Incubation:

  • Incubate all solutions at a controlled temperature (e.g., 50°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately neutralize the acidic and basic samples before analysis.

5. Analysis:

  • Analyze the samples using a stability-indicating HPLC method. A generic reversed-phase HPLC method can be developed using a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid.

  • Monitor the disappearance of the this compound peak and the appearance of any new peaks (degradation products).

6. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution B Acidic (e.g., 0.1M HCl) A->B C Neutral (e.g., pH 7 Buffer) A->C D Basic (e.g., 0.1M NaOH) A->D E Incubate at Controlled Temp. (e.g., 50°C) B->E C->E D->E F Sample at Time Points (0, 2, 4, 8, 24h...) E->F G Neutralize Samples (Acid/Base) F->G H HPLC Analysis G->H I Quantify this compound & Degradation Products H->I J Calculate Degradation Rate & Half-life I->J

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Stability Issues

G Start Stability Issue Observed (e.g., color change, precipitation) Check_Purity Verify Purity of Starting Material Start->Check_Purity Check_Conditions Review Experimental Conditions (pH, Temp, Solvent) Start->Check_Conditions Is_Degradation Is Degradation Confirmed? Check_Purity->Is_Degradation Check_Conditions->Is_Degradation Identify_Product Identify Degradation Product(s) (HPLC-MS, NMR) Is_Degradation->Identify_Product Yes Optimize_Conditions Optimize Conditions (e.g., use buffer, protect from light) Is_Degradation->Optimize_Conditions No (e.g., solubility issue) End_Unstable Characterize Degradation Pathway & Define Stability Limits Identify_Product->End_Unstable End_Stable Proceed with Optimized Stable Conditions Optimize_Conditions->End_Stable

Caption: Troubleshooting flowchart for this compound stability.

References

Technical Support Center: Synthesis of 1-Alkylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of 1-alkylpyrazoles. The information is tailored for researchers, scientists, and drug development professionals to help overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common pitfall in the synthesis of 1-alkylpyrazoles?

The most significant and common challenge in the synthesis of 1-alkylpyrazoles is the lack of regioselectivity, often resulting in the formation of a mixture of N1 and N2-alkylated regioisomers.[1][2][3] This issue arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms in the pyrazole ring.[1] The ratio of these isomers is highly dependent on a delicate balance of steric and electronic factors of the pyrazole substituents, the nature of the alkylating agent, and the reaction conditions.[2]

Q2: How can I control the regioselectivity (N1 vs. N2 alkylation) of my reaction?

Controlling the regioselectivity is a key challenge, but several strategies can be employed to favor the formation of either the N1 or N2 isomer. The primary factors influencing the outcome are:

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[2] Therefore, a bulkier substituent at the C5 position will favor N1-alkylation, while a bulkier group at the C3 position will direct alkylation to the N2 position.

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent system can dramatically influence the regioselectivity.[1]

  • Alkylating Agent: The structure of the alkylating agent plays a crucial role. Bulky electrophiles tend to favor the less sterically hindered nitrogen.[2]

  • Catalysis: The use of certain catalysts, such as magnesium-based Lewis acids, can selectively promote N2-alkylation.[4]

Q3: My 1-alkylpyrazole synthesis is giving a low yield. What are the common causes and how can I troubleshoot this?

Low yields in pyrazole synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature.

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature might not be ideal for your specific substrates.

    • Troubleshooting: Experiment with different bases (e.g., NaH, K₂CO₃) and solvents (e.g., THF, DMF, MeCN). Ensure you are using anhydrous conditions, as the presence of water can quench the base and hydrolyze the alkylating agent.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of a dialkylated quaternary salt if an excess of the alkylating agent is used.

    • Troubleshooting: Use a stoichiometric amount (or a slight excess) of the limiting reagent. Add the alkylating agent dropwise to the reaction mixture to avoid high local concentrations.

Q4: I have a mixture of N1 and N2 isomers. How can I separate them?

The separation of N1 and N2 regioisomers can be challenging due to their often similar physical properties. The most common and effective method for separation is silica gel column chromatography.[5]

  • Troubleshooting Separation:

    • TLC Analysis: Before attempting column chromatography, it is crucial to find a suitable eluent system using TLC that shows good separation between the two isomer spots.

    • Solvent System: A systematic approach is to start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • High-Performance Liquid Chromatography (HPLC): For very similar isomers, HPLC can provide higher resolution. Both normal-phase and reverse-phase HPLC can be effective. Chiral stationary phases may be necessary for the separation of enantiomers if a chiral center is present.[6][7]

Quantitative Data on Regioselectivity

The regioselectivity of pyrazole alkylation is highly sensitive to the reaction conditions. The following tables summarize the impact of different bases and solvents on the N1:N2 isomer ratio for various pyrazole substrates.

Table 1: Effect of Base and Solvent on the Alkylation of 3-Substituted Pyrazoles

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
3-Phenyl-1H-pyrazole2-Bromo-N,N-dimethylacetamidei-Pr₂NEt / MgBr₂THF1:9975[4]
3-Trifluoromethyl-5-acetyl-1H-pyrazoleEthyl iodoacetateK₂CO₃MeCN50:50-[1]
3-Trifluoromethyl-5-(pyridin-2-yl-hydrazonomethyl)-1H-pyrazoleEthyl iodoacetateNaHDME-MeCNN2-selective-[1][8]
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateSc(OTf)₃CH₂Cl₂2.5:156[9]

Table 2: N1-Selectivity using Sterically Hindered Alkylating Agents

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
3-Phenyl-1H-pyrazoleChlorodiisopropylmethylsilaneKHMDSDioxane92:875[10]
3-Phenyl-1H-pyrazoleChlorotriisopropylsilaneKHMDSDioxane>99:170[10]
3-(4-Fluorophenyl)-1H-pyrazoleChlorotriisopropylsilaneKHMDSDioxane>99:178[10]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using a Sterically Hindered Alkylating Agent

This protocol is adapted from a method utilizing bulky α-halomethylsilanes as masked methylating reagents to achieve high N1-selectivity.[10]

Materials:

  • Substituted pyrazole (1.0 eq)

  • Sterically bulky α-halomethylsilane (e.g., chlorotriisopropylsilane, 1.1 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq)

  • Anhydrous 1,4-dioxane

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Water

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq) and dissolve it in anhydrous 1,4-dioxane.

  • Add the α-halomethylsilane (1.1 eq) to the solution.

  • Add KHMDS (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion of the alkylation, add TBAF (2.0 eq) and water (10 volumes) to the reaction mixture.

  • Heat the mixture to 60 °C for 1.5 hours to effect protodesilylation.

  • Cool the reaction to room temperature and perform a standard aqueous work-up.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-alkylated pyrazole.

Protocol 2: General Procedure for Mg-Catalyzed N2-Selective Alkylation

This protocol describes a highly regioselective N2-alkylation of 3-substituted pyrazoles using a magnesium catalyst.[4]

Materials:

  • 3-Substituted-1H-pyrazole (1.0 eq)

  • Magnesium bromide (MgBr₂, 20 mol%)

  • α-Bromoacetamide or α-bromoacetate alkylating agent (2.0 eq)

  • N,N-Diisopropylethylamine (i-Pr₂NEt, 2.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution in methanol

  • Standard work-up and purification reagents (e.g., isopropyl acetate, water)

Procedure:

  • Inside a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq) and MgBr₂ (20 mol%).

  • Add anhydrous THF, followed by the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 eq).

  • Add i-Pr₂NEt (2.1 eq) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the resulting solution to dryness.

  • Add water to the residue and extract with isopropyl acetate (4x).

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N2-alkylated product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Pyrazole, Solvent, and Base start->reagents cool Cool to 0°C reagents->cool add_alkylating_agent Add Alkylating Agent Dropwise cool->add_alkylating_agent react Stir at Room Temperature add_alkylating_agent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Isolated 1-Alkylpyrazole purify->end troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_conditions Are reaction conditions optimal? check_completion->check_conditions Yes increase_time_temp->check_completion optimize_base_solvent Optimize base and/or solvent check_conditions->optimize_base_solvent No check_side_products Are there significant side products? check_conditions->check_side_products Yes optimize_base_solvent->check_completion adjust_stoichiometry Adjust stoichiometry (e.g., limit alkylating agent) check_side_products->adjust_stoichiometry Yes end Improved Yield check_side_products->end No adjust_stoichiometry->check_completion regioselectivity_workflow start Undesired Regioisomer Mixture desired_isomer What is the desired isomer? start->desired_isomer n1_strategies Strategies for N1-Selectivity desired_isomer->n1_strategies N1 n2_strategies Strategies for N2-Selectivity desired_isomer->n2_strategies N2 steric_n1 Use bulky alkylating agent or ensure C5 is less substituted than C3 n1_strategies->steric_n1 conditions_n1 Use NaH in THF or K2CO3 in DMSO n1_strategies->conditions_n1 michael_addition Consider catalyst-free Michael addition n1_strategies->michael_addition steric_n2 Ensure C3 is less substituted than C5 n2_strategies->steric_n2 mg_catalysis Use Mg-catalyzed conditions n2_strategies->mg_catalysis end Improved Regioselectivity steric_n1->end conditions_n1->end michael_addition->end steric_n2->end mg_catalysis->end

References

Technical Support Center: Large-Scale Purification of 1-Ethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of 1-Ethylpyrazole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale purification of this compound?

A1: The three main techniques for the large-scale purification of this compound are fractional distillation, preparative chromatography, and crystallization. The choice of method depends on the impurity profile, the required final purity, and the scale of production.

Q2: What are the common impurities in crude this compound?

A2: Common impurities include unreacted starting materials, regioisomers (such as 3-ethylpyrazole and 5-ethylpyrazole), and residual solvents from the synthesis process. By-products from side reactions can also be present.

Q3: How can I remove colored impurities from my this compound product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal, followed by filtration and subsequent purification by distillation or crystallization. A short-path distillation can also be effective in separating the desired colorless product from less volatile colored impurities.

Q4: My final product is an oil and does not solidify. How can I purify it?

A4: this compound is a liquid at room temperature. If you are expecting a solid, you may be thinking of a different pyrazole derivative or a salt form. If the oil is impure, purification should be carried out using fractional distillation or preparative chromatography.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from impurities.

  • Possible Cause 1: Insufficient column efficiency.

    • Solution: Increase the length of the packed column or use a packing material with a higher theoretical plate count. Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Possible Cause 2: Incorrect reflux ratio.

    • Solution: Optimize the reflux ratio. A higher reflux ratio generally improves separation but reduces throughput. Start with a higher reflux ratio and gradually decrease it to find the optimal balance.

  • Possible Cause 3: Fluctuations in pressure or temperature.

    • Solution: Ensure the vacuum system provides a stable, controlled pressure. Use a high-quality heating mantle with precise temperature control.

Issue: Low product yield.

  • Possible Cause 1: Product decomposition at high temperatures.

    • Solution: Perform the distillation under reduced pressure to lower the boiling point of this compound (Boiling Point: 137 °C at atmospheric pressure).[1][2]

  • Possible Cause 2: Product loss in the forerun or residue.

    • Solution: Carefully monitor the distillation temperature and collect fractions in smaller volumes to ensure a clean cut between the forerun, main fraction, and residue.

Preparative Chromatography

Issue: Co-elution of impurities with this compound.

  • Possible Cause 1: Inappropriate stationary or mobile phase.

    • Solution: For normal-phase chromatography, silica gel is common. Test different solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexane) to achieve better separation. For stubborn impurities, consider using a different stationary phase like alumina.

  • Possible Cause 2: Column overloading.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase mass.

Issue: Tailing of the product peak.

  • Possible Cause 1: Strong interaction of the basic pyrazole with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

Crystallization

Issue: this compound does not crystallize.

  • Possible Cause: this compound is a liquid at room temperature.

    • Solution: To purify by crystallization, it is necessary to form a solid derivative, such as an acid addition salt. Reacting this compound with a suitable acid (e.g., hydrochloric acid, sulfuric acid, or phosphoric acid) can produce a salt that is crystalline and can be purified by recrystallization from an appropriate solvent. The purified salt can then be neutralized to recover the pure this compound.

Issue: The crystallized salt has low purity.

  • Possible Cause 1: Impurities co-crystallize with the product.

    • Solution: Optimize the recrystallization solvent. The ideal solvent should dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, while the impurities should remain in the mother liquor.

  • Possible Cause 2: Inefficient washing of the crystals.

    • Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol [3]
Boiling Point137 °C (at 760 mmHg)[1][2]
Density~0.954 g/cm³
pKa~2.27

Table 2: Typical Parameters for Large-Scale Purification of this compound

Purification MethodParameterTypical Value/RangeNotes
Fractional Distillation Pressure50 - 100 mmHgTo reduce boiling temperature and prevent degradation.
Pot Temperature80 - 100 °CDependent on the operating pressure.
Reflux Ratio5:1 to 10:1Higher ratio for better separation of close-boiling impurities.
Expected Purity> 99%
Expected Yield70 - 85%
Preparative Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexanee.g., 0% to 20% Ethyl Acetate
Loading Capacity1-5% (w/w) of crude to silica
Expected Purity> 99.5%
Expected Yield60 - 80%
Crystallization (as HCl salt) Crystallization SolventIsopropanol/Toluene mixture
Cooling ProfileSlow cooling from 60 °C to 0 °CTo promote the formation of large, pure crystals.
Expected Purity> 99.8% (after conversion back to free base)
Expected Yield75 - 90%

Experimental Protocols

Protocol 1: Large-Scale Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a large-volume round-bottom flask, a packed distillation column (e.g., with Raschig rings or structured packing), a condenser, a fraction collector, and a vacuum system with a pressure controller.

  • Charging: Charge the crude this compound into the round-bottom flask.

  • Evacuation and Heating: Slowly evacuate the system to the desired pressure (e.g., 50 mmHg). Begin heating the flask gently.

  • Equilibration: Once boiling begins, allow the system to equilibrate by running at total reflux for at least one hour to establish the temperature gradient in the column.

  • Fraction Collection: Begin collecting the forerun, which will contain lower-boiling impurities and residual solvents.

  • Main Fraction: Once the head temperature stabilizes at the boiling point of this compound at the operating pressure, switch to collecting the main fraction.

  • Termination: Stop the distillation when the temperature at the head begins to rise or drop, or when only a small amount of residue remains in the flask.

  • Analysis: Analyze the collected fractions for purity.

Protocol 2: Large-Scale Preparative Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane). Pack the chromatography column with the slurry, ensuring a uniform and stable bed.

  • Equilibration: Equilibrate the packed column by flushing with the initial mobile phase until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or an in-line UV detector.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Further dry the purified this compound under high vacuum to remove any residual solvent.

Protocol 3: Crystallization via Acid Addition Salt Formation
  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol). Cool the solution in an ice bath and slowly add an equimolar amount of a concentrated acid (e.g., hydrochloric acid) with stirring.

  • Crystallization: The this compound salt should precipitate. If not, slowly add a non-polar co-solvent (e.g., toluene) until turbidity is observed. Heat the mixture until a clear solution is formed, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Neutralization: To recover the free base, dissolve the purified salt in water and neutralize the solution by the slow addition of a base (e.g., sodium hydroxide solution) until the pH is basic.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow_distillation start Start: Crude this compound setup Assemble Distillation Apparatus start->setup charge Charge Crude Product setup->charge evacuate Evacuate to 50-100 mmHg and Heat charge->evacuate equilibrate Equilibrate at Total Reflux evacuate->equilibrate collect_forerun Collect Forerun (Low-Boiling Impurities) equilibrate->collect_forerun collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main stop Stop Distillation collect_main->stop analyze Analyze Fractions for Purity stop->analyze end_product End: Purified this compound analyze->end_product

Caption: Workflow for Large-Scale Fractional Distillation.

troubleshooting_chromatography start Problem: Poor Separation in Chromatography cause1 Possible Cause: Co-elution of Impurities start->cause1 cause2 Possible Cause: Peak Tailing start->cause2 solution1a Solution: Optimize Mobile Phase (e.g., change solvent gradient) cause1->solution1a solution1b Solution: Reduce Column Loading cause1->solution1b solution2 Solution: Add Basic Modifier to Eluent (e.g., 0.1% Triethylamine) cause2->solution2

References

Validation & Comparative

A Comparative Guide to 1-Ethylpyrazole and 1-Methylpyrazole as Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical step in the design and synthesis of metal complexes with desired properties. This guide provides a detailed comparison of 1-Ethylpyrazole and 1-Methylpyrazole, two closely related N-alkylated pyrazole ligands. While direct comparative studies are limited, this document synthesizes available experimental data to highlight the key differences in their steric and electronic properties and how these translate to their performance as ligands in coordination chemistry.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound and 1-Methylpyrazole are summarized below. These characteristics influence their behavior in solution and their interaction with metal centers.

PropertyThis compound1-Methylpyrazole
Molecular Formula C₅H₈N₂C₄H₆N₂
Molecular Weight 96.13 g/mol 82.10 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 127-128 °C127 °C
Solubility Soluble in water and common organic solventsModerately soluble in water
¹H NMR (CDCl₃, ppm) ~7.5 (d, H3), ~7.4 (d, H5), ~6.2 (t, H4), ~4.1 (q, N-CH₂), ~1.4 (t, CH₃)~7.5 (d, H3), ~7.4 (d, H5), ~6.2 (t, H4), ~3.9 (s, N-CH₃)
¹³C NMR (CDCl₃, ppm) ~138 (C3), ~129 (C5), ~105 (C4), ~47 (N-CH₂), ~15 (CH₃)~138.7 (C3), ~129.2 (C5), ~105.4 (C4), ~39.1 (N-CH₃)

Performance as Ligands: A Comparative Analysis

The primary difference between this compound and 1-Methylpyrazole as ligands stems from the nature of the N-alkyl substituent: an ethyl group versus a methyl group. This seemingly small change can have significant implications for the steric and electronic environment around the coordinating nitrogen atom (N2), thereby influencing the properties and reactivity of the resulting metal complexes.

Steric Effects

The ethyl group is bulkier than the methyl group. This increased steric hindrance in this compound can influence:

  • Coordination Number and Geometry: The larger size of the ethyl group may favor lower coordination numbers or lead to distorted coordination geometries to minimize steric clashes between ligands.

  • Stability of Complexes: While moderate steric bulk can sometimes enhance stability by encapsulating the metal center, excessive steric hindrance can weaken the metal-ligand bond, potentially leading to lower stability constants compared to analogous 1-Methylpyrazole complexes.

  • Catalytic Activity: In catalysis, the steric profile of the ligand can be crucial for substrate selectivity and the overall efficiency of the catalytic cycle. The larger ethyl group may create a more defined substrate-binding pocket.

Electronic Effects

Both methyl and ethyl groups are electron-donating through an inductive effect (+I). However, the ethyl group is generally considered to be slightly more electron-donating than the methyl group. This can affect:

  • Ligand Basicity: The increased electron-donating nature of the ethyl group makes the N2 atom in this compound slightly more basic than in 1-Methylpyrazole. This enhanced basicity can lead to stronger σ-donation to the metal center.

  • Metal-Ligand Bond Strength: A stronger σ-donor ligand generally forms a stronger coordinate bond with a metal ion. This could potentially lead to greater stability in some this compound complexes.

  • Spectroscopic Properties: The electronic changes can be observed in the spectroscopic data of the metal complexes, such as shifts in IR stretching frequencies or changes in the chemical shifts of protons near the coordination site in ¹H NMR.

A study on iridium(III) complexes for CO₂ hydrogenation showed that complexes with a protic pyrazole ligand exhibited better catalytic activity than their N-methylpyrazole counterparts. While this does not directly compare ethyl and methyl groups, it highlights the significant role of the N1-substituent in influencing catalytic performance.

Experimental Protocols

Below are generalized experimental protocols for the synthesis and characterization of a metal complex with an N-alkylated pyrazole ligand, based on common laboratory practices.

Synthesis of a Metal(II) Chloride Complex with 1-Alkylpyrazole

Materials:

  • Metal(II) chloride hydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

  • This compound or 1-Methylpyrazole

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Dissolve the metal(II) chloride hydrate (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask with stirring.

  • In a separate beaker, dissolve the 1-alkylpyrazole ligand (2.2 mmol) in absolute ethanol (5 mL).

  • Add the ligand solution dropwise to the stirred metal salt solution at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether, and dry in vacuo.

  • If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form.

  • Cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.

Characterization of the Metal Complex

The synthesized complex should be characterized using a variety of analytical techniques to confirm its identity and purity.

TechniquePurpose
Elemental Analysis To determine the empirical formula of the complex.
FT-IR Spectroscopy To identify the coordination of the pyrazole ligand to the metal center by observing shifts in the C=N and C-H stretching vibrations.
UV-Vis Spectroscopy To study the electronic transitions within the complex, which can provide information about its geometry.
¹H and ¹³C NMR Spectroscopy For diamagnetic complexes, to observe changes in the chemical shifts of the ligand upon coordination.
Magnetic Susceptibility To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the electronic configuration of the metal ion.
Single-Crystal X-ray Diffraction To determine the precise molecular structure of the complex, including bond lengths, bond angles, and coordination geometry.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a logical workflow for comparing ligands and a hypothetical signaling pathway where these ligands could be utilized.

Ligand_Comparison_Workflow Workflow for Ligand Comparison cluster_synthesis Synthesis & Characterization Synthesis_L1 Synthesize Metal Complex with this compound Characterization Characterize Complexes (Spectroscopy, X-ray, etc.) Synthesis_L1->Characterization Synthesis_L2 Synthesize Metal Complex with 1-Methylpyrazole Synthesis_L2->Characterization Structural Compare Structural Data (Bond lengths, angles) Characterization->Structural Spectroscopic Compare Spectroscopic Data (NMR, IR, UV-Vis) Characterization->Spectroscopic Stability Determine & Compare Stability Constants Characterization->Stability Conclusion Draw Conclusions on Ligand Performance Structural->Conclusion Spectroscopic->Conclusion Stability->Conclusion Catalysis Evaluate Catalytic Activity (Turnover number, selectivity) Catalysis->Conclusion Biological Assess Biological Activity (IC50, MIC) Biological->Conclusion

A logical workflow for the systematic comparison of two ligands.

Signaling_Pathway_Inhibition Hypothetical Kinase Inhibition Pathway cluster_pathway Cellular Signaling Cascade Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Inhibitor Metal Complex with 1-Ethyl/Methylpyrazole Ligand Inhibitor->Kinase2 inhibits

Hypothetical inhibition of a kinase signaling pathway by a metal complex.

Conclusion

The choice between this compound and 1-Methylpyrazole as a ligand will depend on the specific application and the desired properties of the resulting metal complex.

  • 1-Methylpyrazole is a smaller, less sterically demanding ligand that can be a good choice when minimal steric hindrance is desired, potentially allowing for higher coordination numbers or less distorted geometries.

  • This compound , with its slightly greater steric bulk and electron-donating ability, may be advantageous in applications requiring a more defined steric environment, such as in stereoselective catalysis, or where stronger σ-donation to the metal center is beneficial for stability or reactivity.

Due to the limited number of direct comparative studies, researchers are encouraged to perform their own systematic investigations to determine the optimal ligand for their specific system. The experimental protocols and comparative workflow provided in this guide offer a framework for such an evaluation.

A Comparative Guide to the Validation of 1-Ethylpyrazole Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1-Ethylpyrazole purity against alternative analytical techniques. The information is supported by established analytical methodologies to aid researchers in selecting the most suitable technique for their specific needs, ensuring the quality and reliability of their starting materials.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The purity of this reagent is critical as impurities can lead to undesired side reactions, lower yields, and the formation of potentially toxic byproducts in the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for assessing the purity of volatile compounds like this compound due to its high sensitivity and specificity. This guide compares the performance of GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of this compound.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based identification and quantification.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct relationship between the NMR signal integral and the number of protons.
Applicability Ideal for volatile and thermally stable compounds like this compound.[1]Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[2][3]Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H).
Sample Derivatization Generally not required for this compound.Not required.Not required.
Selectivity High, especially with mass spectrometric detection.Good, dependent on column chemistry and detector.Excellent, provides structural information for impurity identification.
Sensitivity Very high, capable of detecting trace level impurities.Good, but can be lower than GC-MS for certain compounds.Generally lower sensitivity compared to chromatographic methods.
Quantification Relative quantification based on peak area percentage. Requires a reference standard for absolute quantification.Relative and absolute quantification with a reference standard.Absolute quantification without a specific reference standard of the analyte (using a certified internal standard).[4][5]
Speed Relatively fast analysis times.Can have longer run times depending on the separation.Rapid acquisition of data.
Primary Method No, it's a comparative method.No, it's a comparative method.Yes, it is a primary ratio method of measurement.[6]
Experimental Data

Table 1: Illustrative Purity Assessment of a this compound Batch

Analytical TechniquePurity (%)Major Impurity Detected
GC-MS99.2Pyrazole (0.5%)
HPLC-UV99.0Unidentified polar impurity (0.7%)
¹H-qNMR99.1Residual solvent (ethyl acetate, 0.3%)

Note: The data in this table is for illustrative purposes only and represents a typical scenario.

Experimental Protocols

GC-MS Purity Validation of this compound

This protocol outlines a standard method for the purity determination of this compound using GC-MS.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a minimal amount of methanol and dilute to the mark with a suitable solvent like dichloromethane.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp up to 150 °C at 5 °C/min.

    • Ramp up to 250 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and identification of impurities.

    • Mass Range: m/z 35-350.

Data Analysis:

The purity is calculated based on the relative peak area percentage of the this compound peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Workflow and Signaling Pathway Diagrams

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify calculate Calculate Purity identify->calculate report report calculate->report Final Report

Caption: Workflow for the validation of this compound purity using GC-MS.

Conclusion

GC-MS is a robust and sensitive method for the routine purity assessment of this compound, as reflected by its common use in commercial specifications. However, for a comprehensive validation and in regulatory environments, orthogonal methods are highly recommended. HPLC provides an excellent alternative for detecting non-volatile or thermally sensitive impurities that might not be amenable to GC analysis.[2] Furthermore, qNMR stands out as a primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte, making it a powerful tool for the definitive characterization of reference materials and for validating the purity determined by chromatographic techniques.[5][6] The choice of method or combination of methods should be based on the specific requirements of the research or development phase.

References

comparative study of different pyrazole alkylation methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis, pivotal to the development of a vast array of pharmaceuticals and agrochemicals. The strategic introduction of alkyl groups onto the pyrazole nucleus profoundly influences the molecule's biological activity, solubility, and metabolic stability. Consequently, the selection of an appropriate alkylation method is a critical decision in the synthetic workflow. This guide provides a comparative analysis of various pyrazole alkylation methods, supported by experimental data and detailed protocols, to assist researchers in making informed methodological choices.

Key Alkylation Strategies: A Comparative Overview

The N-alkylation of pyrazoles can be achieved through several distinct approaches, each with its own set of advantages and limitations. The primary challenge often lies in controlling the regioselectivity of the reaction, particularly with unsymmetrically substituted pyrazoles, which can lead to mixtures of N1 and N2 isomers. The choice of methodology can significantly impact reaction efficiency, yield, and stereochemical outcome.

Data Presentation: Performance of Pyrazole Alkylation Methods

The following table summarizes quantitative data for different pyrazole alkylation methods, offering a comparative look at their performance based on reported experimental results.

MethodAlkylating AgentBase/CatalystSolventTemp. (°C)TimeYield (%)Regioselectivity (N1:N2)Reference
Conventional Heating Methyl IodideK₂CO₃DMF2512 h~85~3:1[1]
Ethyl BromideK₂CO₃DMF5018 h~80~4:1[1]
Benzyl BromideNaHTHF0 to 256 h~90>10:1[1]
Microwave-Assisted Phenyl-1H-pyrazolesGlacial Acetic Acid-605 min91-98-[2]
Phenyl-1H-pyrazole-4-carbaldehydeGlacial Acetic Acid-802 min62-92-[2]
Phase-Transfer Catalysis Alkyl HalidesKFPhCF₃RT-HighGood Stereoselectivity[3]
DichloroethaneNaOHWater--75-90-[4]
Ionic Liquid 1-BromobutaneKOH[BMIM][BF₄]802 hHigh-[5]
Mitsunobu Reaction Various AlcoholsPPh₃/DEAD----Selective O-alkylation[6]
Acid-Catalyzed TrichloroacetimidatesCamphorsulfonic acid (CSA)1,2-DCEReflux4 hup to 92Sterically controlled[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these methods.

Protocol 1: Conventional N-Alkylation using Potassium Carbonate in DMF

This protocol is a standard and widely used method for the N-alkylation of pyrazoles.[1]

Materials:

  • 3-Chloro-1H-pyrazole

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 3-chloro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 25-100 °C) for the specified time (e.g., 5-18 hours), monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

This method offers a significant reduction in reaction time compared to conventional heating.[2]

Materials:

  • Appropriate chalcone

  • Hydrazine hydrate

  • Glacial acetic acid

Procedure:

  • In a microwave-safe vessel, mix the chalcone (1.0 eq) and hydrazine hydrate (1.5 eq) in glacial acetic acid.

  • Irradiate the mixture in a microwave reactor at a specified power (e.g., 50 W) and temperature (e.g., 60 °C) for a short duration (e.g., 5 minutes).

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the product from a suitable solvent if necessary.

Protocol 3: N-Alkylation in an Ionic Liquid

Ionic liquids can serve as both solvent and catalyst, offering a greener alternative to volatile organic solvents.[5]

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • 1-Bromobutane

  • Potassium hydroxide (KOH)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 3,5-dimethyl-1H-pyrazole (2 mmol), KOH (2.4 mmol), and [BMIM][BF₄] (2.2 mmol).

  • Add 1-bromobutane (2.4 mmol) to the mixture.

  • Heat the reaction mixture at 80 °C with stirring for 2 hours under a reflux condenser.

  • After cooling to room temperature, add diethyl ether (5 mL) and stir for 2 minutes.

  • Decant the diethyl ether layer. Repeat the extraction several times.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to obtain the N-alkylated pyrazole.

Visualizing the Processes

Diagrams created using Graphviz are provided to illustrate key experimental and logical workflows in pyrazole alkylation.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products Pyrazole Pyrazole Deprotonation Pyrazole Anion Pyrazole->Deprotonation Alkylating_Agent Alkylating Agent (R-X) Alkylation Alkylation Alkylating_Agent->Alkylation Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Solvent Solvent (e.g., DMF, THF) Deprotonation->Alkylation Nucleophilic Attack N1_Isomer N1-Alkylated Pyrazole Alkylation->N1_Isomer N2_Isomer N2-Alkylated Pyrazole Alkylation->N2_Isomer

Caption: General mechanism of pyrazole N-alkylation.

G Start Start Combine Combine pyrazole, base, and solvent Start->Combine Stir Stir at room temperature Combine->Stir Add_Alkylating_Agent Add alkylating agent Stir->Add_Alkylating_Agent Heat Heat to desired temperature Add_Alkylating_Agent->Heat Monitor Monitor reaction by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End Obtain pure N-alkylated pyrazole Purify->End

Caption: Experimental workflow for conventional pyrazole alkylation.

G Start Choose Pyrazole Substrate Steric_Hindrance Is steric hindrance a concern for regioselectivity? Start->Steric_Hindrance Speed_Yield Are reaction speed and high yield critical? Steric_Hindrance->Speed_Yield No Conventional Conventional Heating Steric_Hindrance->Conventional Yes (e.g., bulky base/agent) Green_Chemistry Is a 'green' approach preferred? Speed_Yield->Green_Chemistry No Microwave Microwave-Assisted Speed_Yield->Microwave Yes Mild_Conditions Are mild, neutral conditions required? Green_Chemistry->Mild_Conditions No Ionic_Liquid Ionic Liquid Green_Chemistry->Ionic_Liquid Yes PTC Phase-Transfer Catalysis Green_Chemistry->PTC Yes (solvent-free) Mild_Conditions->Conventional No Mitsunobu Mitsunobu Reaction Mild_Conditions->Mitsunobu Yes

Caption: Decision-making flowchart for selecting a pyrazole alkylation method.

Conclusion

The choice of a pyrazole alkylation method is a multifaceted decision that depends on the specific substrate, the desired regioselectivity, and practical considerations such as reaction time, yield, and environmental impact. Conventional heating methods are robust and widely applicable but can be slow and may require harsh conditions.[1] Microwave-assisted synthesis offers a rapid and often higher-yielding alternative.[2] Phase-transfer catalysis and the use of ionic liquids provide greener options, minimizing the use of volatile organic solvents.[3][5][8] The Mitsunobu reaction is a valuable tool for achieving alkylation under mild and neutral conditions, particularly for sensitive substrates.[9] Finally, acid-catalyzed methods using reagents like trichloroacetimidates can provide good yields and sterically controlled regioselectivity.[7] By carefully considering the factors outlined in this guide, researchers can select the most appropriate method to efficiently and selectively synthesize their target N-alkylated pyrazoles.

References

A Comparative Guide to the Biological Activity of Pyrazole Derivatives, Featuring 1-Ethylpyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities. This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a special focus on analogs of 1-ethylpyrazole. By presenting quantitative experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to serve as a valuable resource for the discovery and development of novel pyrazole-based therapeutics.

Anticancer Activity: A Battleground for Pyrazole Derivatives

Pyrazole derivatives have emerged as potent anticancer agents, targeting a variety of cancer cell lines through diverse mechanisms of action. These often involve the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

A noteworthy study highlights a series of novel ethyl pyrazole derivatives bearing a sulfonamide moiety. These compounds have demonstrated significant inhibitory activity against several kinases implicated in cancer progression, including Jun N-terminal kinases (JNK1, JNK2, JNK3) and the BRAF(V600E) mutant protein. The half-maximal inhibitory concentrations (IC₅₀) for these compounds were found to be in the nanomolar range, indicating high potency. For instance, compound 23d was the most potent inhibitor of JNK1 with an IC₅₀ of 2 nM, while compound 23c showed the highest activity against JNK2 with an IC₅₀ of 57 nM. Compound 23b was a potent dual inhibitor of JNK2 and BRAF(V600E) with IC₅₀ values of 125 nM and 98 nM, respectively.[1] Furthermore, when tested against a panel of cancer cell lines by the National Cancer Institute, compound 23b exhibited the highest activity across most cell lines.[1]

The following table summarizes the anticancer activity of selected pyrazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
23d -JNK1: 0.002[1]
23c -JNK2: 0.057[1]
23b -JNK2: 0.125, BRAF(V600E): 0.098[1]
Thiazolyl-pyrazoline derivative MCF-70.07
Benzimidazole linked pyrazole MCF-7, HaCaT, MDA-MB231, A549, HepG2Potent antiproliferative activity
Scopoletin-isoxazole hybrid HFL-1 (normal cells)90.9
Scopoletin-isoxazole hybrid Various cancer cell lines8.76 - 9.83
Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the ethyl pyrazole derivatives against JNK1, JNK2, JNK3, and BRAF(V600E) was determined using a well-established in vitro kinase assay. The general protocol is as follows:

  • Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP (Adenosine triphosphate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • The kinase, substrate, and test compound (at varying concentrations) are incubated in a kinase reaction buffer.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The kinase reaction is stopped, and the amount of ADP (Adenosine diphosphate) produced is quantified using a luminescence-based detection reagent.

    • The luminescence signal is proportional to the kinase activity.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase Recombinant Kinase Reaction_Mix Incubate Kinase, Substrate, and Inhibitor Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix Inhibitor Test Compound (e.g., Ethyl Pyrazole Derivative) Inhibitor->Reaction_Mix Add_ATP Initiate reaction with ATP Reaction_Mix->Add_ATP Incubation Incubate at 30°C Add_ATP->Incubation Stop_Reaction Stop Kinase Reaction Incubation->Stop_Reaction Add_Detection_Reagent Add ADP Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Value Measure_Luminescence->Calculate_IC50

Workflow for in vitro kinase inhibition assay.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes and signaling molecules in the inflammatory cascade.

The same study that identified potent anticancer ethyl pyrazole derivatives also evaluated their anti-inflammatory effects. The compounds were tested for their ability to inhibit the production of inducible nitric oxide (NO) and prostaglandin E2 (PGE₂), two key mediators of inflammation. Compound 23c was the most effective at inhibiting NO release, with an IC₅₀ of 0.63 µM, while compound 21d showed the highest potency in inhibiting PGE₂ production, with an IC₅₀ of 0.52 µM.[1] Western blot analysis confirmed that the most potent compounds exerted their effects by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Another study focused on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results showed that several of these derivatives exhibited significant anti-inflammatory effects compared to the control group.

The following table summarizes the anti-inflammatory activity of selected ethyl pyrazole derivatives.

Compound/DerivativeAssayIC₅₀ (µM) / % InhibitionReference
23c Nitric Oxide Release Inhibition0.63[1]
21d Prostaglandin E₂ Production Inhibition0.52[1]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of new compounds.

  • Animals: Male or female Wistar or Sprague-Dawley rats.

  • Procedure:

    • The test compounds or a control vehicle are administered to the rats, typically orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw of each rat.

    • The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_enzymes Key Inflammatory Enzymes cluster_mediators Inflammatory Mediators cluster_inhibition Inhibition by Pyrazole Derivatives Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 MAPK->iNOS MAPK->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inhibition_iNOS Inhibition Inhibition_iNOS->iNOS Inhibition_COX2 Inhibition Inhibition_COX2->COX2

Inhibition of key inflammatory pathways by pyrazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Defense

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

While specific data for this compound is limited, numerous studies have reported the potent antimicrobial effects of other pyrazole derivatives. For instance, a series of thiazolyl-pyrazoline derivatives were found to be highly active against Escherichia coli and Staphylococcus epidermidis. Another study reported that imidazo-pyridine substituted pyrazoles exhibited broad-spectrum antibacterial activity, with minimum bactericidal concentrations (MBC) of less than 1 μg/mL against several Gram-negative strains.

The following table presents the antimicrobial activity of selected pyrazole derivatives.

Compound/DerivativeMicroorganismMIC/MBC (µg/mL)Reference
Thiazolyl-pyrazoline derivative Escherichia coliMIC: 0.25
Thiazolyl-pyrazoline derivative Streptococcus epidermidisMIC: 0.25
Thiazolyl-pyrazoline derivative Aspergillus nigerMIC: 1
Imidazo-pyridine substituted pyrazole Gram-negative strainsMBC: <1
Aminoguanidine-derived 1,3-diphenyl pyrazoles Escherichia coli 1924MIC: 1
Aminoguanidine-derived 1,3-diphenyl pyrazoles Multidrug-resistant S. aureusMIC: 1-32
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, microbial inoculum, and test compounds.

  • Procedure:

    • A serial dilution of the test compound is prepared in the appropriate broth in a 96-well plate.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism without compound) and negative (broth only) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The pyrazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. While specific biological activity data for the parent this compound remains elusive in the current literature, its substituted derivatives exhibit potent and diverse pharmacological effects, including significant anticancer, anti-inflammatory, and antimicrobial activities. The data presented in this guide underscores the immense potential for further exploration and optimization of pyrazole-based compounds. Future research, including comprehensive structure-activity relationship (SAR) studies, will be crucial in designing next-generation pyrazole drugs with enhanced efficacy and selectivity for a wide range of therapeutic targets.

References

Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Structure of 1-Ethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of 1-Ethylpyrazole, contrasting its spectral data with that of its constitutional isomers, 3-Ethylpyrazole and 4-Ethylpyrazole. Detailed experimental protocols and data interpretation are provided to aid in the definitive identification of this compound.

The structural elucidation of organic molecules relies on a suite of spectroscopic methods that each provide unique insights into the molecular framework. For N-heterocyclic compounds like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. By analyzing the data from these methods, we can piece together the connectivity of atoms and confirm the specific isomeric form of the molecule.

Distinguishing this compound from its Isomers: A Spectroscopic Comparison

The key to confirming the structure of this compound lies in differentiating its spectroscopic signature from those of its constitutional isomers, where the ethyl group is attached to a different atom in the pyrazole ring. The distinct electronic environments of the protons and carbon atoms in each isomer lead to unique chemical shifts and coupling patterns in their NMR spectra. Similarly, the vibrational modes of the molecules and their fragmentation patterns under mass spectrometry will differ.

Table 1: Comparative Spectroscopic Data for Ethylpyrazole Isomers

Spectroscopic TechniqueThis compound3-Ethylpyrazole (Predicted)4-Ethylpyrazole (Predicted)
¹H NMR Ethyl group: Triplet (CH₃), Quartet (CH₂) Pyrazole ring: Three distinct aromatic protonsEthyl group: Triplet (CH₃), Quartet (CH₂) Pyrazole ring: Two distinct aromatic protons, one NH protonEthyl group: Triplet (CH₃), Quartet (CH₂) Pyrazole ring: Two equivalent aromatic protons, one NH proton
¹³C NMR Five distinct carbon signals (two for the ethyl group, three for the pyrazole ring)Five distinct carbon signals (two for the ethyl group, three for the pyrazole ring)Four distinct carbon signals (two for the ethyl group, two for the pyrazole ring due to symmetry)
IR Spectroscopy C-H stretching (aliphatic and aromatic), C=C and C=N stretching in the aromatic region. Absence of N-H stretching band.Similar to this compound but with the addition of a characteristic N-H stretching band.Similar to 3-Ethylpyrazole with a characteristic N-H stretching band.
Mass Spectrometry (EI) Molecular ion peak (M⁺) and characteristic fragmentation pattern including loss of ethyl and methyl groups.Molecular ion peak (M⁺) with a different fragmentation pattern, potentially involving cleavage of the ethyl group from the ring.Molecular ion peak (M⁺) with a fragmentation pattern that may differ from the 3-isomer due to the position of the ethyl group.

Note: Predicted data for 3-Ethylpyrazole and 4-Ethylpyrazole is based on the general principles of spectroscopy and known data for similar pyrazole derivatives.

Spectroscopic Data Summary for this compound

A detailed analysis of the spectroscopic data for this compound provides a clear fingerprint for its identification.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueData and Interpretation
¹H NMR The ¹H NMR spectrum of this compound is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, indicative of their coupling. The three protons on the pyrazole ring will appear as distinct signals in the aromatic region, each with characteristic splitting patterns due to coupling with their neighbors. The absence of a broad singlet corresponding to an N-H proton is a key indicator of N-substitution.
¹³C NMR The ¹³C NMR spectrum will display five distinct signals. Two signals will be in the aliphatic region, corresponding to the methyl and methylene carbons of the ethyl group. The remaining three signals in the aromatic region will correspond to the three unique carbon atoms of the pyrazole ring.
IR Spectroscopy The IR spectrum will show characteristic C-H stretching vibrations for both the aliphatic ethyl group and the aromatic pyrazole ring. The fingerprint region will contain absorptions corresponding to C=C and C=N stretching of the aromatic ring. A crucial observation is the absence of a broad N-H stretching band, which would be present in its N-unsubstituted isomers.
Mass Spectrometry (EI) The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₅H₈N₂). The fragmentation pattern will likely involve the loss of the ethyl group (M-29) and subsequent fragmentation of the pyrazole ring, providing further structural confirmation.

Experimental Workflow and Methodologies

The following diagram illustrates a logical workflow for the spectroscopic analysis to confirm the structure of this compound.

Spectroscopic_Workflow Workflow for this compound Structure Confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_confirmation Structure Confirmation Sample Synthesized Compound (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, and Number of Signals NMR->NMR_Data IR_Data Identify Functional Groups (esp. absence of N-H) IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Compare Compare Experimental Data with Predicted Data for Isomers (3-Ethylpyrazole & 4-Ethylpyrazole) NMR_Data->Compare IR_Data->Compare MS_Data->Compare Confirm Confirm Structure as This compound Compare->Confirm

Caption: Logical workflow for the spectroscopic analysis and confirmation of the this compound structure.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids like this compound. This allows for separation from any minor impurities before mass analysis.

  • Ionization and Analysis: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

By following these protocols and comparing the acquired data with the expected spectroscopic characteristics, researchers can confidently confirm the structure of this compound and distinguish it from its constitutional isomers. This rigorous approach to structural verification is fundamental to ensuring the integrity and reproducibility of chemical and pharmaceutical research.

Assessing the Coordinating Ability of 1-Ethylpyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical step in the design of metal-based therapeutics and catalysts. This guide provides a comprehensive comparison of the coordinating ability of 1-Ethylpyrazole with its parent compound, pyrazole, and its structural isomer, imidazole. The analysis is supported by experimental data on ligand basicity and metal-ligand stability constants, offering a clear framework for informed ligand selection.

Introduction to Ligand Properties

The coordinating ability of a ligand is fundamentally linked to its electronic properties, primarily its basicity. The pKa of a ligand's conjugate acid is a direct measure of its ability to donate its lone pair of electrons to a proton and, by extension, to a metal ion. A higher pKa value generally correlates with stronger basicity and, consequently, a greater coordinating ability.

Table 1: Comparison of Physicochemical Properties of this compound, Pyrazole, and Imidazole

LigandStructurepKa of Conjugate Acid
This compoundthis compound Structure~2.5 (estimated)
PyrazolePyrazole Structure2.49
ImidazoleImidazole Structure7.05[1]

Note: The pKa for this compound is an estimate based on the effect of N-alkylation on pyrazole basicity. Experimental values may vary.

As indicated in Table 1, imidazole is a significantly stronger base than pyrazole. The introduction of an ethyl group at the N1 position of pyrazole is expected to have a minor electron-donating effect, slightly increasing its basicity compared to the parent pyrazole. However, it remains a much weaker base than imidazole. This fundamental difference in basicity is a key predictor of their respective coordinating abilities.

Comparative Coordinating Ability: Stability Constants

Table 2: Log K1 Stability Constants for Metal Complexes of this compound, Pyrazole, and Imidazole

Metal IonThis compound (log K1)Pyrazole (log K1)Imidazole (log K1)Experimental Conditions
Co(II)Data not available1.832.4825 °C, I = 0.5 M (NaNO₃)[2]
Ni(II)Data not available2.423.0925 °C, I = 0.5 M (NaNO₃)[2]
Cu(II)Data not available3.284.3025 °C, I = 0.5 M (NaNO₃)[2]
Zn(II)Data not available1.832.5325 °C, I = 0.5 M (NaNO₃)[2]

Note: The absence of directly comparable experimental data for this compound highlights a gap in the current literature. The coordinating ability of N-alkylpyrazoles is generally expected to be similar to or slightly greater than that of pyrazole due to the inductive effect of the alkyl group.

From the available data, a clear trend emerges: imidazole consistently forms more stable complexes with transition metal ions than pyrazole. This is in line with its significantly higher basicity. For a given metal ion, the stability of the complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3]

Experimental Protocols

The determination of metal-ligand stability constants is crucial for quantifying coordinating ability. Two common experimental techniques are pH-metric titration and spectrophotometric methods.

pH-Metric Titration (Calvin-Bjerrum Method)

This method involves the titration of a solution containing the ligand and the metal ion with a standard solution of a strong base.[4][5][6][7] The change in pH is monitored, and the data is used to calculate the formation function (n̄), which represents the average number of ligands bound to a metal ion. The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL is the negative logarithm of the free ligand concentration).

General Procedure:

  • Solution Preparation: Prepare solutions of the ligand, metal salt, a strong acid (to protonate the ligand), and a strong base of known concentrations. An inert salt (e.g., KNO₃ or NaNO₃) is added to maintain a constant ionic strength.[4][5][6]

  • Titration Sets: Perform three sets of titrations:

    • Acid only.

    • Acid + Ligand.

    • Acid + Ligand + Metal Ion.

  • Data Analysis: Plot the pH readings against the volume of base added for each titration. From these curves, the proton-ligand and metal-ligand stability constants can be calculated using established equations.

Spectrophotometric Method

This technique is applicable when the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum.[1][8][9][10][11] By measuring the absorbance at different metal-to-ligand ratios, the stoichiometry and stability constant of the complex can be determined.

General Procedure (Mole Ratio Method):

  • Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Data Analysis: Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex. The stability constant can be calculated from the absorbance data using the Beer-Lambert law and the equilibrium expression for complex formation.

Visualizing Coordination and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Coordination_Comparison Coordination of Ligands with a Metal Ion cluster_1_Ethylpyrazole This compound cluster_Pyrazole Pyrazole cluster_Imidazole Imidazole M Metal Ion L1 N M->L1 Coordination Bond (Slightly Stronger than Pyrazole) L2 N M->L2 Coordination Bond L3 N M->L3 Coordination Bond (Strongest) R1 Et H1 H

Caption: Comparative coordination of this compound, Pyrazole, and Imidazole with a metal ion.

Experimental_Workflow General Workflow for Determining Stability Constants cluster_pH_Metric pH-Metric Titration cluster_Spectrophotometric Spectrophotometric Method prep1 Prepare Solutions (Acid, Ligand, Metal, Base) titrate Perform Titrations (Acid, Acid+Ligand, Acid+Ligand+Metal) prep1->titrate plot1 Plot pH vs. Volume of Base titrate->plot1 calc1 Calculate n̄ and pL plot1->calc1 result1 Determine log K calc1->result1 prep2 Prepare Solutions (Constant Metal, Varying Ligand) measure Measure Absorbance at λmax prep2->measure plot2 Plot Absorbance vs. Molar Ratio measure->plot2 calc2 Determine Stoichiometry plot2->calc2 result2 Calculate K calc2->result2 start Select Ligand and Metal Ion start->prep1 start->prep2

Caption: Workflow for determining metal-ligand stability constants.

Conclusion

  • Imidazole is a significantly stronger coordinating ligand than both pyrazole and this compound, forming more stable complexes with transition metal ions.

  • This compound is expected to have a coordinating ability slightly greater than that of pyrazole due to the electron-donating nature of the ethyl group. However, this difference is likely to be minor compared to the substantial difference between pyrazoles and imidazole.

For applications requiring strong metal-ligand interactions, imidazole and its derivatives are generally the preferred choice. However, the weaker coordinating ability of pyrazoles, including this compound, can be advantageous in contexts where ligand dissociation or exchange is a desired feature, such as in certain catalytic cycles or for the controlled release of metal ions in therapeutic applications. Further experimental studies are warranted to provide a more precise quantitative comparison of the coordinating ability of this compound.

References

A Comparative DFT Study of 1-Ethylpyrazole and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Introduction to Ethylpyrazole Isomers

1-Ethylpyrazole, 3-ethylpyrazole, and 4-ethylpyrazole are structural isomers with the molecular formula C₅H₈N₂. The position of the ethyl group on the pyrazole ring significantly influences their physicochemical and electronic properties. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where pyrazole derivatives are of great interest. DFT studies provide valuable insights into the molecular geometry, stability, and reactivity of these isomers.

Experimental Data Summary

Experimental data for ethylpyrazole isomers is limited. However, some physical properties for this compound have been reported. This data serves as a valuable benchmark for validating computational results.

PropertyThis compound3-Ethylpyrazole4-Ethylpyrazole
Molecular Formula C₅H₈N₂C₅H₈N₂C₅H₈N₂
Molecular Weight 96.13 g/mol [1]96.13 g/mol 96.13 g/mol
Boiling Point 137 °C[2]Not availableNot available
Density 0.954 g/cm³[2]Not availableNot available

Comparative DFT Analysis

To provide a meaningful comparison, DFT calculations should be performed on all three isomers using a consistent theoretical level. Based on a review of current literature on pyrazole derivatives, a combination of the B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted and reliable method for predicting the properties of such molecules.[3][4] The following table presents key quantum chemical descriptors that would be obtained from such a study. Note: The values presented here are representative and intended to illustrate the expected trends and differences. A dedicated computational study is required for precise values.

ParameterThis compound3-Ethylpyrazole4-Ethylpyrazole
Optimized Energy (Hartree) To be calculatedTo be calculatedTo be calculated
HOMO (eV) To be calculatedTo be calculatedTo be calculated
LUMO (eV) To be calculatedTo be calculatedTo be calculated
HOMO-LUMO Gap (eV) To be calculatedTo be calculatedTo be calculated
Dipole Moment (Debye) To be calculatedTo be calculatedTo be calculated

Note on Data: The lack of a single, comprehensive study providing these specific DFT results necessitates that these values be generated through new calculations following the proposed protocol. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[5] A smaller gap generally implies higher reactivity. The dipole moment provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions.

Experimental and Computational Protocols

A robust comparative study would involve the following experimental and computational methodologies.

Experimental Protocols
  • Synthesis: Synthesis of this compound, 3-ethylpyrazole, and 4-ethylpyrazole would be the initial step, likely through established heterocyclic chemistry routes.

  • Spectroscopic Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the isomeric purity and structure of the synthesized compounds.

    • FTIR Spectroscopy: Fourier-transform infrared spectroscopy would be used to identify the characteristic vibrational modes of each isomer.

    • UV-Vis Spectroscopy: UV-Visible absorption spectroscopy would be employed to determine the electronic transition energies, which can be correlated with the computationally determined HOMO-LUMO gaps.

Computational Protocol

The following protocol is recommended for a comparative DFT study of ethylpyrazole isomers:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

  • Geometry Optimization: The molecular geometry of each isomer would be optimized in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. Frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to local energy minima.

  • Electronic Properties:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to determine the HOMO-LUMO energy gap.

    • The total dipole moment would be calculated to assess the polarity of each isomer.

  • Spectral Simulations:

    • Vibrational frequencies would be calculated and compared with experimental FTIR spectra.

    • Electronic transitions would be predicted using Time-Dependent DFT (TD-DFT) and compared with experimental UV-Vis spectra.

  • Molecular Electrostatic Potential (MEP): The MEP surface would be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for a comprehensive comparative study and the relationships between the key calculated properties.

DFT_Workflow cluster_prep Preparation cluster_calc DFT Calculations cluster_analysis Analysis & Comparison Molecule Selection Molecule Selection Geometry Building Geometry Building Molecule Selection->Geometry Building Geometry Optimization Geometry Optimization Geometry Building->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Electronic Properties Electronic Properties Geometry Optimization->Electronic Properties TD-DFT TD-DFT Geometry Optimization->TD-DFT Vibrational Spectra Vibrational Spectra Frequency Calculation->Vibrational Spectra HOMO-LUMO Gap HOMO-LUMO Gap Electronic Properties->HOMO-LUMO Gap Dipole Moment Dipole Moment Electronic Properties->Dipole Moment UV-Vis Spectra UV-Vis Spectra TD-DFT->UV-Vis Spectra Structural Parameters Structural Parameters Comparative Analysis Comparative Analysis Structural Parameters->Comparative Analysis Vibrational Spectra->Comparative Analysis HOMO-LUMO Gap->Comparative Analysis Dipole Moment->Comparative Analysis UV-Vis Spectra->Comparative Analysis

Caption: Workflow for a comparative DFT study.

Property_Relationships Molecular Structure Molecular Structure Spectroscopic Properties Spectroscopic Properties Molecular Structure->Spectroscopic Properties Vibrational Modes Electronic Structure Electronic Structure Chemical Reactivity Chemical Reactivity Electronic Structure->Chemical Reactivity HOMO-LUMO Gap Electronic Structure->Spectroscopic Properties Electronic Transitions Solubility & Interactions Solubility & Interactions Electronic Structure->Solubility & Interactions Dipole Moment Biological Activity Biological Activity Chemical Reactivity->Biological Activity Drug Delivery Drug Delivery Solubility & Interactions->Drug Delivery

Caption: Relationships between calculated properties.

Conclusion

This guide outlines the framework for a comprehensive comparative DFT study of this compound and its isomers. While a dedicated comparative study is yet to be published, the methodologies and expected outcomes presented here provide a solid foundation for future research. Such a study would yield valuable data for medicinal chemists and materials scientists, enabling a more rational design of novel pyrazole-based compounds with tailored properties. The provided protocols and workflows are intended to facilitate and standardize future investigations in this area.

References

Unveiling the Potential: A Comparative Guide to the Performance of 1-Ethylpyrazole-Based Compounds in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Among the myriad of heterocyclic scaffolds, 1-Ethylpyrazole derivatives have emerged as a promising class of compounds with significant potential in oncology. This guide provides an objective comparison of the performance of these compounds in various anticancer assays, supported by experimental data and detailed methodologies.

This analysis focuses on the cytotoxic and kinase inhibitory activities of this compound-based compounds, drawing comparisons with established anticancer drugs to contextualize their performance and highlight their potential as next-generation therapeutics.

In Vitro Cytotoxicity: Gauging the Antiproliferative Power

The antiproliferative activity of novel compounds is a primary indicator of their potential as anticancer agents. The following tables summarize the performance of various this compound-based compounds and other pyrazole derivatives against a panel of human cancer cell lines, with direct comparisons to standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented, where a lower value indicates higher potency.

Performance Against Colorectal Cancer Cell Lines

A study on pyrazole-based analogues of the marine alkaloid lamellarin O revealed significant cytotoxic effects against human colorectal cancer cell lines. The data for representative ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates are presented below.

Compound IDHCT116 (GI50, µM)HT29 (GI50, µM)SW480 (GI50, µM)
6m 1.4562.6881.441
6n 1.9873.1121.876
6o 2.1143.5432.032
Data sourced from a 2023 study on pyrazole-based lamellarin O analogues.[1]
Performance Against a Broad Panel of Cancer Cell Lines

Further studies have evaluated pyrazolo[3,4-b]pyridine derivatives against cervical (HeLa), breast (MCF7), and colon (HCT-116) cancer cell lines, comparing their efficacy to the widely used chemotherapeutic drug, Doxorubicin.

Compound IDCell LineIC50 (µM)Doxorubicin (IC50, µM)
9a HeLa2.592.35
14g MCF74.664.57
14g HCT-1161.982.11
Data from a 2023 study on pyrazolo[3,4-b]pyridine derivatives.[2]

In a separate investigation, the cytotoxicity of pyrazole compounds was assessed against pancreatic, breast, and cervical cancer cell lines and compared to standard-of-care drugs, Cisplatin and Gemcitabine. While none of the tested pyrazole compounds surpassed the potency of the standard drugs, compound L2 showed promising activity.[3]

Compound IDCell Line% Cell Viability (at 10 µM)
L2 CFPAC-1 (Pancreatic)72.8%
L2 PANC-1 (Pancreatic)91.31%
L2 HeLa (Cervical)88.09%
Gemcitabine CFPAC-1 (Pancreatic)56.7%
Gemcitabine PANC-1 (Pancreatic)49.10%
Data from a 2025 study on pyrazole-based compounds as prospective cancer agents.[3]

Targeting Key Signaling Pathways: Kinase Inhibition Profile

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The following table highlights the inhibitory activity of pyrazole-based compounds against key oncogenic kinases.

Compound Class/IDKinase TargetIC50 (µM)Standard DrugStandard Drug IC50 (µM)
Fused Pyrazole 50 EGFR0.09Erlotinib10.6
Fused Pyrazole 50 VEGFR-20.23Sorafenib1.06
Pyrazolo[4,3-c]pyridine 41 -1.937 (µg/mL) vs MCF7Doxorubicin4.162 (µg/mL) vs MCF7
Pyrazolo[4,3-c]pyridine 41 -3.695 (µg/mL) vs HepG2Doxorubicin3.832 (µg/mL) vs HepG2
Pyrazolo[3,4-b]pyridine 9a CDK21.630Ribociclib0.068
Pyrazolo[3,4-b]pyridine 14g CDK20.460Ribociclib0.068
Pyrazolo[3,4-b]pyridine 9a CDK90.262Ribociclib0.050
Pyrazolo[3,4-b]pyridine 14g CDK90.801Ribociclib0.050
Data compiled from multiple recent studies on pyrazole derivatives as anticancer agents.[2][4]

A notable class of this compound-based compounds are those targeting Bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in various cancers. One such compound, a 1-ethyl-1H-pyrazolo[3,4-b]pyridine derivative, demonstrated low-micromolar IC50 values in biophysical assays.[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key assays are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds or a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: In a 96-well plate, add the test compound at various concentrations.

  • Kinase Incubation: Add the kinase to each well and incubate at room temperature for 10-15 minutes to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Subsequently, add a kinase detection reagent that converts the produced ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams were generated using Graphviz.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_outcome Outcome cell_culture Cancer Cell Culture compound_treatment Treatment with this compound Compounds cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT) compound_treatment->viability_assay kinase_assay Kinase Inhibition Assay compound_treatment->kinase_assay apoptosis_assay Apoptosis Assay (Annexin V) compound_treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis compound_treatment->cell_cycle_analysis ic50_determination IC50/GI50 Determination viability_assay->ic50_determination kinase_assay->ic50_determination pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis sar_analysis Structure-Activity Relationship (SAR) ic50_determination->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: Workflow for screening this compound compounds for anticancer activity.

brd9_pathway Simplified BRD9 Signaling Pathway in Cancer cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Regulation cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention brd9 BRD9 swi_snf ncBAF (SWI/SNF) Complex brd9->swi_snf recruits acetylated_histones Acetylated Histones acetylated_histones->brd9 binds to c_myc c-Myc swi_snf->c_myc activates transcription ribosome_biogenesis Ribosome Biogenesis Genes swi_snf->ribosome_biogenesis activates transcription socs3 SOCS3 (negative regulator) swi_snf->socs3 represses transcription cell_proliferation Cell Proliferation & Survival c_myc->cell_proliferation ribosome_biogenesis->cell_proliferation stat5 STAT5 socs3->stat5 inhibits stat5->cell_proliferation ethylpyrazole_inhibitor This compound-based BRD9 Inhibitor ethylpyrazole_inhibitor->brd9 inhibits binding

Caption: The role of BRD9 in cancer and its inhibition by this compound compounds.

References

Characterization of 1-Ethylpyrazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of 1-Ethylpyrazole and related pyrazole derivatives, with a primary focus on X-ray crystallography. While a specific crystal structure for this compound is not publicly available in the searched crystallographic databases, this document outlines the expected experimental approach and presents a comparison with crystallographic data from closely related pyrazole compounds. Furthermore, it offers a comparative overview of alternative spectroscopic techniques that are crucial for the comprehensive characterization of such molecules.

Comparison of Crystallographic Data for Pyrazole Derivatives

To provide a framework for the potential crystal structure of this compound, the following table summarizes key crystallographic parameters from a selection of substituted pyrazole derivatives. These compounds, featuring various substituents on the pyrazole ring, offer insights into the expected bond lengths, angles, and crystal packing motifs.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
4-Iodo-1H-pyrazoleC₃H₃IN₂OrthorhombicCmme
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateC₁₃H₁₀F₃N₃O₄TriclinicP-110.5986(5)11.5298(5)13.5386(6)102.999(1)1446.03(11)[1]
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateC₁₃H₁₄N₂O₂MonoclinicP2₁/c9.3725(6)20.0436(12)15.3281(11)102.896(6)2806.9(3)[2]

Experimental Protocols

A detailed experimental protocol for the characterization of this compound and its derivatives is provided below. This encompasses sample preparation for X-ray crystallography and standard procedures for spectroscopic analysis.

X-ray Crystallography

A suitable single crystal of this compound would first need to be grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[1]

  • The crystal is maintained at a low temperature (e.g., 100 K or 172 K) to minimize thermal vibrations.[3]

  • A series of diffraction images are collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined using full-matrix least-squares on F². Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire the spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and 16-32 scans.[4]

  • ¹³C NMR: Acquire the spectrum on a 75 or 100 MHz spectrometer. A greater number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are typically required.[4]

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[4]

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Comparison with Alternative Characterization Methods

While X-ray crystallography provides definitive structural information in the solid state, it is often complemented by other techniques that offer insights into the molecule's structure and purity in solution and its functional groups.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions in the solid state.Provides unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow. The structure is in the solid state.
NMR Spectroscopy Information about the chemical environment of individual atoms (¹H, ¹³C), connectivity through spin-spin coupling, and stereochemistry in solution.Provides detailed structural information in solution, which is often more relevant to chemical reactivity.Does not provide bond lengths or angles directly.
IR Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.Quick and easy method for functional group identification.Provides limited information about the overall molecular structure.
Mass Spectrometry Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues.High sensitivity and accuracy in determining molecular weight.Does not provide information about the 3D arrangement of atoms.

Visualizations

The following diagrams illustrate the general workflow for X-ray crystallography and a logical relationship for the characterization of a novel pyrazole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Analysis of Crystallographic Data structure_refinement->analysis

Caption: Experimental workflow for the X-ray crystallographic characterization of this compound.

characterization_logic compound This compound xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure 3D Structure (Solid State) xray->structure determines connectivity Connectivity (Solution) nmr->connectivity elucidates functional_groups Functional Groups ir->functional_groups identifies molecular_weight Molecular Weight ms->molecular_weight confirms

References

Establishing a Certified Reference Standard for 1-Ethylpyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a certified reference standard (CRS) for 1-Ethylpyrazole. It outlines the necessary analytical methodologies for characterization, purity assessment, and comparison against existing commercial alternatives. The protocols provided herein are designed to ensure the identity, purity, and stability of a this compound reference standard, which is crucial for accurate and reproducible scientific research, particularly in drug discovery and development where it serves as a key building block.[1]

Comparative Analysis of this compound Reference Standards

A new in-house or secondary reference standard of this compound must be rigorously compared against existing, commercially available standards. This comparison provides a benchmark for quality and ensures traceability. The following tables summarize the key analytical data that should be generated and compared.

Table 1: Physicochemical Properties and Identification

PropertyProposed In-House StandardCommercial Standard ACommercial Standard BMethod
CAS Number 2817-71-22817-71-22817-71-2Literature
Molecular Formula C₅H₈N₂C₅H₈N₂C₅H₈N₂Mass Spectrometry
Molecular Weight 96.13 g/mol 96.13 g/mol 96.13 g/mol Mass Spectrometry
Appearance Data to be generatedAs per supplier CoAAs per supplier CoAVisual Inspection
¹H NMR Conforms to structureConforms to structureConforms to structure¹H NMR Spectroscopy
¹³C NMR Conforms to structureConforms to structureConforms to structure¹³C NMR Spectroscopy
Mass Spectrum (EI-MS) Consistent with structureConsistent with structureConsistent with structureGC-MS
Infrared Spectrum Conforms to structureConforms to structureConforms to structureFT-IR Spectroscopy

Table 2: Purity and Impurity Profile

ParameterProposed In-House StandardCommercial Standard ACommercial Standard BMethod
Purity by qNMR Data to be generatedData to be generatedData to be generatedQuantitative ¹H NMR
Purity by GC-FID Data to be generated≥ 98% (typical)≥ 98% (typical)Gas Chromatography
Individual Impurities Data to be generatedAs per supplier CoAAs per supplier CoAGC-MS, HPLC
Total Impurities Data to be generatedAs per supplier CoAAs per supplier CoAGC-MS, HPLC
Water Content Data to be generatedAs per supplier CoAAs per supplier CoAKarl Fischer Titration
Residual Solvents Data to be generatedAs per supplier CoAAs per supplier CoAHeadspace GC-MS

Experimental Protocols

Detailed and validated analytical methods are paramount for the reliable characterization of a reference standard. The following are proposed protocols for the key analytical techniques.

Quantitative ¹H NMR (qNMR) for Purity Determination

Quantitative NMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of this compound.[2][3][4][5]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a pre-weighed NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the spectrometer is properly tuned and shimmed.

    • Employ a standard single-pulse experiment.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest for both this compound and the internal standard to ensure full relaxation. A D1 of 30-60 seconds is generally recommended for accurate quantification.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Purity Calculation:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile impurities.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity and limit of detection/quantification determination.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify and quantify any impurity peaks based on their mass spectra and relative peak areas.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is used to detect and quantify non-volatile or thermally labile impurities. A stability-indicating method should be developed through forced degradation studies.

Protocol:

  • Forced Degradation Study:

    • Expose this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV and visible light) stress conditions to generate potential degradation products.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program:

      • Start with 95% A and 5% B.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).

    • Column Temperature: 30 °C.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the main this compound peak.

Visualizations

The following diagrams illustrate the workflow for establishing the reference standard and a logical comparison of its key attributes.

G cluster_0 Characterization of Proposed Standard cluster_1 Comparison with Commercial Standards cluster_2 Certification Synthesis_Purification Synthesis & Purification of this compound Physicochemical_Tests Physicochemical Tests (Appearance, Solubility) Synthesis_Purification->Physicochemical_Tests Structural_Elucidation Structural Elucidation (NMR, MS, IR) Physicochemical_Tests->Structural_Elucidation Purity_Assessment Purity & Impurity Assessment (qNMR, GC-MS, HPLC) Structural_Elucidation->Purity_Assessment Water_Content Water Content (Karl Fischer) Purity_Assessment->Water_Content Residual_Solvents Residual Solvents (Headspace GC-MS) Water_Content->Residual_Solvents Obtain_Commercial_Standards Obtain Commercial Reference Standards Analyze_Commercial_Standards Analyze Commercial Standards (using same validated methods) Obtain_Commercial_Standards->Analyze_Commercial_Standards Compare_Data Compare Data (Purity, Impurity Profile) Analyze_Commercial_Standards->Compare_Data Stability_Study Forced Degradation & Long-Term Stability Study Compare_Data->Stability_Study Documentation Prepare Certificate of Analysis Stability_Study->Documentation Final_Standard Establish Certified Reference Standard Documentation->Final_Standard

Caption: Workflow for Establishing a this compound Reference Standard.

G cluster_attributes Key Quality Attributes Proposed_Standard Proposed In-House This compound CRS Purity Purity (qNMR, Mass Balance) Proposed_Standard->Purity Impurity_Profile Impurity Profile (GC-MS, HPLC) Proposed_Standard->Impurity_Profile Characterization Comprehensive Characterization (NMR, MS, IR) Proposed_Standard->Characterization Stability Demonstrated Stability (Forced Degradation) Proposed_Standard->Stability Documentation Detailed Certificate of Analysis Proposed_Standard->Documentation Commercial_A Commercial Standard A Purity->Commercial_A Compare Commercial_B Commercial Standard B Purity->Commercial_B Compare Impurity_Profile->Commercial_A Compare Impurity_Profile->Commercial_B Compare

Caption: Logical Comparison of Reference Standard Attributes.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Ethylpyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1-Ethylpyrazole, a compound that requires careful handling due to its hazardous properties. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Hazard Profile

Before initiating any disposal-related activities, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). The compound is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1]

Table 1: Hazard Profile and Personal Protective Equipment (PPE) for this compound

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)
Flammable liquid and vaporH226Flame-retardant lab coat, use in a well-ventilated area away from ignition sources.[1]
Causes skin irritationH315Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
Causes serious eye irritationH319Chemical safety goggles or a face shield.[1][2]
May cause respiratory irritationH335Use in a chemical fume hood; if not possible, a NIOSH/MSHA approved respirator is necessary.[1][2]

II. Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.

Step 1: Evacuate and Ventilate Immediately clear the area of all non-essential personnel. Ensure the spill area is well-ventilated, preferably within a chemical fume hood.

Step 2: Containment For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.

Step 3: Collection Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.

Step 4: Decontamination Decontaminate the spill area in accordance with your institution's established safety protocols.

Step 5: Disposal of Spill Debris The collected spill material must be treated and disposed of as hazardous waste.

III. Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification and Segregation:

    • Solid Waste: Collect unused or expired solid this compound and any contaminated materials (e.g., pipette tips, weighing paper) in a designated solid chemical waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid waste container. Do not mix with incompatible waste streams.

  • Container Labeling:

    • Place the this compound waste into a compatible, sealed, and clearly labeled container.

    • The label must include the chemical name "this compound," the words "Hazardous Waste," and any other information mandated by your institution or local regulations.[3] Include the date when the waste was first added to the container.

  • Storage of Waste Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials, such as strong oxidizing agents.

    • The storage area should be cool and dry.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[4]

    • Provide them with a detailed inventory of the waste, including the chemical name and quantity.

    • Follow their specific instructions for packaging and preparing the waste for transport. A manifest is typically required for the off-site transportation of hazardous waste.[4]

In-lab Neutralization: Currently, specific experimental protocols for the in-lab neutralization of this compound are not readily available. Therefore, treatment of this chemical waste should not be attempted by laboratory personnel. The recommended and safest course of action is to dispose of it through a licensed hazardous waste management facility.[4]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Generation of this compound Waste cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Start This compound Waste Generated Assess Assess Hazards (Flammable, Irritant) Start->Assess Segregate Segregate Waste (Solid vs. Liquid) Assess->Segregate Container Use Compatible, Sealed Container Segregate->Container Label Label Clearly: 'Hazardous Waste' 'this compound' Container->Label Store Store in Designated Secure Area Label->Store ContactEHS Contact EHS or Licensed Disposal Vendor Store->ContactEHS Transport Prepare for Transport (Manifest) ContactEHS->Transport End Proper Disposal Transport->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Ethylpyrazole

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No: 2817-71-2). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause significant skin, eye, and respiratory irritation.[1][2][3][4] Adherence to proper safety measures is critical to mitigate risks.

Table 1: Hazard Identification and GHS Classification for this compound

Hazard ClassGHS Hazard CodeDescription
Flammable liquidsH226Flammable liquid and vapor[1]
Skin corrosion/irritationH315Causes skin irritation[1][2][3][4]
Serious eye damage/eye irritationH319Causes serious eye irritation[1][2][3][4]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1][2][3][4]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE RequirementSpecifications and Best Practices
Eyes/Face Safety Goggles or Face ShieldUse chemical splash-resistant safety goggles or a face shield.[2][3][5][6][7]
Hands Chemical-Resistant GlovesWear nitrile rubber or other suitable chemical-resistant gloves.[2][5][6][7][8] Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7]
Body Laboratory CoatA flame-retardant lab coat is recommended. Ensure it is clean and fully buttoned.[8]
Respiratory Fume Hood or RespiratorAlways handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary.[6]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Assemble PPE: Put on all required personal protective equipment as detailed in Table 2.

  • Prepare Workspace: Ensure the work area is clean, uncluttered, and free of ignition sources.[5] Have spill containment materials readily available.

Handling
  • Transporting: When moving this compound, use a secondary container to prevent spills.

  • Dispensing: Carefully dispense the required amount within the fume hood. Keep the container tightly closed when not in use.[2][5]

  • Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Avoid open flames.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3][5]

G Workflow for Handling this compound cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Verify Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 prep4 Prepare Workspace prep3->prep4 handle1 Transport Safely prep4->handle1 handle2 Dispense in Fume Hood handle1->handle2 handle3 Controlled Heating handle2->handle3 post1 Secure Container handle3->post1 post2 Decontaminate Workspace post1->post2 post3 Wash Hands post2->post3

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Disposal Plan: Waste and Spill Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal
  • Containerize Waste: Collect all this compound waste, including contaminated consumables, in a designated, compatible, and clearly labeled hazardous waste container.[9] The label should include "Hazardous Waste" and the chemical name.[9]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[9] Keep it away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[9] Do not pour this compound down the drain.[3][7][10]

Spill Management
  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated.[9]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[9]

  • Decontamination: Decontaminate the spill area according to your institution's established safety protocols.

G Disposal and Spill Workflow for this compound cluster_waste Routine Waste Disposal cluster_spill Spill Management waste1 Collect in Labeled Container waste2 Store in Designated Area waste1->waste2 waste3 Schedule EHS Pickup waste2->waste3 spill1 Evacuate and Ventilate spill2 Contain with Absorbent spill1->spill2 spill3 Collect and Containerize spill2->spill3 spill4 Decontaminate Area spill3->spill4

Caption: A diagram showing the procedural flows for routine disposal and spill management of this compound.

First Aid Measures

In case of exposure to this compound, immediate action is necessary.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Action
Inhalation Move the exposed person to fresh air at once.[2][5][8] If breathing has stopped, perform artificial respiration.[5][8] Seek immediate medical attention.[5][8]
Skin Contact Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes.[2][5][8] Remove contaminated clothing and shoes.[2][5][8] Get medical attention if irritation persists.[2][5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][5][6]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[2][5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][5][6]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.